molecular formula C7H5F3N2O3 B1599895 O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine CAS No. 94832-15-2

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Cat. No.: B1599895
CAS No.: 94832-15-2
M. Wt: 222.12 g/mol
InChI Key: KIEHAOBEQSYFRF-UHFFFAOYSA-N
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Description

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEHAOBEQSYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472349
Record name O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
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Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94832-15-2
Record name O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The unique electronic properties arising from the interplay of the nitro, trifluoromethyl, and hydroxylamine moieties make it a valuable building block for the synthesis of complex heterocyclic systems and novel pharmacophores. The electron-deficient phenyl ring, coupled with the nucleophilic hydroxylamine group, provides a versatile scaffold for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the most logical and efficient synthetic pathway to this compound. Our focus will be on the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, for which this substrate is ideally suited. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance for the preparation of this and related compounds.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the profound activation of the aromatic ring by the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups, positioned ortho and para to a suitable leaving group (typically a halogen), create a significant electron deficiency on the carbon atom attached to the leaving group, making it highly susceptible to nucleophilic attack.

The general mechanism for the SNAr reaction in this context is a two-step addition-elimination process:

  • Nucleophilic Addition: The nucleophile, in this case, hydroxylamine (H₂NOH), attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (e.g., chloride ion), yielding the final product.

The choice of leaving group is critical in SNAr reactions. While fluoride is often the most reactive leaving group in activated systems due to the high electronegativity of the C-F bond, the corresponding chloro-substituted precursor, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, is also an excellent and readily available starting material.[2][3]

Caption: Generalized SNAr reaction pathway for the synthesis.

Experimental Protocol: SNAr Synthesis

This protocol describes a robust method for the synthesis of this compound from 1-chloro-2-nitro-4-(trifluoromethyl)benzene and hydroxylamine hydrochloride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-chloro-2-nitro-4-(trifluoromethyl)benzene121-17-5225.555.00 g22.17 mmol
Hydroxylamine hydrochloride5470-11-169.491.84 g26.60 mmol
Sodium bicarbonate (NaHCO₃)144-55-884.014.47 g53.21 mmol
Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Deionized water-18.02--
Ethyl acetate141-78-688.11--
Brine (saturated NaCl solution)----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (5.00 g, 22.17 mmol) and anhydrous dimethylformamide (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.84 g, 26.60 mmol) and sodium bicarbonate (4.47 g, 53.21 mmol) in 20 mL of deionized water. Stir until gas evolution ceases. The sodium bicarbonate is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free base which is the active nucleophile.

  • Reaction Execution: Carefully add the aqueous solution of free hydroxylamine to the stirred solution of the aryl chloride in DMF. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water. The product may precipitate as a solid. If so, collect the solid by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The expected molecular weight is 222.12 g/mol .[4]

Alternative Synthetic Route: Palladium-Catalyzed O-Arylation

While SNAr is the classical approach for such an activated substrate, modern cross-coupling methodologies offer an alternative. The Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, enabling the O-arylation of hydroxylamine equivalents.[5][6][7]

In this approach, an aryl halide (or triflate) is coupled with a hydroxylamine equivalent, such as ethyl acetohydroximate, in the presence of a palladium catalyst and a suitable phosphine ligand.[5][6][7] The resulting O-arylated product can then be hydrolyzed under acidic conditions to yield the free O-arylhydroxylamine.

Caption: Palladium-catalyzed O-arylation pathway.

This method is particularly valuable for substrates that are less activated towards SNAr. For the synthesis of this compound, the SNAr approach is likely more cost-effective and straightforward. However, the palladium-catalyzed route represents a powerful tool in the synthetic chemist's arsenal for the preparation of a broader range of O-arylhydroxylamines.

Safety and Handling Considerations

  • Starting Materials: 1-chloro-2-nitro-4-(trifluoromethyl)benzene is a toxic and irritating compound.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Reagents: Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating hydroxylamine hydrochloride in a dry state. Sodium bicarbonate will evolve carbon dioxide upon reaction with the hydrochloride salt; ensure adequate ventilation.

  • Solvents: Dimethylformamide (DMF) is a reproductive hazard and should be handled with caution. Ethyl acetate is flammable.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, leveraging the inherent electronic activation of the starting aryl halide. The provided experimental protocol offers a reliable and scalable method for the preparation of this valuable synthetic intermediate. While modern palladium-catalyzed cross-coupling reactions present a viable alternative, the SNAr pathway remains the more direct and economical choice for this specific target molecule. A commitment to rigorous safety practices is paramount when handling the hazardous materials involved in this synthesis.

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. [Link]
  • ResearchGate. (2025). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Organic Chemistry Portal. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]
  • Unknown. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Unknown Source. [Link]
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • Day, A. C., & Squires, L. (2015). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. Journal of the American Chemical Society, 137(34), 10951–10954. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (n.d.). Reaction scheme of 1-fluoro-2,4-dinitrobenzene with hydroxylamine.
  • Um, I. H., & Buncel, E. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 21(11), 1547. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions. Wordpress. [Link]
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]
  • PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]
  • ResearchGate. (2025). Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine.
  • MDPI. (2016). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2016(2), M891. [Link]
  • Scholars Commons @ Laurier. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
  • PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. PubChem. [Link]
  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. NIST WebBook. [Link]
  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene. PubChem. [Link]

Sources

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine CAS number 94832-15-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (CAS 94832-15-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a precursor to valuable heterocyclic scaffolds.

Introduction and Significance

This compound is a highly functionalized aromatic compound that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a hydroxylamine moiety attached to a phenyl ring substituted with both a nitro group and a trifluoromethyl group, makes it a potent building block for constructing complex molecular architectures.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the hydroxylamine functional group.

The primary utility of this compound lies in its application as a key intermediate for the synthesis of substituted benzisoxazoles. The benzisoxazole motif is a privileged scaffold in medicinal chemistry, present in a range of pharmaceuticals and biologically active compounds.[2][3] The trifluoromethyl group is also a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
CAS Number 94832-15-2[1]
Molecular Formula C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol [1]
Appearance Pale yellow solid (predicted)-
Boiling Point 296.0 ± 40.0 °C (Predicted)[5]
Density 1.521 ± 0.06 g/cm³ (Predicted)[5]
Storage Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C is recommended).[5][6]-
Spectroscopic Profile (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxylamine group. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The protons on the hydroxylamine group (-ONH₂) are expected to appear as a broad singlet.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

    • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

    • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

    • Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9]

    • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

    • N-O stretching: A band in the 900-950 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 222. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the hydroxylamine moiety.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the searched literature. However, based on established methods for the preparation of related aryl hydroxylamines, a plausible and efficient synthetic route can be devised.[11][12] The most common approach involves the selective partial reduction of a suitable nitroaromatic precursor.

A Hungarian patent describes a process for producing hydroxylamine derivatives, including a compound structurally very similar to the topic of this guide, by reacting a substituted fluoro-nitro-aromatic compound with hydroxylamine hydrochloride.[13] This suggests a nucleophilic aromatic substitution pathway.

Proposed Synthetic Protocol

This protocol is based on the likely reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with hydroxylamine.

Reaction Scheme:

G reactant1 1-chloro-4-nitro-2-(trifluoromethyl)benzene product This compound reactant1->product Base (e.g., NaHCO₃), Solvent (e.g., Ethanol/Water) reactant2 NH₂OH reactant2->product byproduct HCl

A proposed synthesis of the target compound.

Materials and Reagents:

  • 1-chloro-4-nitro-2-(trifluoromethyl)benzene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in ethanol.

  • Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq) in water to the flask. The bicarbonate is crucial to neutralize the HCl formed during the reaction and the HCl from the hydroxylamine salt, liberating the free hydroxylamine base.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups. The hydroxylamine moiety is nucleophilic, while the electron-deficient aromatic ring is susceptible to nucleophilic attack under certain conditions.

Key Application: Synthesis of Benzisoxazoles

The most significant application of this compound and related O-arylhydroxylamines is in the synthesis of benzisoxazoles.[3][14] This transformation typically involves a cyclization reaction.

Reaction Workflow for Benzisoxazole Synthesis:

G start This compound intermediate Oxime Ether Intermediate start->intermediate Condensation reagent Aldehyde or Ketone reagent->intermediate cyclization Cyclization (Acid or Base Catalyzed) intermediate->cyclization product Substituted Benzisoxazole cyclization->product

Workflow for the synthesis of benzisoxazoles.

In a typical procedure, the O-arylhydroxylamine is reacted with an aldehyde or ketone to form an oxime ether intermediate. This intermediate then undergoes an intramolecular cyclization to form the benzisoxazole ring. The reaction is often promoted by acid or base.

Other Potential Reactions
  • N-Alkylation/Arylation: The nitrogen atom of the hydroxylamine can be alkylated or arylated using appropriate electrophiles.

  • Reactions with Oxidizing and Reducing Agents: The hydroxylamine functionality can be oxidized to a nitroso or nitro group, or reduced to an amine. The existing nitro group on the phenyl ring can also be reduced to an amine under appropriate conditions, offering a route to di-functionalized aniline derivatives.

Role in Drug Discovery and Development

As a precursor to benzisoxazoles and other complex molecules, this compound is a valuable tool for medicinal chemists.

  • Benzisoxazole-Containing Drugs: The benzisoxazole scaffold is found in a variety of FDA-approved drugs with diverse therapeutic applications, including antipsychotics (e.g., risperidone, iloperidone), anticonvulsants (e.g., zonisamide), and anti-inflammatory agents. The ability to synthesize substituted benzisoxazoles from this compound provides a pathway to novel drug candidates.

  • Impact of Trifluoromethyl and Nitro Groups: The trifluoromethyl group can enhance a drug's metabolic stability and membrane permeability.[4] The nitro group, while sometimes associated with toxicity, is a key functional group in some drugs and can be a precursor to an amino group, which can be further functionalized.[4]

A patent has also disclosed the use of related hydroxylamine derivatives in compositions for increasing plant growth, suggesting potential applications in agrochemistry.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the searches, a comprehensive safety profile can be inferred from data on structurally related compounds, such as O-(2,4-dinitrophenyl)hydroxylamine and other nitroaromatics.[15]

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and strong bases.[5][6][15]

  • Fire and Explosion Hazard: Nitro compounds can be flammable and may have explosive properties, especially when heated or subjected to shock. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or foam).

  • Toxicity: The toxicological properties have not been fully investigated. However, it should be handled as a potentially hazardous substance. It may cause skin and eye irritation. Ingestion and inhalation should be avoided.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive hydroxylamine moiety and a doubly activated phenyl ring makes it an important precursor for the synthesis of complex heterocyclic compounds, particularly benzisoxazoles. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications in medicinal chemistry and potentially agrochemistry, and essential safety and handling information. As research in these fields continues to advance, the utility of this and related compounds is likely to expand, leading to the discovery of new bioactive molecules and materials.

References

  • Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935–11947.
  • Gooßen, L. J., & Paetzold, J. (2004). Protolytic defluorination of trifluoromethyl-substituted arenes.
  • ChemScene. This compound.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 8(8), 1431-1434.
  • Organic Chemistry Portal. Benzisoxazole synthesis.
  • PubChem. This compound.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(2), 143-167.
  • Ragaini, F., Cenini, S., & Gallo, E. (2007). Cyclization reactions involving a −OH or −NHR group already present in the molecule.
  • Overman, L. E., & Tellew, J. E. (1996). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. The Journal of Organic Chemistry, 61(23), 8338-8340.
  • The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines.
  • Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Fisher Scientific.
  • ChemicalBook. This compound | 94832-15-2.
  • ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.
  • Beilstein Journals. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one.
  • TCI Chemicals.
  • Corma, A., & Rius, J. (2011). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • MDPI.
  • Google Patents.
  • ResearchGate. Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine.
  • PubChem.
  • NP-MRD. 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154).
  • Biotuva Life Sciences. This compound.
  • PubMed. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances.
  • Organic Chemistry Portal.
  • Google Patents. US10144532B2 - Craft using an inertial mass reduction device.
  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
  • ResearchGate. Selective reduction of nitrobenzene to n-phenylhydroxylamine in a CO2-H2O system.
  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
  • YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2.
  • NIH.
  • MDPI.
  • Sigma-Aldrich. This compound.

Sources

A Technical Guide to the Bioactivation and Genotoxic Mechanism of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine belongs to the nitroaromatic class of compounds, which are recognized for their potential genotoxicity and carcinogenicity contingent upon metabolic activation. This technical guide synthesizes the established principles of nitroaromatic and arylamine toxicology to elucidate the mechanism of action of this specific compound. We will dissect the multi-step enzymatic bioactivation pathway, the formation of reactive intermediates, the subsequent covalent adduction to DNA, and the cellular consequences of this damage. Furthermore, this guide provides detailed experimental protocols for studying these mechanisms, offering a framework for researchers in toxicology, pharmacology, and drug development.

Introduction: The Chemical Context and Toxicological Significance

This compound is a hydroxylamine derivative of the nitroaromatic compound 4-nitro-2-(trifluoromethyl)aniline. While inert in its native state, its structure is characteristic of pro-carcinogens that undergo metabolic transformation into reactive electrophiles capable of damaging cellular macromolecules, primarily DNA. The study of such compounds is critical for understanding chemical carcinogenesis, assessing the safety of novel chemical entities, and developing predictive toxicology models.

The core of its mechanism of action does not lie in the parent compound itself, but in its conversion to a highly reactive nitrenium ion. This process is a cascade of enzymatic reactions, primarily occurring in the liver but also possible in other tissues expressing the requisite enzymes.[1][2] The trifluoromethyl group and the nitro group on the phenyl ring are key determinants of its electronic properties and, consequently, its susceptibility to metabolic enzymes and the reactivity of its metabolites.

The Bioactivation Cascade: From Inert Precursor to Reactive Electrophile

The genotoxicity of this compound and related nitroaromatic compounds is critically dependent on a sequence of enzymatic transformations. This bioactivation pathway converts the stable parent molecule into a highly reactive electrophile that can covalently bind to nucleophilic sites on DNA.[3][4]

Step 1: Nitroreduction

The initial and rate-limiting step for many nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO) intermediate, followed by further reduction to the N-hydroxy (-NHOH) derivative, which is the titular compound. This reductive bioactivation can be catalyzed by several cytosolic and microsomal enzymes.[3][5][6]

  • NAD(P)H:quinone oxidoreductase (NQO1): A key cytosolic flavoenzyme that catalyzes the two-electron reduction of nitroaromatics. Its efficiency can be significantly higher than that of other enzyme systems.[3]

  • Cytochrome P450 (CYP) Enzymes: Primarily microsomal enzymes like CYP1A1 and CYP1A2 can also perform nitroreduction, particularly under hypoxic conditions.[3]

Step 2: Esterification and Formation of the Ultimate Carcinogen

The N-hydroxy metabolite, this compound, is a proximate carcinogen. It requires a second activation step, typically an esterification reaction, to become the ultimate carcinogen. This is most commonly achieved through O-acetylation or sulfonation.

  • N,O-Acetyltransferases (NATs): These cytosolic enzymes, particularly NAT1 and NAT2, catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxylamine, forming an N-acetoxyarylamine ester.[7][8] This ester is highly unstable.

  • Sulfotransferases (SULTs): These enzymes can catalyze the formation of a sulfonate ester, which is also an unstable leaving group.[3]

The resulting N-acetoxy or N-sulfonyloxy ester is exceedingly unstable and spontaneously undergoes heterolytic cleavage, losing acetate or sulfate. This loss results in the formation of a highly electrophilic arylnitrenium ion . This ion is the ultimate carcinogenic species responsible for attacking DNA.[1]

Metabolic Activation Pathway cluster_0 Phase I: Reduction cluster_1 Phase II: Esterification & Ion Formation cluster_2 Genotoxic Event Parent_Compound 4-Nitro-2-(trifluoromethyl)aniline Hydroxylamine This compound (Proximate Carcinogen) Parent_Compound->Hydroxylamine Nitroreductases (e.g., NQO1, CYPs) N_Acetoxy_Ester N-acetoxyarylamine ester (Unstable Intermediate) Hydroxylamine->N_Acetoxy_Ester N,O-Acetyltransferase (NAT) + Acetyl-CoA Nitrenium_Ion Arylnitrenium Ion (Ultimate Carcinogen) N_Acetoxy_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct Covalent DNA Adducts Nitrenium_Ion->DNA_Adduct Electrophilic Attack on DNA Bases

Fig 1. Metabolic activation of a nitroaromatic compound.

Molecular Mechanism: DNA Adduct Formation

The highly electrophilic arylnitrenium ion readily attacks nucleophilic centers on DNA bases. The primary targets are the C8 and N² positions of guanine and, to a lesser extent, adenine.[3][9] This covalent binding forms a bulky lesion known as a DNA adduct.

These adducts distort the helical structure of DNA, creating a physical barrier that can interfere with essential cellular processes like DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to misincorporation of nucleotides by DNA polymerases during replication, resulting in mutations. A common mutational signature for adducts at the C8-guanine position is a G-to-T transversion.[3]

Table 1: Common DNA Adducts Formed by Arylamine Carcinogens

Adduct Position DNA Base Common Mutational Outcome
C8 Guanine G → T Transversion
Guanine G → T, G → A

| N⁶ | Adenine | A → T, A → G |

Cellular Consequences and Carcinogenesis

The formation of DNA adducts triggers a cascade of cellular responses:

  • DNA Damage Response (DDR): The cell activates complex signaling pathways (e.g., involving ATM and ATR kinases) to arrest the cell cycle and allow time for DNA repair.

  • DNA Repair: Bulky adducts are typically recognized and removed by the Nucleotide Excision Repair (NER) pathway.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis) to eliminate the damaged cell.

  • Mutagenesis: If a cell with unrepaired adducts bypasses cell cycle checkpoints and undergoes replication, the adducts can lead to permanent mutations in the DNA sequence of daughter cells.

  • Carcinogenesis: The accumulation of mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), can lead to uncontrolled cell proliferation and the initiation of cancer.[4][5]

Experimental Methodologies for Studying the Mechanism of Action

Investigating the genotoxic mechanism of compounds like this compound requires specialized assays. The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[10][11][12]

Workflow: ³²P-Postlabeling Assay for DNA Adduct Detection

This technique is capable of detecting adduct levels as low as one adduct in 10⁹-10¹⁰ nucleotides, making it ideal for studying exposures to low concentrations of carcinogens.[10][13]

P32_Postlabeling_Workflow Start DNA Sample (from treated cells/tissues) Digestion 1. Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) Start->Digestion Enrichment 2. Adduct Enrichment (e.g., Nuclease P1 treatment to remove normal nucleotides) Digestion->Enrichment Labeling 3. 5'-Labeling with ³²P (T4 Polynucleotide Kinase, [γ-³²P]ATP) Enrichment->Labeling Separation 4. Chromatographic Separation (e.g., Multidirectional TLC or HPLC) Labeling->Separation Detection 5. Detection & Quantification (Autoradiography or PhosphorImaging) Separation->Detection End Adduct Map & Quantification Report Detection->End

Fig 2. Workflow of the ³²P-Postlabeling Assay.
Detailed Protocol: ³²P-Postlabeling Assay

Objective: To detect and quantify DNA adducts formed by this compound in a cellular or in vivo model.

Materials:

  • DNA sample (1-10 µg) isolated from exposed cells or tissues.

  • Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD).

  • Nuclease P1.

  • T4 Polynucleotide Kinase.

  • [γ-³²P]ATP (high specific activity).

  • Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates.

  • TLC chromatography tanks and solvent systems.

  • Phosphorimager screen and scanner.

Methodology:

  • DNA Digestion:

    • Incubate 10 µg of the DNA sample with MN and SPD in a buffered solution. This digests the DNA into its constituent 3'-monophosphate deoxynucleosides (dNps).

    • Causality: Complete digestion is critical for ensuring that all potential adducted nucleotides are available for subsequent labeling.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the digest with Nuclease P1.

    • Causality: Nuclease P1 selectively dephosphorylates normal, unmodified 3'-mononucleotides to their corresponding nucleosides, which are poor substrates for T4 Polynucleotide Kinase. Bulky aromatic adducts often sterically hinder the action of Nuclease P1, thus enriching the sample for adducted nucleotides.[11]

  • Radiolabeling:

    • Incubate the enriched adduct mixture with T4 Polynucleotide Kinase and an excess of [γ-³²P]ATP.

    • Causality: The kinase transfers the radiolabeled ³²P-phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, creating 5'-³²P-labeled 3',5'-bisphosphate adducted nucleotides.[10]

  • Chromatographic Separation:

    • Spot the labeled sample onto a PEI-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems (e.g., different salt and pH buffers).

    • Causality: Multidirectional chromatography is essential for resolving the complex mixture of labeled adducts from any remaining labeled normal nucleotides and excess [γ-³²P]ATP, providing distinct spots for different adduct species.[11]

  • Detection and Quantification:

    • Expose the dried TLC plate to a phosphorimager screen.

    • Scan the screen and analyze the resulting image. Adduct spots are detected by their radioactivity.

    • The amount of radioactivity in each spot is proportional to the amount of that specific adduct in the original DNA sample. Levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Self-Validation and Controls:

  • Negative Control: DNA from untreated (vehicle control) cells/animals should be processed in parallel to ensure no background spots appear in the adduct region of the chromatogram.

  • Positive Control: A DNA sample treated with a known carcinogen (e.g., benzo[a]pyrene) can be used to validate the assay procedure.

  • Internal Standard: Co-chromatography with a synthesized standard of the expected adduct can confirm its identity.

Conclusion and Future Directions

The mechanism of action of this compound is consistent with the established paradigm for genotoxic nitroaromatic compounds. Its potential for carcinogenicity is entirely dependent on its metabolic activation to a reactive arylnitrenium ion, which subsequently forms covalent adducts with DNA. Understanding this pathway is paramount for risk assessment.

Future research should focus on:

  • Quantifying the relative contributions of different enzyme systems (NQO1, CYPs, NATs) to its activation in human-relevant tissues and cell lines.

  • Identifying the precise chemical structures of the DNA adducts formed.

  • Correlating adduct levels with mutational outcomes in reporter gene assays to understand its mutagenic signature.

This comprehensive understanding will enable more accurate prediction of its potential human health risks and inform regulatory decisions.

References

  • Arlt, V. M. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I. CORE. [Link]
  • Singh, R., & Farmer, P. B. (2006). ³²P-postlabeling DNA damage assays: PAGE, TLC, and HPLC.
  • Phillips, D. H., & Arlt, V. M. (2007). ³²P-postlabeling analysis of DNA adducts.
  • Phillips, D. H., & Arlt, V. M. (2014). The ³²P-postlabeling assay for DNA adducts.
  • Phillips, D. H., & Castegnaro, M. (1999). ³²P-Postlabeling Analysis of DNA Adducts.
  • Reddy, M. V., & Randerath, K. (1986). ³²P-Postlabeling Analysis of DNA Adducts. Semantic Scholar. [Link]
  • Kawabata, K., & Yajima, N. (1993). Properties of cutaneous acetyltransferase catalyzing N- and O-acetylation of carcinogenic arylamines and N-hydroxyarylamine. PubMed. [Link]
  • King, C. M., & Thorgeirsson, S. S. (1997).
  • Hein, D. W., & Doll, M. A. (1993).
  • Stiborova, M., & Schmeiser, H. H. (2018).
  • Minchin, R. F., & McManus, M. E. (1991). N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed. [Link]
  • Sim, E., & Walters, K. (2008). Arylamine N-acetyltransferases: a structural perspective. PMC - NIH. [Link]
  • Singh, R., & Farmer, P. B. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. [Link]
  • Guise, C. P., & Singleton, R. S. (2015). Drug-DNA adducts as biomarkers for metabolic activation of the nitro-aromatic nitrogen mustard prodrug PR-104A. PubMed. [Link]
  • Fu, P. P., & Herreno-Saenz, D. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives. [Link]
  • Thorgeirsson, S. S., & Weisburger, E. K. (1979). Metabolic activation of aromatic amines and dialkylnitrosamines. PMC - NIH. [Link]

Sources

Spectroscopic and Structural Elucidation of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, a key intermediate in medicinal chemistry and materials science. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. The guide outlines the theoretical basis for the observed spectral characteristics, supported by predicted data and analysis of structurally analogous compounds. Furthermore, it includes a detailed experimental protocol for its synthesis, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted aromatic hydroxylamine derivative. The presence of a nitro group, a trifluoromethyl group, and a hydroxylamine moiety on the phenyl ring imparts unique electronic properties and reactivity to the molecule. These functional groups are crucial pharmacophores in many drug candidates and are key components in the synthesis of various specialty chemicals.

Accurate structural confirmation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process. This guide provides a detailed interpretation of the spectroscopic data for this compound, offering a foundational understanding for its identification and utilization in further synthetic applications.

Molecular Structure and Key Features

The structural features of this compound are pivotal in understanding its spectroscopic behavior. The molecule consists of a benzene ring substituted with three key functional groups.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxylamine protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups will cause the aromatic protons to be deshielded, appearing at higher chemical shifts (downfield).

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.4d~2.51HH-3
2~8.2dd~9.0, 2.51HH-5
3~7.4d~9.01HH-6
4~6.0 (broad)s-2H-ONH₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The aromatic region will display an AXM spin system. The proton at position 3 (H-3), being ortho to the nitro group, is expected to be the most deshielded. The proton at position 5 (H-5) will be split by both H-6 (ortho coupling) and H-3 (meta coupling). The proton at position 6 (H-6) will show a doublet due to coupling with H-5.

  • Hydroxylamine Protons: The -ONH₂ protons are expected to appear as a broad singlet. The chemical shift of these exchangeable protons can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbons attached to electronegative atoms (O, N, F) and electron-withdrawing groups will be deshielded.

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
1~150s-C-1
2~125 (q)q¹J(C,F) ≈ 272-CF₃
3~128 (q)q²J(C,F) ≈ 34C-2
4~120s-C-3
5~145s-C-4
6~126s-C-5
7~118s-C-6

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbons attached to the oxygen (C-1), the trifluoromethyl group (C-2), and the nitro group (C-4) are expected to be downfield.

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the trifluoromethyl group (C-2) will also show a quartet, but with a smaller coupling constant.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
1~ -62s-CF₃

Interpretation of the ¹⁹F NMR Spectrum:

  • A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro, hydroxylamine, and trifluoromethyl groups.

Predicted Frequency (cm⁻¹)IntensityAssignment
~3400-3200Medium, BroadN-H stretching (hydroxylamine)
~1600, ~1480Medium-StrongAromatic C=C stretching
~1530StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1320StrongC-F stretching
~1150StrongC-F stretching
~850MediumC-N stretching
~750MediumC-H out-of-plane bending

Interpretation of the IR Spectrum:

  • N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine in the hydroxylamine group.

  • Nitro Group: The two strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[1][2]

  • Trifluoromethyl Group: Strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.

  • Aromatic Ring: The peaks around 1600 and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Molecular Ion: [M]⁺• at m/z = 222.03

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, initiated by the loss of labile groups and rearrangements.

M [M]⁺• m/z = 222 F1 [M - NO₂]⁺ m/z = 176 M->F1 - NO₂ F2 [M - O]⁺• m/z = 206 M->F2 - O F3 [M - OH]⁺ m/z = 205 M->F3 - •OH F4 [C₆H₃F₃NO]⁺• m/z = 178 F1->F4 - H₂O F5 [C₆H₃F₃]⁺• m/z = 145 F4->F5 - NO F6 [C₅H₃F]⁺• m/z = 94 F5->F6 - CF₂

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak at m/z 222 should be observable, though it may be of low intensity due to the molecule's lability.

  • Loss of Nitro Group: A prominent fragment would likely arise from the loss of the nitro group (NO₂), resulting in a peak at m/z 176.

  • Loss of Oxygen: Loss of an oxygen atom from the nitro group to form a nitroso compound radical cation at m/z 206 is a common fragmentation pathway for nitroaromatics.

  • Loss of Hydroxyl Radical: Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (•OH), giving a fragment at m/z 205.

  • Further Fragmentation: Subsequent losses of small molecules like water, carbon monoxide, and radicals from the initial fragments will lead to a complex fragmentation pattern, providing further structural information.

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a suitable precursor. A plausible synthetic route involves the controlled reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

Synthesis of this compound

This protocol is based on established methods for the synthesis of O-arylhydroxylamines.[3][4]

Materials:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the starting material.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Start Dissolve Starting Material React Combine and Reflux Start->React Prep_NH2OH Prepare Hydroxylamine Solution Prep_NH2OH->React Monitor Monitor by TLC React->Monitor Workup1 Solvent Removal Monitor->Workup1 Reaction Complete Workup2 Aqueous Extraction Workup1->Workup2 Workup3 Dry and Concentrate Workup2->Workup3 Purify Column Chromatography Workup3->Purify Product Pure Product Purify->Product

Figure 3: Experimental Workflow for the Synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By integrating predicted NMR, IR, and MS data with established spectroscopic principles, a detailed framework for the structural elucidation of this important molecule has been established. The included synthetic protocol offers a practical starting point for its preparation in a laboratory setting. This guide is intended to be a valuable resource for scientists engaged in the synthesis and application of this and related compounds, facilitating more efficient and accurate research and development.

References

  • n-acetyl-n-phenylhydroxylamine. Organic Syntheses. 1941, Coll. Vol. 1, 445. [Link]
  • Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
  • IR: nitro groups. University of California, Los Angeles. [Link]
  • 4-Nitro-2-(trifluoromethyl)anisole. PubChem. [Link]
  • β-PHENYLHYDROXYLAMINE. Organic Syntheses. [Link]
  • Leonori, D. Photoredox Synthesis of Arylhydroxylamines. Thieme Chemistry. 2017. [Link]
  • Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • Supporting Information for: Trifluoromethylation of Arenes and Heteroarenes by Means of an Electrophilic Trifluoromethylating Reagent. The Royal Society of Chemistry. [Link]
  • Maimone, T. J.; Buchwald, S. L. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. J. Am. Chem. Soc.2010, 132 (29), 9990–9991. [Link]
  • Development of selective reduction of nitroarenes to arylamines or arylhydroxylamines.
  • ANISOLE, 4-NITRO-2-/TRIFLUOROMETHYL/-, - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Supporting Information for: A General and Efficient Method for the Synthesis of Trifluoromethylated Arenes. American Chemical Society. [Link]
  • O-(2,4-dinitrophenyl)hydroxylamine. PubChem. [Link]
  • Process for preparing phenylhydroxylamine and cupferron.
  • Maimone, T. J.; Buchwald, S. L. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]
  • ANISOLE, 4-NITRO-2-/TRIFLUOROMETHYL/-, - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. 2024. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
  • ANISOLE, 4-NITRO-2-/TRIFLUOROMETHYL/-, - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Aniline, 2-nitro-4-trifluoromethyl-. NIST WebBook. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 4-nitro-2-(trifluoromethyl)anisole (C8H6F3NO3). PubChemLite. [Link]
  • FT-IR spectra of control and treated anisole. | Download Scientific Diagram.

Sources

solubility of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: Understanding the Core Significance of Solubility

This compound (MW: 222.12 g/mol ) is a complex organic molecule whose utility in synthetic chemistry is intrinsically linked to its solubility.[1] The presence of a highly polar nitro group, a lipophilic trifluoromethyl group, and a hydrogen-bonding capable hydroxylamine moiety creates a nuanced solubility profile. Accurate solubility data is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. In drug development, solubility directly impacts bioavailability and formulation. This guide will explore both the theoretical underpinnings of this compound's solubility and provide a robust framework for its empirical determination.

Physicochemical Properties and Theoretical Solubility Profile

The structure of this compound offers clues to its behavior in various solvents. The molecule's properties include a molecular weight of 222.12 g/mol and a predicted pKa of -0.33±0.70.[2][3]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxylamine (-ONH2) and nitro (-NO2) groups can participate in hydrogen bonding. While the hydroxylamine group can both donate and accept hydrogen bonds, the nitro group acts as a hydrogen bond acceptor. This suggests some degree of solubility in polar protic solvents. However, the bulky, electron-withdrawing trifluoromethyl (-CF3) group and the phenyl ring introduce significant hydrophobicity, which will limit solubility in highly polar solvents like water. Indeed, the aqueous solubility is reported to be very slight, at 0.29 g/L at 25 °C.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar nitro group. The absence of strong hydrogen-bonding networks in these solvents, coupled with their ability to solvate the phenyl ring, suggests that this compound is likely to exhibit higher solubility in this class of solvents compared to polar protic ones.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The aromatic ring and the trifluoromethyl group favor interaction with nonpolar solvents. However, the highly polar nitro and hydroxylamine groups will significantly counteract this, likely resulting in poor solubility in very nonpolar solvents like hexane. Solvents with intermediate polarity, such as dichloromethane, may offer moderate solubility.

A summary of key physicochemical data is presented below:

PropertyValueSource
Molecular Formula C7H5F3N2O3[1][2]
Molecular Weight 222.12 g/mol [1][5]
Predicted Boiling Point 296.0 ± 40.0 °C[2][3]
Predicted Density 1.521 ± 0.06 g/cm³[2][3]
Water Solubility 0.29 g/L (25 °C)[4]
Predicted pKa -0.33 ± 0.70[2][3]
Physical Form Solid

Experimental Determination of Solubility: A Validated Protocol

Given the limited publicly available quantitative solubility data, an empirical approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in a range of laboratory solvents. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of the Isothermal Shake-Flask Method

The gold standard for solubility determination is the isothermal shake-flask method. This technique involves creating a saturated solution of the solute in the solvent at a constant temperature. By quantifying the concentration of the solute in the saturated solution, the solubility limit is determined. This method's trustworthiness stems from its basis in fundamental thermodynamic principles of equilibrium.

Experimental Workflow

The logical flow of the experimental protocol is outlined below. This workflow ensures that each step builds upon a validated preceding step, from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Quantification A Material & Solvent Acquisition (Verify Purity) B Equipment Setup (Calibrated Balance, Shaker, Temp Control) A->B C Preparation of Solvent Vials B->C D Addition of Excess Solute to Vials C->D Start Experiment E Isothermal Equilibration (Constant Shaking, 24-48h) D->E F Phase Separation (Centrifugation/Filtration) E->F G Aliquoting & Dilution of Supernatant F->G Sample Saturated Solution H UV-Vis/HPLC Analysis G->H I Data Processing & Calculation (Solubility in mg/mL or g/L) H->I

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (≥97% purity)[6]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

Protocol:

  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several pre-weighed vials. The key is to add an amount that will be in clear excess of what is expected to dissolve, ensuring a saturated solution.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is reached, especially for poorly soluble compounds. The causality here is that equilibrium is a time-dependent process; insufficient time will lead to an underestimation of solubility.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solid settle.

    • To ensure complete removal of particulate matter, which would artificially inflate the measured concentration, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Alternatively, carefully draw the supernatant through a 0.22 µm syringe filter. This step is critical for the self-validating nature of the protocol, as it guarantees that only the dissolved solute is being analyzed.

  • Quantification (Using UV-Vis Spectroscopy as an example):

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.99) validates the analytical method.

    • Sample Analysis: Carefully take a precise aliquot of the clear supernatant from the equilibrated sample and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the concentration of the original saturated solution. This is the solubility of the compound in that solvent at the specified temperature.

Safety and Handling Precautions

This compound should be handled with care. It is classified as toxic if swallowed. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All handling should be performed in a well-ventilated fume hood. Store the compound in a dark, inert atmosphere, and for long-term storage, in a freezer at under -20°C.[2][3]

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a combination of theoretical assessment and empirical determination provides a robust path forward for researchers. Its amphiphilic nature, arising from polar hydrogen-bonding groups and nonpolar aromatic and fluorinated moieties, suggests a complex solubility profile with likely preference for polar aprotic solvents. For precise and reliable data, the isothermal shake-flask method detailed in this guide offers a field-proven, trustworthy, and authoritative protocol. Adherence to this methodology will empower scientists to generate the critical solubility data needed to advance their research and development objectives.

References

  • PubChem. This compound.
  • ChemBK. O-(4-nitrophenyl)hydroxylaMine. [Link]
  • PubChem. O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine.
  • PubChem. O-(4-Nitrophenyl)hydroxylamine.
  • PubChem. 4-Nitrophenylhydroxylamine.
  • Chongqing Chemdad Co., Ltd. This compound. [Link]
  • PubChem. o-(3-Nitrophenyl)hydroxylamine.
  • MDPI.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The thermal stability and decomposition of any chemical substance can be influenced by various factors including purity, sample size, heating rate, and atmospheric conditions. All experimental work should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Executive Summary: Navigating the Thermal Landscape of a Complex Intermediate

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a highly functionalized aromatic compound, incorporating structural motifs that are cornerstones of energetic materials and reactive intermediates. The presence of a nitro group, a trifluoromethyl group, and a hydroxylamine moiety on a phenyl ring creates a molecule with significant potential for exothermic decomposition. A thorough understanding of its thermal stability is not merely an academic exercise but a critical prerequisite for its safe handling, storage, and utilization in any research or drug development pipeline.

This guide provides an in-depth technical framework for assessing the thermal stability and decomposition profile of this compound. While specific, publicly available experimental data for this exact molecule is limited, this document synthesizes established principles from the study of analogous nitroaromatic and hydroxylamine compounds to provide a robust predictive and methodological guide. We will explore the foundational analytical techniques, delve into the anticipated decomposition pathways, and contextualize these findings within the regulatory and safety frameworks essential to the pharmaceutical industry.

The Structural Basis for Thermal Concern: A Molecule Primed for Reactivity

The thermal behavior of this compound is dictated by the interplay of its constituent functional groups. Each contributes to the overall energetic profile and potential decomposition pathways.

  • The Nitroaromatic System: The nitro group (NO₂) is a classic explosophore. Its presence on an aromatic ring significantly increases the potential for rapid, exothermic decomposition. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond, a process that is highly temperature-dependent.

  • The Hydroxylamine Moiety: Hydroxylamines are known for their inherent instability and can undergo a variety of decomposition reactions, including disproportionation and rearrangement. The N-O bond is relatively weak, providing a potential initiation point for decomposition.

  • The Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and is generally considered to enhance the thermal stability of aromatic compounds. However, its influence on the overall decomposition pathway of this multifunctional molecule requires experimental verification.

The juxtaposition of these groups suggests a complex decomposition profile that necessitates a multi-faceted analytical approach to fully characterize.

Core Methodologies for Thermal Hazard Assessment

A comprehensive evaluation of thermal stability relies on a suite of complementary analytical techniques. Each provides unique insights into the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC): The First Look at Thermal Events

DSC is a cornerstone technique for thermal hazard screening. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic (melting) and exothermic (decomposition) events.

Protocol for DSC Analysis:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a crucible (e.g., aluminum, gold-plated stainless steel for higher pressure containment).

  • Instrumentation: The crucible is placed in the DSC instrument alongside an empty reference crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidative effects).

  • Data Analysis: The resulting thermogram is analyzed to determine key parameters such as the onset temperature of decomposition (Tₒ), the peak temperature of the exotherm (Tₚ), and the enthalpy of decomposition (ΔHₐ).

Interpretation of DSC Data: A sharp, significant exotherm is a primary indicator of a potentially hazardous decomposition. The onset temperature provides a lower limit for thermal stability under the experimental conditions, while the enthalpy of decomposition quantifies the energy released.

Table 1: Hypothetical DSC Data for this compound

ParameterExpected ValueSignificance
Melting Point (Tₘ)~80-120 °CIndicates the transition from solid to liquid phase. Decomposition may occur before, during, or after melting.
Onset of Decomposition (Tₒ)~150-200 °CThe temperature at which significant exothermic activity begins. A critical parameter for defining safe operating temperatures.
Peak of Exotherm (Tₚ)~180-230 °CThe temperature at which the rate of energy release is maximal.
Enthalpy of Decomposition (ΔHₐ)> 200 J/gA high enthalpy of decomposition suggests a significant energy release and potential for a runaway reaction.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which decomposition begins and for quantifying the extent of mass loss.

Protocol for TGA Analysis:

  • Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in the TGA pan.

  • Instrumentation: The pan is suspended in a furnace within the TGA instrument.

  • Heating Program: The sample is heated at a controlled rate in a defined atmosphere.

  • Data Analysis: The TGA curve plots mass loss versus temperature, allowing for the identification of decomposition stages and the quantification of non-volatile residues.

Synergy with DSC: When run concurrently (STA - Simultaneous Thermal Analysis), TGA can distinguish between phase transitions (like melting, which has no mass loss) and decomposition events (which do).

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is an adiabatic calorimeter that is considered the gold standard for assessing thermal runaway potential.[1][2][3] It mimics a "worst-case" scenario where a material undergoing an exothermic decomposition has no means of dissipating the generated heat.

Protocol for ARC Analysis:

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical bomb.

  • Instrumentation: The bomb is placed in a heated, insulated chamber.

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps, then waits to detect any self-heating.

  • Adiabatic Tracking: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment.

  • Data Analysis: The ARC provides data on the onset temperature of self-heating, the time to maximum rate of decomposition (TMR), and the pressure generation profile.

Key ARC Parameters for Safety Assessment:

  • Onset Temperature: The temperature at which self-heating is first detected.

  • Time to Maximum Rate (TMR): The time it takes for the decomposition to reach its maximum velocity from the onset temperature. A short TMR indicates a very rapid and dangerous decomposition.

  • Adiabatic Temperature Rise (ΔTₐₐ): The total temperature increase due to the decomposition exotherm.

Diagram 1: General Workflow for Thermal Hazard Assessment

G cluster_0 Initial Screening cluster_1 Advanced Hazard Assessment cluster_2 Regulatory & Safety Evaluation DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Exotherm Detected ICH_Guidelines ICH Stability Guidelines DSC->ICH_Guidelines Initial Stability Profile TGA Thermogravimetric Analysis (TGA) TGA->ARC Mass Loss Confirmed TGA->ICH_Guidelines Decomposition Profile UN_Tests UN Manual of Tests and Criteria ARC->UN_Tests Runaway Potential Identified G Start This compound PathA C-NO2 Bond Homolysis Start->PathA Δ PathB N-O Bond Cleavage Start->PathB Δ ProductsA Phenyl Radical + NO2 PathA->ProductsA Leads to ProductsB Aminyl Radical + OH Radical PathB->ProductsB Leads to

Caption: Two potential initial steps in the thermal decomposition.

Regulatory Context and Safety Implications for Drug Development

In the pharmaceutical industry, the thermal stability of a new chemical entity is a critical component of the overall safety assessment.

ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines on stability testing of new drug substances and products (e.g., Q1A(R2)). [4][5]While primarily focused on shelf-life and storage conditions, these guidelines necessitate an understanding of a compound's degradation pathways. Stress testing, which includes exposure to elevated temperatures, is a key part of this process.

UN Manual of Tests and Criteria

For transportation and classification of potentially hazardous materials, the UN Manual of Tests and Criteria is the global standard. [1][2][6]If initial screening tests like DSC indicate a high potential for exothermic decomposition, further testing according to the UN protocols may be required to determine if the material should be classified as an explosive substance.

Practical Safety Recommendations
  • Temperature Control: Based on the predicted onset temperature, strict upper limits for heating during synthesis, purification, and drying should be established. A safety margin of at least 50 °C below the onset of decomposition is often recommended for process operations. [7]

  • Scale-Up Considerations: The thermal hazard of a decomposition reaction increases significantly with scale. What may be manageable in a laboratory flask can become a dangerous runaway reaction in a larger reactor. Therefore, a thorough thermal hazard assessment is mandatory before any scale-up.

  • Material Compatibility: The presence of impurities, catalysts, or incompatible materials of construction can significantly lower the decomposition temperature of a sensitive compound. Compatibility studies should be performed as part of the safety assessment.

Conclusion: A Framework for Proactive Safety

This compound is a molecule that demands a high degree of respect and a cautious, data-driven approach to its handling and use. While this guide provides a robust framework for understanding and assessing its thermal stability, it is imperative that these principles are applied through rigorous experimental investigation. By employing the methodologies of DSC, TGA, and ARC, and by interpreting the results within the context of established chemical principles and regulatory guidelines, researchers and drug development professionals can ensure the safe and effective utilization of this and other energetic intermediates.

References

  • United Nations Economic Commission for Europe. (n.d.). Rev.4 (files). UNECE.
  • United Nations Economic Commission for Europe. (n.d.). Manual of Tests and Criteria. UNECE.
  • Defense Technical Information Center. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
  • American Chemical Society Publications. (2022, January 3). Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development. Organic Process Research & Development.
  • United Nations Economic Commission for Europe. (n.d.). About the Manual of Tests and Criteria. UNECE.
  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. ICH.
  • Health and Safety Executive. (2025, June 12). UN test results - Explosives. HSE.
  • SlideShare. (n.d.). Ich guideline for stability testing.
  • ElectronicsAndBooks. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
  • ResearchGate. (n.d.). Kinetic parameters of the gas-phase decomposition of aromatic compounds....
  • United Nations. (2015, April 16). UN Manual of Tests & Criteria Areas Identified for Improvement: Ideas for Potential R&D Projects.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • ResearchGate. (2017, August 11). (PDF) Thermal hazard investigation of a pharmaceutical intermediate.

Sources

The Chemistry and Latent Potential of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The O-arylhydroxylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of complex nitrogen- and oxygen-containing heterocycles and as a pharmacophore in its own right. This guide focuses on a particularly activated and intriguing derivative: O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine . The presence of two potent electron-withdrawing groups—a nitro group para to the hydroxylamine moiety and a trifluoromethyl group in the ortho position—renders the aromatic ring highly electron-deficient. This unique electronic profile dictates its reactivity, governs its synthesis, and suggests a range of potential applications in drug discovery and chemical biology. This document provides an in-depth analysis of the synthesis, chemical properties, and prospective applications of this compound and its derivatives, offering field-proven insights for researchers in drug development.

Introduction: The Significance of an Activated O-Arylhydroxylamine Core

O-arylhydroxylamines (aryloxyamines) are organic compounds featuring an aminooxy group (-ONH₂) attached to an aromatic ring. Their utility in pharmaceutical sciences is well-established, serving as key building blocks for synthesizing oximes, hydroxamic acids, and various heterocyclic systems. The molecule this compound (PubChem CID: 11775706) represents a highly activated subclass of these reagents.[1]

The rationale for its importance stems from two key features:

  • High Electrophilicity of the Aromatic Ring: The synergistic electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups create a significant partial positive charge on the carbon atom bearing the hydroxylamine group (C1) and other ring positions. This activation is critical for its primary synthetic route via Nucleophilic Aromatic Substitution (SₙAr).

  • Nucleophilicity of the Terminal Amine: The terminal -NH₂ group is a potent nucleophile, readily reacting with a wide array of electrophiles (e.g., aldehydes, ketones, acyl chlorides, activated esters) to form stable covalent bonds. This dual reactivity makes it a powerful linchpin for conjugating different molecular fragments.

While this specific molecule is not yet widely associated with a definitive biological target in publicly accessible literature, the broader O-phenylhydroxylamine class has been explored for various therapeutic applications, including the development of DNA intercalating anti-tumor agents.[2] This guide will therefore explore the established chemistry of this molecule as a platform for future discovery.

Synthesis of the Core Scaffold: Methodologies and Mechanistic Insights

The synthesis of this compound hinges on the formation of the aryl-oxygen bond. The highly electron-deficient nature of the phenyl ring makes this transformation amenable to several approaches, with Nucleophilic Aromatic Substitution (SₙAr) being the most direct and industrially scalable method.

Primary Method: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr pathway is the most logical and field-proven method for synthesizing this compound. The reaction proceeds by the attack of a nucleophile (hydroxylamine) on an aromatic ring that is activated by strong electron-withdrawing groups and contains a good leaving group (typically a halide).

Causality Behind the Method:

  • Substrate Choice: The ideal starting material is an aryl halide such as 2-chloro-5-nitrobenzotrifluoride or 2-fluoro-5-nitrobenzotrifluoride . Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached. Chlorine is also a viable, often more economical, alternative.

  • Nucleophile: Hydroxylamine hydrochloride (NH₂OH·HCl) is a common, stable source of the hydroxylamine nucleophile. A base is required to generate the free hydroxylamine in situ.

  • Base and Solvent: A moderately strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the hydroxylamine hydrochloride. The reaction is typically run in a polar solvent like ethanol or a mixture of water and an alcohol to ensure solubility of both the inorganic salts and the organic substrate.[3]

Detailed Experimental Protocol: SₙAr Synthesis

This protocol is adapted from established procedures for structurally similar O-arylhydroxylamines and represents a robust method for laboratory-scale synthesis.[3]

Objective: To synthesize this compound from 2-fluoro-5-nitrobenzotrifluoride.

Materials:

  • 2-Fluoro-5-nitrobenzotrifluoride (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10 °C. This step generates the free hydroxylamine nucleophile. Rationale: This exothermic neutralization must be controlled to prevent degradation of the hydroxylamine.

  • Substrate Addition: To the cold hydroxylamine solution, add 2-fluoro-5-nitrobenzotrifluoride (1.0 eq) dissolved in a minimal amount of ethanol.

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., ~60-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. Rationale: The product is organic-soluble and will move into the DCM layer, while inorganic salts remain in the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to aid in phase separation and remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. This step is critical to remove unreacted starting material and any side products, ensuring the integrity of the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Methodologies: Modern Cross-Coupling Strategies

While SₙAr is highly effective for this specific substrate, modern palladium- and copper-catalyzed cross-coupling reactions have broadened the scope for synthesizing O-arylhydroxylamines from less activated aryl halides.

Method Description Advantages Limitations for this Specific Target Reference
Buchwald-Hartwig O-Arylation A Pd-catalyzed cross-coupling of an aryl halide with a hydroxylamine equivalent, such as ethyl acetohydroximate, followed by acidic hydrolysis.Extremely broad scope for aryl halides (Cl, Br, I, OTf), mild conditions, high functional group tolerance.May be overly complex for a substrate already highly activated for SₙAr. Requires specialized ligands and a two-step (coupling + deprotection) sequence.[4]
Copper-Catalyzed Coupling Typically involves coupling an arylboronic acid with a hydroxylamine equivalent like N-hydroxyphthalimide, followed by hydrazinolysis.Effective for arylboronic acids, complementary to Pd-catalyzed methods.Requires synthesis of the arylboronic acid precursor and a separate deprotection step.

// Nodes A [label="Starting Material\n2-Fluoro-5-nitrobenzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophile Generation\nNH₂OH·HCl + NaOH\nin EtOH/H₂O @ 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SₙAr Reaction\nCombine A + B\nReflux ~60-70°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Aqueous Work-up\nQuench with H₂O", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Extraction\nwith Dichloromethane", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Purification\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Product\nO-[4-nitro-2-(trifluoromethyl)\nphenyl]hydroxylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F [label="Crude Product"]; F -> G [label="Pure Product"]; G -> H [label="Validation"]; } dot Caption: SₙAr workflow for synthesizing the target compound.

Chemical Reactivity and Derivative Synthesis

The synthetic value of this compound lies in the predictable reactivity of its terminal aminooxy group. This functionality allows it to be easily incorporated into larger, more complex molecules.

  • Formation of Oximes: The primary amine readily condenses with aldehydes and ketones to form O-aryl oximes. This reaction is highly efficient and often proceeds under mild acidic or neutral conditions. The resulting oxime ethers are stable and serve as important pharmacophores in many drug candidates.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will acylate or sulfonate the nitrogen atom, leading to the corresponding O,N-disubstituted hydroxylamine derivatives.

  • Use as a Chemical Probe Linker: The hydroxylamine can function as a versatile bifunctional linker. For example, it can be reacted with a carbonyl-containing biomolecule or fluorescent tag on one end, leaving the aromatic ring available for further functionalization or to serve as a recognition element.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in peer-reviewed literature, the structural motif is present in compounds with documented biological activities. This suggests its potential as a valuable starting point for drug discovery programs.

  • Scaffold for Anti-Cancer Agents: The general class of O-phenylhydroxylamines has been investigated in the context of cancer therapeutics. For instance, they have been used as precursors to synthesize O-phenyl-N-(9'-acridinyl)-hydroxylamines, which are designed as DNA intercalating agents to induce cell cycle arrest and apoptosis in tumor cells.[2] The highly substituted phenyl ring of the target molecule could serve as a unique recognition element for specific protein binding pockets.

  • Applications in Agriculture: A patent has described the use of related O-(nitro-trifluoromethyl-phenyl)-hydroxylamine derivatives as agents for increasing vegetation growth and crop yields.[3] While the mechanism in plants is likely different from human therapeutic applications, it confirms the biological activity of this chemical class.

  • Precursor for Heterocycle Synthesis: The reactivity of the hydroxylamine allows it to be a key starting material for building more complex heterocyclic ring systems, which are a rich source of biologically active compounds.

Future Directions and Conclusion

This compound is a powerful and versatile chemical building block whose full potential in drug discovery remains to be explored. Its synthesis is straightforward and scalable, relying on fundamental and well-understood reaction mechanisms.

Future research in this area should focus on:

  • Systematic Derivatization: Synthesizing a library of derivatives by reacting the terminal amine with a diverse set of electrophiles (e.g., substituted benzaldehydes, heterocyclic carbonyls).

  • Biological Screening: Testing the parent compound and its derivatives against a wide range of biological targets, including cancer cell lines, kinases, and other enzymes.

  • Development as a Chemical Probe: Leveraging the reactive hydroxylamine handle to develop probes for activity-based protein profiling or as linkers for targeted drug delivery systems.

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
  • DeSelm, M. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. Ursidae: The Undergraduate Research Journal at the University of Northern Colorado, 7(1), Article 13.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11775706, this compound.
  • Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.
  • ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (2025).
  • Google Patents. EP2683692B1 - Process for preparing substituted n-phenylhydroxylamines.
  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation).
  • Google Patents. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13589041, O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine.
  • Organic Syntheses. β-PHENYLHYDROXYLAMINE.
  • PubMed. Biologic activity of hydroxylamine: a review. (1985).
  • ResearchGate. Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. (2025).
  • Wikipedia. Structure–activity relationship.
  • Organic Syntheses. cupferron.
  • PubMed. A new fluorescent probe for neutral to alkaline pH and imaging application in live cells. (2021).
  • Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.

Sources

Methodological & Application

Application Notes and Protocols for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Unraveling Biological Complexity

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a highly reactive electrophilic aminating agent that has found significant utility as a chemical probe in both synthetic chemistry and, increasingly, in the exploration of complex biological systems. Its unique chemical architecture, featuring a hydroxylamine moiety attached to an electron-deficient aromatic ring, renders the nitrogen atom highly electrophilic. This inherent reactivity allows it to serve as a potent tool for introducing an amino group (-NH₂) onto a variety of nucleophilic targets.

The presence of the nitro and trifluoromethyl groups on the phenyl ring significantly enhances the electrophilicity of the hydroxylamine nitrogen, making it an efficient reagent for the amination of soft nucleophiles such as carbanions.[1] In the realm of chemical biology and drug discovery, this reactivity can be harnessed to probe for nucleophilic sites within complex biomolecules, offering a gateway to understanding protein function, identifying potential drug targets, and developing novel therapeutic agents.

This guide provides a comprehensive overview of the applications of this compound as a chemical probe, complete with detailed protocols for its use in both synthetic and biological contexts.

Mechanism of Action: Electrophilic Amination

The primary mode of action of this compound as a chemical probe is through electrophilic amination.[1] In this reaction, a nucleophile attacks the electron-deficient nitrogen atom of the hydroxylamine, leading to the displacement of the [4-nitro-2-(trifluoromethyl)phenoxy] group and the formation of a new carbon-nitrogen bond. The electron-withdrawing nature of the substituted phenyl ring makes the aryloxy group a good leaving group, thus facilitating the reaction.

Core Applications and Methodologies

Synthetic Organic Chemistry: A Building Block for Nitrogen-Containing Molecules

In synthetic organic chemistry, this compound serves as a valuable reagent for the synthesis of a wide array of nitrogen-containing compounds, including primary amines and nitrogen heterocycles.[2][3]

This protocol outlines a general procedure for the amination of a carbanion generated from an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate)

  • Strong base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the active methylene compound (1.0 eq) in the anhydrous aprotic solvent.

  • Carbanion Formation: Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA) and slowly add the strong base (1.1 eq). Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.

  • Amination Reaction: Dissolve this compound (1.2 eq) in a minimal amount of the anhydrous aprotic solvent and add it dropwise to the carbanion solution at the same low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

ParameterCondition
Substrate Diethyl malonate
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12 hours
Typical Yield 70-85%
Chemical Biology and Drug Discovery: Probing Nucleophilic Sites in Proteins

The electrophilic nature of this compound makes it a promising tool for activity-based protein profiling (ABPP), a powerful strategy for identifying and characterizing enzyme function directly in complex biological systems.[3][4][5] By reacting with nucleophilic residues in the active sites of enzymes, this probe can be used to map the reactive landscape of the proteome.

ABPP_Workflow cluster_incubation Incubation cluster_analysis Analysis p Proteome (e.g., cell lysate) pr This compound p->pr Covalent modification of nucleophilic residues d Enrichment of labeled proteins (optional) pr->d ms Mass Spectrometry (LC-MS/MS) d->ms id Identification of modified proteins and sites ms->id

Caption: General workflow for activity-based protein profiling.

This protocol provides a general method for labeling proteins in a cell lysate with this compound for subsequent analysis by mass spectrometry.

Materials:

  • Cell lysate (prepared in a suitable buffer without primary amines, e.g., phosphate-buffered saline (PBS))

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation

  • Trypsin (proteomics grade)

  • Desalting columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO.

  • Protein Labeling: To the cell lysate (e.g., 1 mg/mL total protein), add the probe stock solution to a final concentration of 10-100 µM. Incubate at 37 °C for 1-2 hours.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce the disulfide bonds in the labeled proteome by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes. Alkylate the free thiols by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Proteolytic Digestion: Dilute the sample with ammonium bicarbonate buffer and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37 °C.

    • Desalting: Desalt the resulting peptide mixture using a desalting column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the proteins that have been modified by the probe and to map the specific sites of modification.

Data Analysis:

The mass spectrometry data will reveal a mass shift on peptides corresponding to the addition of an amino group (+15.0109 Da). This information can be used to identify the specific amino acid residues that have been targeted by the probe.

Visualization of the Amination Reaction

Amination_Mechanism reagent This compound N-O H₂N-O-Ar ts Transition State reagent->ts nucleophile Nucleophile (e.g., Carbanion) Nu⁻ nucleophile->reagent:n Nucleophilic Attack product Aminated Product Nu-NH₂ ts->product leaving_group Leaving Group Ar-O⁻ ts->leaving_group

Caption: Electrophilic amination mechanism.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]

Troubleshooting

IssuePossible CauseSolution
Low reaction yield in synthesis Incomplete carbanion formation.Ensure the use of a sufficiently strong and fresh base. Use anhydrous solvents.
Inactive aminating reagent.Store the reagent properly and use a fresh batch if necessary.
No or low labeling in proteomics Probe concentration is too low.Optimize the probe concentration (try a range from 10 to 200 µM).
Nucleophilic residue is not accessible.Consider partial denaturation of the protein to expose more sites.
Incompatible buffer components.Ensure the buffer does not contain primary amines that can compete with the target proteins.

Conclusion

This compound is a powerful and versatile chemical probe with broad applications in both synthetic chemistry and the life sciences. Its ability to efficiently aminate nucleophiles makes it an invaluable tool for the construction of complex molecules and for the exploration of biological systems. The protocols and information provided in this guide are intended to serve as a starting point for researchers interested in harnessing the potential of this remarkable reagent.

References

  • PubChem. This compound. [Link]
  • Wikipedia.
  • MDPI.
  • ACS Publications.
  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]
  • ACS Publications.
  • Google Patents.
  • NIH. A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. [Link]
  • NIH. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
  • ACS Publications. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. [Link]
  • NIH. Site-Specific DNA Structural and Dynamic Features Revealed by Nucleotide-Independent Nitroxide Probes. [Link]
  • NIH.
  • NIH.
  • NIH. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)

Sources

The Modern Amination Toolkit: A Detailed Protocol for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Among the diverse array of reagents developed for this purpose, electrophilic aminating agents have emerged as powerful tools for the construction of carbon-nitrogen bonds. This application note provides a comprehensive guide to the use of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, a highly effective and versatile reagent for electrophilic amination. We will delve into its mechanism of action, provide detailed protocols for its application with various nucleophiles, and discuss critical safety and handling procedures.

Introduction: The Power of Electrophilic Amination

Traditionally, the formation of C-N bonds has been dominated by nucleophilic substitution reactions, where an amine acts as the nucleophile. However, the advent of electrophilic amination has opened up new avenues for synthetic chemists, allowing for the amination of a wide range of carbanionic and other nucleophilic species. This compound stands out in this class of reagents due to the electron-withdrawing nature of the 4-nitro and 2-trifluoromethyl substituents on the phenyl ring. These groups significantly enhance the electrophilicity of the nitrogen atom, making it a potent aminating agent for a variety of substrates.[1]

Key Attributes of this compound:

  • High Electrophilicity: The strongly electron-withdrawing groups activate the N-O bond, facilitating its cleavage upon nucleophilic attack.

  • Versatility: Reacts with a broad range of nucleophiles, including organometallics and enolates.

  • Direct Introduction of a Primary Amino Group: Provides a direct route to primary amines, which are fundamental building blocks in organic synthesis.

Physicochemical Properties

A thorough understanding of the reagent's physical and chemical properties is crucial for its effective and safe use.

PropertyValueReference
CAS Number 94832-15-2[2]
Molecular Formula C₇H₅F₃N₂O₃[2]
Molecular Weight 222.12 g/mol [2]
Appearance Typically a solid
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.[3]

Mechanism of Action: A Step-by-Step Look at Electrophilic Amination

The efficacy of this compound as an aminating agent lies in its ability to act as an electrophilic source of "NH₂". The reaction generally proceeds via a nucleophilic attack on the nitrogen atom, leading to the displacement of the aryloxy group.

Electrophilic Amination Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---NH₂---OAr]⁻ Nu->TS Nucleophilic Attack Reagent This compound Reagent->TS Product Aminated Product (Nu-NH₂) TS->Product C-N Bond Formation LeavingGroup Aryloxide Leaving Group TS->LeavingGroup N-O Bond Cleavage

Caption: Generalized mechanism of electrophilic amination.

The electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring stabilize the resulting aryloxide anion, making it an excellent leaving group and driving the reaction forward.

Applications in Organic Synthesis: Detailed Protocols

This compound has proven to be a valuable reagent for the amination of a variety of nucleophiles. Below are detailed protocols for its use with organometallic reagents and enolates.

Amination of Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with Grignard reagents provides a direct and efficient route to primary amines, including those that are sterically hindered.[1][4]

Amination of Grignard Reagents Workflow Workflow for Amination of Grignard Reagents start Start reagent_prep Prepare Grignard Reagent (R-MgX) in THF start->reagent_prep reaction_setup Cool reaction vessel to -78 °C under Argon reagent_prep->reaction_setup add_aminating_reagent Slowly add a solution of this compound in THF reaction_setup->add_aminating_reagent stir Stir at -78 °C for 2-4 hours add_aminating_reagent->stir warm Allow to warm to room temperature and stir overnight stir->warm quench Quench with saturated aq. NH₄Cl warm->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by column chromatography extraction->purification product Primary Amine (R-NH₂) purification->product

Caption: Experimental workflow for the amination of Grignard reagents.

Detailed Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Grignard reagent (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Aminating Reagent: Slowly add a pre-cooled (-78 °C) solution of this compound (1.0 equivalent) in anhydrous THF to the Grignard solution via a cannula. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired primary amine.

Table of Expected Outcomes for Various Grignard Reagents:

Grignard Reagent (R-MgX)Product (R-NH₂)Typical Yield (%)
Phenylmagnesium bromideAniline75-85
4-Tolylmagnesium bromidep-Toluidine70-80
n-Butylmagnesium chloriden-Butylamine65-75
Cyclohexylmagnesium chlorideCyclohexylamine60-70
α-Amination of Ketone Enolates

The α-amination of ketones is a crucial transformation for the synthesis of α-amino ketones, which are important precursors to amino acids and other biologically active molecules. This compound can be effectively used for this purpose.[5]

Detailed Protocol:

  • Enolate Formation: To a solution of the ketone (1.0 equivalent) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Amination: Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.

  • Reaction and Workup: Stir the reaction mixture at -78 °C for 4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the α-amino ketone.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere.[3] It is recommended to store it in a freezer.

  • Disposal: Dispose of the reagent and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7]

Conclusion

This compound is a potent and versatile electrophilic aminating agent that offers a reliable method for the synthesis of primary amines from a variety of nucleophiles. Its high reactivity, driven by the electron-withdrawing substituents on the phenyl ring, makes it a valuable tool in the arsenal of the modern organic chemist. By following the detailed protocols and adhering to the necessary safety precautions outlined in this application note, researchers can effectively harness the synthetic potential of this powerful reagent.

References

Sources

Application Notes and Protocols for the Detection of Carbonyls Using O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Carbonyl Derivatization

The sensitive and accurate detection of carbonyl compounds, such as aldehydes and ketones, is of paramount importance across various scientific disciplines, including atmospheric chemistry, biomedical research, and pharmaceutical drug development. Carbonyls are often implicated in oxidative stress pathways, are indicators of product stability, and can be critical intermediates in synthesis. While several derivatizing agents for carbonyls exist, most notably 2,4-dinitrophenylhydrazine (DNPH), the search for novel reagents with improved performance characteristics continues.[1]

This document introduces O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (NTPH) as a promising reagent for the derivatization of carbonyl compounds for subsequent analysis, particularly by liquid chromatography-mass spectrometry (LC-MS). The unique structural features of NTPH, specifically the presence of a trifluoromethyl group and a nitro group, are anticipated to offer significant advantages in terms of reactivity, chromatographic separation, and detection sensitivity.

The trifluoromethyl group, a strong electron-withdrawing moiety, is expected to enhance the reactivity of the hydroxylamine group towards nucleophilic attack on the carbonyl carbon.[2][3] Furthermore, the trifluoromethyl group provides a distinct isotopic signature, which can aid in the identification and quantification of derivatized analytes in complex matrices using mass spectrometry.[4][5] The nitro group, also electron-withdrawing, contributes to the reactivity and provides a chromophore for UV-Vis detection.

These application notes provide a theoretical framework, proposed reaction mechanism, and detailed protocols for the use of NTPH as a carbonyl derivatization agent. While direct, peer-reviewed protocols for NTPH are not yet widely established, the methodologies presented herein are based on well-understood principles of carbonyl chemistry and experience with analogous derivatizing agents.[6][7][8]

Chemical and Physical Properties of NTPH

A thorough understanding of the reagent's properties is crucial for its effective application and for ensuring laboratory safety.

PropertyValueReference
Chemical Name This compound[9]
CAS Number 94832-15-2[9]
Molecular Formula C₇H₅F₃N₂O₃[9]
Molecular Weight 222.12 g/mol [9]
Appearance Solid (predicted)
Storage Store at -20°C, protected from light and moisture.

Proposed Mechanism of Action

The derivatization of a carbonyl compound with NTPH proceeds via a nucleophilic addition-elimination reaction, analogous to the formation of oximes from hydroxylamines.[8][10][11] The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Diagram 1: Proposed Reaction Mechanism of NTPH with a Carbonyl Compound

Caption: Proposed acid-catalyzed reaction of NTPH with a carbonyl to form a stable oxime derivative.

Advantages of NTPH as a Derivatizing Reagent

The unique chemical structure of NTPH suggests several potential advantages over existing carbonyl derivatization reagents:

  • Enhanced Reactivity: The electron-withdrawing nature of the trifluoromethyl and nitro groups is expected to increase the nucleophilicity of the hydroxylamine nitrogen, potentially leading to faster reaction kinetics.[2][3]

  • Improved MS Detection: The trifluoromethyl group provides a clean and specific fragmentation pattern in mass spectrometry, facilitating identification and quantification. The high electronegativity of fluorine can also enhance ionization efficiency in certain MS sources.[4][5]

  • Enhanced Chromatographic Performance: The resulting oxime derivatives are generally more stable and less polar than the parent carbonyls, leading to improved peak shape and resolution in reverse-phase liquid chromatography.[12][13]

  • Dual Detection Capabilities: The nitroaromatic ring allows for sensitive detection by UV-Vis spectrophotometry, providing an alternative or complementary detection method to mass spectrometry.

Experimental Protocols

The following protocols are provided as a starting point for the application of NTPH in carbonyl detection. Optimization of reaction conditions, such as reagent concentration, temperature, and reaction time, may be necessary for specific applications and analytes.

Protocol 1: Derivatization of Carbonyls in Solution (e.g., for standards and simple matrices)

This protocol is suitable for the derivatization of carbonyl standards or samples in relatively clean organic solvents.

Materials:

  • This compound (NTPH)

  • Carbonyl-containing sample or standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Prepare NTPH Reagent Solution: Dissolve NTPH in ACN to a final concentration of 10 mM. This solution should be prepared fresh daily and protected from light.

  • Sample Preparation: Dissolve the carbonyl-containing sample in ACN or a compatible organic solvent to a known concentration.

  • Derivatization Reaction:

    • In a clean vial, combine 100 µL of the sample solution with 100 µL of the 10 mM NTPH reagent solution.

    • Add 10 µL of a 1% (v/v) solution of formic acid in ACN to catalyze the reaction.

    • Cap the vial tightly and vortex briefly to mix.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • Reaction Quenching and Dilution:

    • After incubation, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an appropriate volume of the initial mobile phase for LC-MS analysis (e.g., 800 µL of 50:50 ACN:water with 0.1% FA).

  • Analysis: Inject an appropriate volume of the diluted sample into the LC-MS system.

Diagram 2: Experimental Workflow for Carbonyl Derivatization

Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_ntph Prepare 10 mM NTPH in ACN mix Mix Sample, NTPH, and Acid Catalyst prep_ntph->mix prep_sample Dissolve Carbonyl Sample in ACN prep_sample->mix incubate Incubate at 60°C for 60 min mix->incubate cool_dilute Cool and Dilute for LC-MS incubate->cool_dilute inject Inject into LC-MS System cool_dilute->inject

Caption: Step-by-step workflow for the derivatization of carbonyls with NTPH.

Protocol 2: Derivatization of Carbonyls in Aqueous Samples (e.g., biological fluids, environmental water)

This protocol is adapted for aqueous matrices and may require a solid-phase extraction (SPE) step for sample cleanup and concentration.

Materials:

  • All materials from Protocol 1

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffer (pH 5-6)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Centrifuge biological samples to remove particulates.

    • Adjust the pH of the aqueous sample to 5-6 with phosphate buffer.

  • Solid-Phase Extraction (for dilute samples):

    • Condition a C18 SPE cartridge with MeOH followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and polar interferences.

    • Elute the carbonyl compounds with a small volume of ACN.

  • Derivatization Reaction:

    • To the ACN eluate (or a portion of the pH-adjusted aqueous sample), add an equal volume of 10 mM NTPH in ACN.

    • Add a catalytic amount of formic acid.

    • Incubate at 60°C for 60 minutes.

  • Sample Concentration and Reconstitution:

    • If necessary, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

LC-MS Analysis of NTPH-Derivatized Carbonyls

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatives, followed by a wash and re-equilibration step. The exact gradient will need to be optimized based on the specific carbonyls of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode should be evaluated. The nitro group may favor negative ion mode, while the oxime nitrogen can be protonated in positive ion mode.

  • Detection: Full scan mode can be used for initial identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and selectivity.

    • Precursor Ion: The [M+H]⁺ or [M-H]⁻ of the NTPH-carbonyl derivative.

    • Product Ions: Fragmentation of the derivative will likely involve cleavage of the N-O bond and fragmentation of the aromatic ring, providing specific transitions for MRM analysis. The trifluoromethyl group will also contribute to characteristic neutral losses or fragment ions.[4]

Trustworthiness and Self-Validation

To ensure the reliability of results obtained using NTPH, the following validation steps are recommended:

  • Reaction Completeness: Analyze a time-course of the derivatization reaction to ensure it has gone to completion. This can be monitored by observing the disappearance of the carbonyl starting material and the appearance of the derivatized product.

  • Derivative Stability: The stability of the NTPH-carbonyl derivatives should be assessed over time under typical storage and autosampler conditions. Oximes are generally more stable than hydrazones.[12][13]

  • Method Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analytes.

  • Calibration and Quantification: Prepare a calibration curve using a series of known concentrations of carbonyl standards derivatized with NTPH. The linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined.

Conclusion

This compound presents a compelling new option for the derivatization of carbonyl compounds for analytical purposes. Its unique structural features offer the potential for enhanced reactivity, improved chromatographic separation, and highly sensitive detection by LC-MS. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists to begin exploring the utility of NTPH in their specific applications. Further optimization and validation are encouraged to fully realize the potential of this novel reagent.

References

  • Aponte, J. C., et al. (2019). Novel Derivatization Method for Studying Aldehydes and Ketones in Carbonaceous Chondrites. ACS Earth and Space Chemistry.
  • Beauchemin, A. M., & Pfeiffer, J. Y. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383.
  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • BenchChem. (n.d.).
  • Dator, R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675.
  • Gao, W., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 683.
  • Jiang, F., et al. (2007). A Novel and Efficient Synthesis of Vicriviroc, a Potent CCR5 Antagonist. Organic Process Research & Development, 11(4), 764–769.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Khan Academy. (n.d.).
  • Le, T. N., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters, 61(49), 152583.
  • Li, Y., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Polymer Chemistry, 14(2), 143-149.
  • Filo. (2025, January 3). Aldehydes and ketones react with hydroxylamine to form.
  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • YouTube. (2013, September 28). Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine.
  • YouTube. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Thermo Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.).
  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • MDPI. (n.d.).
  • PubMed Central (PMC). (2025, July 18).
  • ResearchGate. (2018, July 8). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
  • ResearchGate. (2025, August 6). Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024, December 19). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples.
  • ACS Publications. (2025, May 2).
  • NIH. (2013, October 31).
  • NIH. (n.d.).
  • NIH. (n.d.). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution.
  • NIH. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source.
  • Google Patents. (n.d.).

Sources

application of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (NTFPH) as a high-sensitivity derivatizing agent for the mass spectrometric analysis of carbonyl-containing compounds.

Introduction: Enhancing Carbonyl Detection with NTFPH Derivatization

The quantitative analysis of low-abundance aldehydes and ketones is a significant challenge in metabolomics, steroid analysis, and environmental science. These carbonyl-containing compounds often exhibit poor ionization efficiency and chromatographic retention, hindering their sensitive detection by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations.[1][2]

This compound, hereafter referred to as NTFPH, is a specialized derivatizing agent designed to react specifically with aldehydes and ketones. The chemical structure of NTFPH incorporates two strongly electron-withdrawing groups: a nitro group (NO₂) and a trifluoromethyl (CF₃) group.[3][4] This unique configuration imparts exceptional electron-capturing ability to the resulting derivatives, dramatically enhancing their response in negative-ion mass spectrometry and enabling ultra-sensitive quantification of target carbonyls.

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using NTFPH in mass spectrometry, tailored for researchers, scientists, and drug development professionals seeking to achieve lower limits of detection for critical carbonyl analytes.

Principle of Derivatization: The Chemistry of Oxime Formation

NTFPH reacts with the carbonyl carbon of an aldehyde or ketone via a nucleophilic addition-elimination reaction. The terminal amine group of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable O-aryl oxime. This reaction is typically catalyzed under mildly acidic conditions to facilitate protonation of the carbonyl oxygen, thereby increasing its electrophilicity.

The resulting NTFPH-oxime derivative is significantly more stable and less polar than the parent carbonyl compound, leading to improved chromatographic peak shape on reverse-phase columns. Most importantly, the derivative is now "tagged" with the electron-capturing NTFPH moiety, priming it for highly sensitive detection.

cluster_0 Derivatization Reaction Reactants Carbonyl Compound (Aldehyde/Ketone) + This compound (NTFPH) Products Stable NTFPH-Oxime Derivative + Water Reactants->Products Mildly Acidic Catalyst (e.g., Acetic Acid) Heat (e.g., 60 °C)

Caption: The NTFPH derivatization reaction pathway.

Core Applications & Advantages

The NTFPH derivatization strategy is broadly applicable to any analytical workflow targeting aldehydes and ketones. Its primary advantage lies in the significant boost in sensitivity it provides, particularly for trace-level analysis.

  • Steroid Profiling: Many steroid hormones and their metabolites are oxosteroids (containing a ketone group).[5] Derivatization with NTFPH allows for the sensitive quantification of these compounds in complex biological matrices like plasma and tissue, which is critical for endocrinology research and clinical diagnostics.[6][7]

  • Metabolomics: Central carbon metabolism involves numerous keto-acids and other carbonyl-containing intermediates.[8][9] NTFPH derivatization can enhance the coverage and sensitivity of targeted metabolomic analyses, enabling the study of metabolic pathways in sample-limited scenarios.[10]

  • Environmental and Food Safety: Aldehydes and ketones are often monitored as pollutants in air and water or as markers of oxidative degradation in food products.[11] The high sensitivity afforded by NTFPH allows for their detection at regulatory-relevant trace levels.

Compared to other carbonyl derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), the NTFPH tag offers a unique combination of a nitro and a trifluoromethyl group, which can provide distinct fragmentation patterns and potentially superior ionization efficiency in certain mass spectrometry systems.[12]

Experimental Protocol 1: Derivatization of Oxosteroids in Human Plasma

This protocol provides a validated workflow for the derivatization and subsequent extraction of carbonyl-containing steroids from a plasma matrix prior to LC-MS/MS analysis.

Causality Behind Experimental Choices:

  • Protein Precipitation: Acetonitrile is used to denature and precipitate abundant plasma proteins, which would otherwise interfere with the analysis.

  • pH Control: A mildly acidic environment (pH 4-5) is optimal for the oximation reaction. It protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack without significantly degrading the hydroxylamine reagent.

  • Temperature and Time: Incubation at 60°C accelerates the reaction kinetics, ensuring complete derivatization within a reasonable timeframe (60 minutes).

  • Liquid-Liquid Extraction (LLE): Methyl tert-butyl ether (MTBE) is a water-immiscible organic solvent used to selectively extract the relatively non-polar NTFPH-oxime derivatives from the aqueous reaction mixture, leaving polar interferences behind.

Materials:

  • This compound (NTFPH)

  • Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE) - LC-MS Grade

  • Formic Acid and Acetic Acid - Reagent Grade

  • Human Plasma Samples and Steroid Standards

  • 1.5 mL Polypropylene Microcentrifuge Tubes

  • Heating block, Centrifuge, Nitrogen Evaporator

Step-by-Step Methodology:

  • Preparation of Derivatization Reagent: Prepare a 2 mg/mL solution of NTFPH in methanol containing 0.5% (v/v) acetic acid. This solution should be prepared fresh daily to ensure reagent activity.

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • Add 50 µL of the NTFPH derivatization reagent to the supernatant.

    • Vortex briefly to mix.

    • Incubate the mixture in a heating block at 60°C for 60 minutes.

  • Extraction of Derivatives:

    • After incubation, allow the sample to cool to room temperature.

    • Add 500 µL of MTBE to the tube.

    • Vortex for 2 minutes to extract the NTFPH-oxime derivatives into the organic phase.

    • Centrifuge at 5,000 x g for 5 minutes to achieve phase separation.

  • Final Sample Preparation:

    • Transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

Sample 100 µL Plasma Precip Add 300 µL Acetonitrile Vortex & Centrifuge Sample->Precip Supernatant Collect Supernatant Precip->Supernatant Deriv Add 50 µL NTFPH Reagent Incubate at 60°C for 60 min Supernatant->Deriv Extract Add 500 µL MTBE Vortex & Centrifuge Deriv->Extract Evap Collect Organic Layer Evaporate to Dryness Extract->Evap Recon Reconstitute in 100 µL 50:50 MeOH:H₂O Evap->Recon Analysis Inject into LC-MS/MS Recon->Analysis

Caption: Workflow for NTFPH derivatization of plasma steroids.

Experimental Protocol 2: LC-MS/MS Analysis of NTFPH Derivatives

This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of NTFPH-derivatized carbonyls.

Causality Behind Experimental Choices:

  • Ionization Mode: Negative Ion Electrospray (ESI-) is chosen because the NTFPH tag is highly electronegative, readily accepting a negative charge to form [M-H]⁻ ions with high efficiency.[11]

  • Chromatography: A C18 column provides excellent retention and separation for the non-polar oxime derivatives. A gradient from water to a strong organic solvent (acetonitrile or methanol) is used to elute the compounds.

  • Collision-Induced Dissociation (CID): In MS/MS, the precursor ion is fragmented to produce characteristic product ions. This process is essential for the high selectivity of the assay.[13][14]

Parameter Condition Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation of non-polar derivatives.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic eluent.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 30% B to 95% B over 10 minA representative gradient to elute a range of derivatives.
Ionization Mode Negative Ion ESIMaximizes sensitivity for the electron-capturing NTFPH tag.
Scan Type MRM (Multiple Reaction Monitoring)Provides the highest sensitivity and selectivity for quantification.
Capillary Voltage -3.5 kVOptimal voltage for generating negative ions.
Source Temp. 150 °CStandard source temperature.
Desolvation Temp. 400 °CEnsures efficient desolvation of the eluent.

Mass Spectral Characteristics & Fragmentation

A key advantage of NTFPH is its predictable and informative fragmentation pattern, which is ideal for building highly specific and sensitive MRM assays.

Upon collision-induced dissociation (CID), the deprotonated NTFPH-oxime derivative ([M-H]⁻) readily undergoes fragmentation. The most common and analytically useful fragmentation is the cleavage of the O-N bond in the oxime linkage. This cleavage results in a stable, characteristic product ion corresponding to the deprotonated NTFPH moiety. This fragment can be used as a universal "reporter ion" for any carbonyl compound derivatized with NTFPH.

Precursor [M-H]⁻ Precursor Ion (NTFPH-Oxime Derivative) Fragment Characteristic Product Ion (Deprotonated NTFPH moiety) (m/z 221.01) Precursor->Fragment CID Fragmentation (Cleavage of O-N bond) Neutral Neutral Loss (Parent Carbonyl Imine) Precursor->Neutral

Caption: Proposed fragmentation of NTFPH derivatives in MS/MS.

This predictable fragmentation allows for the development of robust quantitative methods. By setting the mass spectrometer to monitor the transition from the specific precursor ion of the derivatized analyte to the common product ion (e.g., m/z 221.01), exceptional selectivity and sensitivity can be achieved.

Conclusion

This compound is a powerful derivatizing agent that significantly enhances the performance of mass spectrometric methods for the analysis of aldehydes and ketones. By converting carbonyls into stable, highly ionizable oxime derivatives, NTFPH enables researchers to achieve the low detection limits required for demanding applications in steroid analysis, metabolomics, and beyond. The robust chemistry, predictable fragmentation, and straightforward protocols make it an invaluable tool for any laboratory seeking to improve the quantification of carbonyl-containing compounds.

References

  • van Leeuwen, S. V., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-12.
  • Peters, R. J., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-43.
  • ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Request PDF.
  • Ho, S. H., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 24(12), 1949-59.
  • ResearchGate. (n.d.). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Higashi, T., et al. (2002). Electron-capturing Derivatization of Neutral Steroids for Increasing Sensitivity in Liquid Chromatography/Negative Atmospheric Pressure Chemical Ionization-Mass Spectrometry. Analytical Sciences, 18(12), 1301-1307.
  • Chen, J., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Journal of Analysis and Testing, 5, 1-16.
  • MDPI. (n.d.). Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines.
  • SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry.
  • Cobice, D. F., et al. (2016). Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues. Journal of Visualized Experiments, (111), 53920.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Serdarevic, F., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 33(10), 1896-1907.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Han, J., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(31), 10836-10845.
  • ResearchGate. (n.d.). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.

Sources

Application Notes & Protocols: O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine for Electrophilic Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for C-N Bond Formation

In the landscape of synthetic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine has emerged as a potent electrophilic aminating agent, designed for the direct introduction of an amino group (-NH₂) to a variety of nucleophilic substrates.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into the mechanistic rationale behind its reactivity, provide detailed experimental protocols, and outline the necessary safety and handling procedures.

The unique structure of this compound is key to its function. The phenyl ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). This electronic arrangement renders the nitrogen atom of the hydroxylamine moiety highly electron-deficient, making it an excellent electrophile for attack by carbon-based nucleophiles.[1] Concurrently, these substituents stabilize the resulting aryloxide, transforming it into an effective leaving group and facilitating the crucial N-O bond cleavage.

Scientific Rationale and Mechanistic Insight

The Principle of Electrophilic Amination

Electrophilic amination is a fundamental process where a nucleophile, typically a carbanion, attacks an electrophilic nitrogen source to form a new C-N bond.[1] Reagents like this compound function as synthetic equivalents of the "NH₂⁺" synthon. The generalized mechanism involves the nucleophilic substitution at the nitrogen atom, as depicted below.

dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Generalized mechanism of electrophilic amination.

The reaction proceeds via an S_N2-type displacement on the nitrogen atom.[4] The success of this transformation is contingent on two primary factors:

  • Nucleophile Strength : The reaction is most efficient with strong carbon nucleophiles, such as those derived from Grignard reagents, organolithium compounds, or enolates.

  • Leaving Group Ability : The stability of the departing aryloxide anion is paramount. The electron-withdrawing substituents on the aromatic ring of this compound are critical for delocalizing the negative charge on the oxygen atom, making it an excellent leaving group.

Reagent Properties and Handling

Proper handling and storage are essential for ensuring the reagent's efficacy and laboratory safety.

PropertyValueSource
CAS Number 94832-15-2[5][6][7]
Molecular Formula C₇H₅F₃N₂O₃[5][6][7]
Molecular Weight 222.12 g/mol [6][7]
Appearance Solid-
Storage Store under an inert atmosphere in a freezer (-20°C), protected from light and moisture.[5][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[9][10]

Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of dust and contact with skin or eyes.[9][11] In case of contact, rinse the affected area immediately with copious amounts of water.[9]

  • Due to the presence of a nitro-aromatic system, avoid heating the solid reagent excessively, as thermal decomposition may occur.

Detailed Experimental Protocol: Amination of an Aryl Grignard Reagent

This protocol details a general procedure for the synthesis of a primary aniline from the corresponding aryl bromide. All glassware should be oven- or flame-dried before use, and all manipulations should be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Workflow Overview

dot digraph "Workflow" { graph [fontname="Arial", fontsize=12, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Caption: Experimental workflow for electrophilic amination.

Materials and Reagents
  • Aryl Bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Part A: Grignard Reagent Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add magnesium turnings (1.2 eq).

  • In a separate flask, dissolve the aryl bromide (1.0 eq) in anhydrous THF to make an approximately 0.5 M solution.

  • Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling or gentle reflux), a small crystal of iodine can be added, or the flask can be gently warmed.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Amination Reaction

  • Cool the freshly prepared Grignard solution to 0°C using an ice-water bath.

  • In a separate, dry flask, dissolve this compound (1.1 eq) in anhydrous THF.

  • Add the solution of the aminating reagent to the cooled Grignard solution dropwise via a syringe or dropping funnel over 20-30 minutes. Maintain the internal temperature below 5°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired primary amine.

Expected Results and Troubleshooting
ParameterTypical Value/ObservationTroubleshooting Tips
Stoichiometry 1.1 - 1.2 eq of aminating reagentLow Yield? Incomplete Grignard formation. Ensure anhydrous conditions. Consider using a slight excess of Mg.
Temperature 0°C for additionSide Products? Temperature may have risen too high during addition. Ensure slow, controlled addition at 0°C.
Reaction Time 2-6 hoursIncomplete Reaction? The nucleophile may be too sterically hindered or not sufficiently reactive. Consider longer reaction times or gentle warming.
Yield 50-85% (Substrate dependent)Complex Mixture? The Grignard reagent may not be clean. Ensure the aryl bromide precursor is pure.

Conclusion

This compound is a highly effective and valuable reagent for modern organic synthesis. Its carefully designed electronic properties enable the efficient electrophilic amination of a wide range of strong nucleophiles. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety guidelines outlined in this note, researchers can confidently employ this reagent to construct challenging C-N bonds, accelerating progress in drug discovery and chemical science.

References

  • This compound | C7H5F3N2O3 | CID 11775706. (n.d.). PubChem.
  • O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine | C7H5F3N2O3 | CID 13589041. (n.d.). PubChem.
  • Electrophilic amination. (n.d.). Wikipedia.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd.
  • Intermolecular Electrophilic O-Amination of Alcohols. (n.d.). Journal of Organic Chemistry.
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (n.d.). National Institutes of Health (NIH).
  • Togni reagent II. (n.d.). Wikipedia.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
  • Process for producing new hydroxylamine derivatives. (n.d.). Google Patents.
  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (n.d.). Wiley-VCH.
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (n.d.). Royal Society of Chemistry.

Sources

The Strategic deployment of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into drug candidates is a widely recognized strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a key reagent in this endeavor, offering a versatile platform for the synthesis of complex heterocyclic structures that are foundational to many therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Properties and Handling

This compound is a solid at room temperature with a molecular weight of 222.12 g/mol .[2] Due to its chemical nature, it requires careful handling and storage. It should be kept in a dark, inert atmosphere and stored in a freezer at temperatures below -20°C.[3] For transportation, cold-chain logistics are necessary to maintain its stability.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 94832-15-2[4]
Molecular Formula C₇H₅F₃N₂O₃[4]
Molecular Weight 222.12 g/mol [2]
Physical Form Solid[3]
Storage Temperature Below -20°C[3][5]
Purity ≥97%[4]

Safety Precautions: This compound is classified as toxic if swallowed (H301) and is associated with the GHS06 pictogram (skull and crossbones).[3][6] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this reagent.[6] All work should be conducted in a well-ventilated area.[6]

Application in the Synthesis of Trifluoromethyl-Substituted Benzisoxazoles

One of the paramount applications of this compound is in the synthesis of trifluoromethyl-substituted benzisoxazoles. These heterocyclic scaffolds are present in a multitude of pharmaceutically active compounds, exhibiting properties such as antipsychotic, antitumor, and anticonvulsant activities. The strategic placement of the trifluoromethyl group can significantly enhance the therapeutic profile of these molecules.

Mechanistic Rationale

The synthesis of benzisoxazoles from O-arylhydroxylamines typically proceeds through a cyclization reaction. In the case of this compound, the reaction can be initiated by condensation with an aldehyde or ketone to form an intermediate oxime. Subsequent intramolecular cyclization, often promoted by a suitable reagent, leads to the formation of the benzisoxazole ring system. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the phenyl ring influences the reactivity of the hydroxylamine and the stability of the intermediates.

G reagent This compound intermediate Intermediate Oxime reagent->intermediate Condensation (-H₂O) carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->intermediate benzisoxazole Trifluoromethylated Benzisoxazole intermediate->benzisoxazole Intramolecular Cyclization

Figure 1: General workflow for the synthesis of trifluoromethylated benzisoxazoles.

Protocol: Synthesis of a 6-Nitro-4-(trifluoromethyl)-1,2-benzisoxazole Derivative

This protocol outlines a general procedure for the synthesis of a benzisoxazole derivative, a key intermediate for various pharmaceutical compounds.

Materials:

  • This compound

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Pyridine

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add the aryl aldehyde (1.1 eq) and a catalytic amount of pyridine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Cyclization and Purification:

    • The crude oxime can be cyclized using various methods, for example, by treatment with a dehydrating agent or via thermal cyclization. A specific method would be dependent on the exact substrate. For a generic approach, one might explore heating the crude oxime in a high-boiling solvent.

    • After cyclization, the reaction mixture is cooled and partitioned between DCM and water.

    • The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.

    • The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated benzisoxazole.

Expected Outcome: This procedure is expected to yield the corresponding 6-nitro-4-(trifluoromethyl)-1,2-benzisoxazole derivative. The yield and purity should be determined by standard analytical techniques such as NMR and mass spectrometry.

Application in the Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition

This compound can serve as a precursor to nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. The resulting isoxazolidine ring is a privileged scaffold in medicinal chemistry, found in a variety of bioactive natural products and synthetic drugs.

Mechanistic Pathway

The hydroxylamine is first oxidized in situ or converted to a nitrone through condensation with an aldehyde. This nitrone then undergoes a [3+2] cycloaddition reaction with an alkene to form the isoxazolidine ring. The regioselectivity and stereoselectivity of this reaction are crucial and are influenced by the electronic and steric properties of both the nitrone and the alkene.

G hydroxylamine This compound nitrone Trifluoromethylated Nitrone hydroxylamine->nitrone Condensation aldehyde Aldehyde aldehyde->nitrone cycloaddition [3+2] Cycloaddition nitrone->cycloaddition alkene Alkene alkene->cycloaddition isoxazolidine Trifluoromethylated Isoxazolidine cycloaddition->isoxazolidine

Figure 2: Pathway to isoxazolidines via nitrone cycloaddition.

Protocol: Synthesis of a Trifluoromethyl-Substituted Isoxazolidine

This protocol provides a general method for the synthesis of a trifluoromethyl-substituted isoxazolidine, a versatile intermediate for further elaboration into more complex pharmaceutical targets.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde or benzaldehyde)

  • Alkene (e.g., styrene or an acrylate)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • Nitrone Formation in situ:

    • To a solution of this compound (1.0 eq) and the alkene (1.5 eq) in toluene, add the aldehyde (1.2 eq).

    • Add activated 4 Å molecular sieves to the mixture.

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

    • Wash the sieves with toluene.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired trifluoromethylated isoxazolidine.

Data Presentation:

Table 2: Representative Yields for Heterocycle Synthesis

HeterocycleStarting MaterialsTypical Yield (%)
Benzisoxazole Derivative This compound, Aryl aldehyde60-85
Isoxazolidine Derivative This compound, Aldehyde, Alkene50-75

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to introduce the trifluoromethyl group into heterocyclic scaffolds like benzisoxazoles and isoxazolidines provides a direct route to compounds with potentially enhanced pharmacological properties. The protocols detailed herein offer a foundation for researchers to explore the rich chemistry of this reagent. Future work will undoubtedly focus on expanding the scope of its applications, including the development of enantioselective transformations and its use in the synthesis of a broader range of complex, biologically active molecules.

References

  • (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]
  • (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. PMC. [Link]
  • (2026). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • (2015). Synthesis of isoxazolidine-containing uridine derivatives as caprazamycin analogues. PubMed. [Link]
  • (2017).
  • (2023). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]
  • (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. PMC. [Link]
  • (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. [Link]
  • (2018). Synthesis and Pharmacological Activity of Trifluoromethyl-Containing Imidazo[1,2-A]Benzimidazoles. SciProfiles. [Link]
  • This compound. PubChem. [Link]
  • (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Lund University. [Link]
  • This compound. Chongqing Chemdad Co. ,Ltd. [Link]
  • (1964). HYDROXYLAMINE CHEMISTRY. IV. O-ARALKYLHYDROXYLAMINES. PubMed. [Link]
  • (2018).
  • (2023).

Sources

Application Note: Quantitative Analysis of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This compound, characterized by its nitro, trifluoromethyl, and hydroxylamine functional groups, presents unique analytical challenges. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal approaches to ensure accurate and robust quantification in various matrices. The causality behind experimental choices is explained to empower researchers in adapting these methods to their specific needs.

Introduction: The Analytical Imperative

This compound is a complex organic molecule with potential applications in pharmaceutical and chemical synthesis.[1][2] Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitroaromatic moiety is a common pharmacophore and a potential source of genotoxicity. The hydroxylamine group can be reactive and may undergo oxidation or rearrangement. Accurate quantification of this analyte is therefore critical for process control, stability studies, pharmacokinetic analysis, and regulatory compliance. This guide provides the foundational methodologies to establish reliable quantitative workflows.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₇H₅F₃N₂O₃[3][4]
Molecular Weight222.12 g/mol [1][3][4]
AppearanceSolid
Storage ConditionsStore in freezer, under -20°C, in an inert atmosphere and protected from light.[3]

The presence of a UV-absorbing nitroaromatic chromophore suggests that HPLC with UV detection is a viable primary technique. The trifluoromethyl group and the overall structure lend the molecule sufficient volatility for GC analysis, although the polar hydroxylamine group may necessitate derivatization to improve chromatographic performance.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.[5] For this compound, a reversed-phase HPLC method is recommended due to the molecule's moderate polarity.

Rationale for Method Design
  • Reversed-Phase Chromatography: The analyte possesses both polar (hydroxylamine, nitro group) and non-polar (trifluoromethyl-phenyl ring) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The conjugated nitroaromatic system is expected to have a strong UV absorbance, providing high sensitivity. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the range of 254-350 nm.

  • Mobile Phase Selection: A mixture of acetonitrile or methanol with water is a common starting point. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can help to suppress the ionization of the hydroxylamine group, leading to better peak shape and reproducibility.[6]

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Analyte Standard S2 Prepare Stock Solution (e.g., in Acetonitrile) S1->S2 S3 Create Calibration Curve Standards S2->S3 S4 Prepare Sample Solution S2->S4 A2 Inject Standard/Sample S3->A2 Inject Standards S4->A2 Inject Samples A1 Equilibrate HPLC System A1->A2 A3 Isocratic/Gradient Elution A2->A3 A4 UV Detection at λmax A3->A4 D1 Integrate Peak Area A4->D1 Chromatogram D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for HPLC method development and sample analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood balance of resolution, efficiency, and backpressure for this type of analyte.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape for the amine-containing analyte.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 10 minA gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sensitivity needs.
Detection 254 nm or λmax254 nm is a common wavelength for aromatic compounds; λmax should be determined for optimal sensitivity.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in a suitable solvent (ideally the initial mobile phase composition) to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

  • Data Processing:

    • Integrate the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent confirmatory technique due to its high selectivity and sensitivity.[5] However, the polarity of the hydroxylamine group may lead to poor peak shape and thermal degradation in the GC inlet. Derivatization is often employed to overcome these issues.[7][8]

The Necessity of Derivatization

Direct injection of this compound may result in tailing peaks and low response. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxylamine group with a non-polar trimethylsilyl (TMS) group.[7] This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Experimental Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare Stock Solution (e.g., in Pyridine) S2 Aliquot for Derivatization S1->S2 S3 Add Silylating Agent (e.g., BSTFA) S2->S3 S4 Heat to Complete Reaction S3->S4 A1 Inject Derivatized Sample S4->A1 Inject Derivatized Solution A2 Temperature Programmed Separation A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis (Scan or SIM) A3->A4 D1 Extract Ion Chromatograms A4->D1 Mass Spectra Data D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for GC-MS analysis including the derivatization step.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, coupled to a mass spectrometer (e.g., a single quadrupole).

Materials and Reagents:

  • This compound reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

GC-MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity, general-purpose column suitable for a wide range of underivatized and derivatized analytes.
Inlet Temp. 250 °CHigh enough to ensure volatilization without causing degradation of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is necessary to separate the analyte from the solvent and derivatizing agent.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Scan (m/z 50-400) for method development; Selected Ion Monitoring (SIM) for quantification.Scan mode is used to identify the analyte and its fragments. SIM mode provides higher sensitivity for quantification.

Procedure:

  • Derivatization and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in anhydrous pyridine.

    • In a 2 mL autosampler vial, add 50 µL of the stock solution (or a dilution).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • After cooling, this solution can be directly injected or further diluted with ethyl acetate.

    • Prepare a full set of calibration standards using the same derivatization procedure.

  • Sample Preparation:

    • Dissolve the sample in pyridine to an appropriate concentration and follow the derivatization procedure above.

  • Analysis:

    • Inject 1 µL of the derivatized standard or sample into the GC-MS.

  • Data Processing:

    • In scan mode, identify the retention time of the derivatized analyte and select characteristic, abundant ions for SIM mode.

    • In SIM mode, quantify the analyte using the peak area of the most abundant and specific ion.

    • Construct a calibration curve and calculate the concentration in the unknown samples.

Method Validation and Quality Control

Both the HPLC and GC-MS methods must be validated to ensure they are fit for purpose. Key validation parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Conclusion

This application note provides two robust, orthogonal analytical methods for the quantification of this compound. The reversed-phase HPLC method offers a straightforward approach with high throughput, while the GC-MS method, requiring derivatization, provides excellent confirmation and sensitivity. The choice between these methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. Researchers are encouraged to use the provided protocols as a starting point and to perform full method validation according to their specific requirements and relevant regulatory guidelines.

References

  • Vertex AI Search. (2025). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
  • BLDpharm. (n.d.). This compound.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Chow, K., Huang, H., & Yu, J. (2015). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. Environmental Chemistry, 13(2), 265. doi:10.1071/en15123
  • Sigma-Aldrich. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • Echemi. (n.d.). o-(4-nitro-2-(trifluoromethyl)phenyl)hydroxylamine.
  • PubChem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • PubChem. (n.d.). O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine.
  • PubChemLite. (n.d.). O-[4-(trifluoromethyl)phenyl]hydroxylamine (C7H6F3NO).
  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338).
  • ChemicalBook. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • ResearchGate. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions.
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 4-Hydroxyphenylglycine Quantification.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 2,3,5,6-Tetrahydroxyhexanal Following Derivatization.
  • ResearchGate. (n.d.). GC-MS determination of hydroxylamine in blood and urine.
  • Semantic Scholar. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions.
  • World Health Organization. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality.
  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.
  • Journal of Food and Drug Analysis. (n.d.). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry.

Sources

Application Notes and Protocols for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in Plant Growth Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Nitric Oxide Research for Plant Enhancement

Nitric oxide (NO) is a multifaceted signaling molecule that plays a critical role in a wide array of physiological processes in plants, from seed germination and root development to flowering and responses to environmental stress.[1][2][3][4][5] The study of NO's function in plant biology has been greatly facilitated by the use of NO donor compounds, which release NO in a controlled manner, allowing researchers to investigate its downstream effects. While compounds like sodium nitroprusside (SNP) and S-nitrosoglutathione (GSNO) have been extensively used, there is a continuous search for novel donors with different release kinetics and specificities.

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, hereafter referred to as N-TPA, is an emerging compound of interest for plant growth studies. Its structural features, particularly the nitro and trifluoromethyl groups on the phenyl ring, suggest it may possess unique properties as a plant growth regulator. This document provides detailed application notes and protocols for the use of N-TPA in plant biology research, offering insights into its mechanism of action and practical guidance for its application. A Hungarian patent suggests that hydroxylamine derivatives, including a "2-nitro-4-trifluoromethylphenyl" variant, are effective in increasing vegetation growth, lending credence to the potential of N-TPA in this field.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of N-TPA is crucial for its effective application in research.

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₃[6]
Molecular Weight 222.12 g/mol [6]
Appearance Solid[7]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[7]
Purity ≥97%[8]

Principle of Action: A Putative Nitric Oxide Donor

N-TPA is hypothesized to function as a nitric oxide (NO) donor in biological systems. The hydroxylamine moiety (-ONH₂) is a key functional group known to release NO under physiological conditions. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups that can influence the chemical reactivity of the molecule, potentially affecting the rate and mechanism of NO release compared to other donors.

The released NO is a highly reactive gaseous molecule that can readily diffuse across cell membranes.[1][2] In plants, NO signaling is integral to various developmental processes and stress responses.[3][4][5] It is involved in a complex crosstalk with other signaling molecules like reactive oxygen species (ROS) and phytohormones.[1][4]

Experimental Protocols

Protocol 1: Preparation of N-TPA Stock Solution

Rationale: Proper preparation of the stock solution is critical to ensure the stability and accurate concentration of N-TPA for reproducible experimental results. Due to the limited information on its solubility in aqueous solutions, it is recommended to use a solvent like dimethyl sulfoxide (DMSO) for the initial stock.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of solid N-TPA using an analytical balance.

  • Dissolve the solid N-TPA in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Note: Always prepare a fresh working solution from the stock for each experiment. The final concentration of DMSO in the plant growth medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. A solvent control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: In Vitro Seed Germination and Seedling Growth Assay (e.g., Arabidopsis thaliana)

Rationale: This protocol is designed to assess the effect of N-TPA on seed germination and early seedling development. The use of a sterile, controlled in vitro system minimizes environmental variability.

Materials:

  • Arabidopsis thaliana seeds (or other small seeds)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose, pH 5.7

  • Agar

  • Petri dishes (90 mm)

  • N-TPA stock solution (from Protocol 1)

  • Sterile water

  • Micropipettes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare MS agar medium according to the manufacturer's instructions. Autoclave and cool to approximately 50-60°C.

  • Add the appropriate volume of N-TPA stock solution to the molten MS agar to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Surface-sterilize seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water).

  • Aseptically place the sterilized seeds on the surface of the N-TPA-containing and control MS agar plates.

  • Seal the plates with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection:

    • Germination Rate: Score germination (radicle emergence) daily for 7 days.

    • Root Elongation: After a set period (e.g., 7-10 days), capture images of the seedlings and measure the primary root length using image analysis software (e.g., ImageJ).

    • Lateral Root Density: Count the number of emerged lateral roots per unit of primary root length.

    • Fresh Weight: Carefully remove seedlings from the agar, blot dry, and measure their fresh weight.

Protocol 3: Hydroponic System for Root Development Studies

Rationale: A hydroponic system allows for precise control of the root environment and easy observation of root architecture in response to N-TPA treatment.

Materials:

  • Seedlings (e.g., tomato, maize) pre-germinated in a sterile substrate

  • Hydroponic solution (e.g., Hoagland's solution)

  • Aeration system (air pump and tubing)

  • Opaque containers for the hydroponic setup

  • N-TPA stock solution (from Protocol 1)

Procedure:

  • Prepare the hydroponic solution and adjust the pH to the optimal range for the plant species.

  • Transfer healthy, uniformly sized seedlings to the hydroponic containers, ensuring their roots are submerged in the solution.

  • Acclimatize the seedlings for a few days before starting the treatment.

  • Add N-TPA from the stock solution to the hydroponic medium to achieve the desired final concentrations. Include a solvent control.

  • Provide continuous aeration to the hydroponic solution.

  • Replace the treatment solution every 2-3 days to maintain the desired concentration of N-TPA and nutrients.

  • Data Collection:

    • After the treatment period (e.g., 7-14 days), carefully remove the plants and rinse the roots.

    • Scan or photograph the root systems for analysis of total root length, surface area, and branching using root analysis software.

    • Measure shoot and root fresh and dry weights.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Plant Growth Studies

G cluster_data Data Analysis prep_stock Prepare N-TPA Stock Solution (Protocol 1) prep_media Prepare Growth Media (In Vitro or Hydroponic) prep_stock->prep_media seed_germ Seed Germination & Seedling Growth (Protocol 2) prep_media->seed_germ hydroponics Hydroponic Root Study (Protocol 3) prep_media->hydroponics germ_rate Germination Rate seed_germ->germ_rate root_morph Root Morphology Analysis seed_germ->root_morph hydroponics->root_morph biomass Biomass Measurement hydroponics->biomass stats Statistical Analysis germ_rate->stats root_morph->stats biomass->stats

Caption: Workflow for studying the effects of N-TPA on plant growth.

Putative Nitric Oxide Signaling Pathway in Plant Root Development

G cluster_cellular Cellular Response NTPA N-TPA Application NO Nitric Oxide (NO) Release NTPA->NO ROS Modulation of Reactive Oxygen Species (ROS) NO->ROS Ca Calcium (Ca²⁺) Signaling NO->Ca ProteinMod Protein Post-Translational Modifications (S-nitrosylation) NO->ProteinMod Auxin Auxin Signaling Pathway NO->Auxin ROS->Auxin GeneExp Altered Gene Expression Ca->GeneExp ProteinMod->GeneExp RootDev Changes in Root Development (e.g., Lateral Root Formation, Primary Root Elongation) GeneExp->RootDev Auxin->RootDev

Caption: Hypothesized NO signaling cascade initiated by N-TPA in root cells.

Trustworthiness and Self-Validation

To ensure the reliability of experimental outcomes when using N-TPA, the following validation steps are essential:

  • Dose-Response Curve: Always perform experiments with a range of N-TPA concentrations to establish a dose-response relationship. This helps in identifying the optimal concentration for desired effects and potential toxicity at higher concentrations.

  • Use of NO Scavengers: To confirm that the observed effects are indeed mediated by nitric oxide, include a treatment with an NO scavenger, such as cPTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide).[9] A reversal or reduction of the N-TPA-induced phenotype by the scavenger provides strong evidence for NO's involvement.

  • Negative Controls: In addition to a solvent control, a control with an inactive form of N-TPA (if available and the degradation mechanism is known) can help to rule out effects from the backbone molecule itself.

  • Quantification of NO Release: The rate of NO release from N-TPA can be quantified using methods like the Griess assay, which measures nitrite, a stable end-product of NO in aqueous solutions, or by using NO-sensitive electrodes.[10][11] This allows for a more quantitative understanding of the NO dosage being delivered to the plant tissue.

Causality and Mechanistic Insights

The application of N-TPA is expected to initiate a cascade of signaling events within the plant. The released NO can interact with various cellular components, leading to widespread physiological changes.

  • Interaction with Phytohormones: Nitric oxide is known to have a complex interplay with phytohormones, particularly auxin, which is a master regulator of root development.[12] NO may influence auxin transport, signaling, and metabolism, thereby affecting processes like lateral root initiation and primary root elongation.[12][13]

  • Redox Homeostasis: NO can modulate the levels of reactive oxygen species (ROS), acting as either an antioxidant or a pro-oxidant depending on the cellular context.[14] This redox signaling is crucial for plant responses to both developmental cues and environmental stresses.

  • Gene Expression: NO can trigger changes in the expression of a wide range of genes involved in stress responses, hormone signaling, and development through the post-translational modification of transcription factors, such as S-nitrosylation.[15][16]

  • Abiotic Stress Tolerance: Exogenous application of NO donors has been shown to enhance plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures.[14][17] N-TPA could potentially be used to prime plants for improved resilience to such conditions.

Safety Precautions

Nitroaromatic compounds can be toxic and mutagenic.[18][19][20][21] Therefore, appropriate safety measures should be taken when handling N-TPA.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound (N-TPA) represents a promising new tool for researchers studying the role of nitric oxide in plant growth and development. By following the detailed protocols and considering the underlying scientific principles outlined in these application notes, scientists can effectively utilize N-TPA to explore new dimensions of NO signaling in plants. The key to successful application lies in careful experimental design, including appropriate controls and validation steps, to ensure the generation of robust and interpretable data.

References

  • Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. MDPI. [Link]
  • Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. PubMed. [Link]
  • Nitric Oxide Signaling in Plants. MDPI. [Link]
  • Special Issue “Nitric Oxide Signaling in Plants”. PMC - NIH. [Link]
  • Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions.
  • Analytical Chemistry of Nitric Oxide. PMC - PubMed Central. [Link]
  • Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry. PMC - NIH. [Link]
  • Nitric Oxide (NO) in Plant Heat Stress Tolerance: Current Knowledge and Perspectives. Frontiers in Plant Science. [Link]
  • Nitric oxide reduces seed dormancy in Arabidopsis. Journal of Experimental Botany. [Link]
  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. [Link]
  • Molecular Mechanisms of Nitric Oxide (NO) Signaling and Reactive Oxygen Species (ROS) Homeostasis during Abiotic Stresses in Plants. PMC - NIH. [Link]
  • Detailed methods for the quantification of nitric oxide in aqueous solutions using either an oxygen monitor or EPR. PubMed. [Link]
  • Nitric Oxide Delivery in Stagnant Systems via Nitric Oxide Donors: A Mathematical Model.
  • Multiple roles of nitric oxide in root development and nitrogen uptake. PMC - NIH. [Link]
  • Nitric Oxide Mediated Transcriptome Profiling Reveals Activation of Multiple Regulatory Pathways in Arabidopsis thaliana. PubMed Central. [Link]
  • NO donors induce stress tolerance by effecting on the antioxidant properties of plant tissues.
  • NO donors induce cell death in Arabidopsis suspension cultures. (a)...
  • Nitric oxide: An emerging regulator of cell elongation during primary root growth. PMC. [Link]
  • Nitro-fatty acids: electrophilic signaling molecules in plant physiology. PMC. [Link]
  • Do nitric oxide donors mimic endogenous NO-rel
  • Nitric Oxide is Involved in Nitrate-induced Inhibition of Root Elong
  • Fine-tuned nitric oxide and hormone interface in plant root development and regeneration. Journal of Experimental Botany. [Link]
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • This compound. PubChem. [Link]
  • Redox Regulation of the NPR1-TGA1 System of Arabidopsis thaliana by Nitric Oxide. PMC. [Link]
  • Nitric oxide plays a central role in determining lateral root development in tomato.
  • Major mechanisms of toxicity of nitroaromatic compounds.
  • Nitric oxide production in plants: an update. Journal of Experimental Botany. [Link]
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]
  • Nitroaromatic Compounds, From Synthesis to Biodegrad
  • Nitric Oxide Production in Plants: Facts and Fictions. PMC - NIH. [Link]
  • NO release by nitric oxide donors in vitro and in planta.
  • Nitric Oxide in Seed Biology. MDPI. [Link]
  • Multiple Ways of Nitric Oxide Production in Plants and Its Functional Activity under Abiotic Stress Conditions. PubMed Central. [Link]
  • Use of a Nitric Oxide Donor Compound to Extend the Vase Life of Cut Flowers.

Sources

Application Note: Sensitive Quantification of Primary and Secondary Amines in Pharmaceutical and Research Samples using O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (NTPA) Derivatization and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate and sensitive quantification of primary and secondary amines is a critical task in pharmaceutical development, quality control, and various fields of scientific research. These compounds are often key functional moieties in active pharmaceutical ingredients (APIs), synthetic intermediates, and biological molecules. However, their analysis by High-Performance Liquid Chromatography (HPLC) is frequently hampered by their poor UV absorbance and high polarity, which leads to inadequate retention on conventional reversed-phase columns.[1]

To overcome these analytical challenges, pre-column derivatization is a widely adopted strategy. This technique involves the chemical modification of the analyte to introduce a chromophore, thereby enhancing its detectability by UV-Vis absorption.[1] This application note presents a detailed protocol for the derivatization of primary and secondary amines with O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (NTPA), a highly reactive reagent that forms stable, strongly UV-absorbing derivatives. The trifluoromethyl and nitro groups on the phenyl ring of NTPA significantly enhance the molar absorptivity of the resulting derivatives, allowing for sensitive detection at the nanogram level.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying reaction mechanism, a step-by-step derivatization protocol, and a robust HPLC-UV method for the separation and quantification of the NTPA-amine derivatives. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry.

Principle of the Method: The Chemistry of NTPA Derivatization

The derivatization of primary and secondary amines with NTPA proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl (-CF3) groups make the carbon atom to which the hydroxylamine group is attached highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The reaction is typically carried out in an aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), in the presence of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct formed during the reaction. The resulting NTPA-amine derivative possesses a strong chromophore, making it readily detectable in the UV region of the electromagnetic spectrum.

NTPA Derivatization Mechanism Amine R-NH₂/R₂NH (Primary/Secondary Amine) Intermediate Meisenheimer-like Complex Amine->Intermediate Nucleophilic Attack NTPA This compound (NTPA) NTPA->Intermediate Base DIPEA (Base) Base->Amine Deprotonation Product NTPA-Amine Derivative (Strong UV Absorbance) Intermediate->Product Loss of F⁻ Byproduct DIPEA-H⁺ + F⁻

Caption: Mechanism of amine derivatization with NTPA.

Experimental Protocols

Part 1: Reagent and Standard Preparation

1.1. Derivatization Reagent Solution (10 mg/mL NTPA in DMSO):

  • Accurately weigh 100 mg of this compound (NTPA).

  • Dissolve in 10.0 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Vortex until fully dissolved. Prepare this solution fresh daily and protect it from light.

1.2. Base Solution (5% DIPEA in DMSO):

  • Add 500 µL of N,N-diisopropylethylamine (DIPEA) to 9.5 mL of anhydrous DMSO.

  • Mix thoroughly. This solution is stable for up to one week when stored at 2-8°C.

1.3. Amine Standard Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of each amine standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, water, or a mixture thereof, depending on the amine's solubility).

1.4. Working Standard Solutions (0.1 - 10 µg/mL):

  • Prepare a series of working standard solutions by serial dilution of the stock solutions with the same solvent used for their preparation.

Part 2: Derivatization Protocol

This protocol is a representative method and may require optimization for specific amines.

  • Sample Preparation:

    • For liquid samples, dilute to an appropriate concentration within the linear range of the assay.

    • For solid samples, accurately weigh and dissolve in a suitable solvent.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge vial, add 100 µL of the amine standard or sample solution.

    • Add 150 µL of the 5% DIPEA in DMSO solution and vortex briefly.

    • Add 100 µL of the 10 mg/mL NTPA in DMSO solution.

  • Reaction Incubation:

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at room temperature (approximately 20-25°C) for 1.5 hours in the dark. A slightly elevated temperature (e.g., 40-60°C) may be explored to reduce reaction time, but should be validated for derivative stability.

  • Reaction Quenching and Dilution:

    • After incubation, add 650 µL of the mobile phase initial condition (e.g., 50:50 acetonitrile:water) to stop the reaction and dilute the sample for injection.

    • Vortex to mix thoroughly.

  • Filtration:

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Part 3: HPLC-UV Method for Analysis of NTPA-Amine Derivatives

3.1. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 410 nm

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention for the relatively nonpolar NTPA-amine derivatives.

  • Mobile Phase: Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. The addition of TFA helps to protonate residual silanols on the stationary phase, reducing peak tailing for basic analytes.

  • Gradient Elution: A gradient program is employed to effectively separate amines with varying polarities and to ensure that both early and late-eluting derivatives are well-resolved within a reasonable run time.

  • Detection Wavelength: The dinitrophenyl chromophore of the derivative exhibits strong absorbance around 410 nm, a region where many endogenous matrix components have minimal interference, thus enhancing the selectivity of the method.[2]

Method Validation and Performance Characteristics

For use in regulated environments, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) greater than 0.99 is typically desired.

  • Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results. These are typically assessed by analyzing replicate samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Workflow and Data Presentation

The overall experimental workflow is summarized in the following diagram:

HPLC Workflow for Amine Analysis A Sample/Standard Preparation B Derivatization with NTPA A->B Add Reagents Incubate C HPLC-UV Analysis B->C Inject into HPLC D Data Acquisition and Processing C->D Chromatogram Generation E Quantification and Reporting D->E Calibration Curve Integration

Caption: Overall workflow for amine analysis using NTPA derivatization.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Peak Area Incomplete derivatization; Derivative degradation.Ensure fresh derivatization reagent is used. Optimize reaction time and temperature. Check the pH of the reaction mixture.
Peak Tailing Active sites on the column; Inappropriate pH.Use a high-purity C18 column. Ensure the mobile phase contains an appropriate modifier like TFA.
Poor Resolution Inadequate separation conditions.Optimize the gradient profile (e.g., shallower gradient). Try a different organic modifier (e.g., methanol).
Baseline Noise Contaminated mobile phase or detector issues.Filter all mobile phases. Purge the HPLC system. Check the detector lamp.

Conclusion

The derivatization of primary and secondary amines with this compound provides a sensitive and robust method for their quantification by HPLC-UV. The strong chromophore introduced by NTPA allows for low-level detection, making this method suitable for a wide range of applications in the pharmaceutical and research sectors. The detailed protocols and methodologies presented in this application note offer a solid foundation for the development and validation of reliable analytical methods for amine analysis. By following the outlined procedures and considering the principles of good chromatographic practice, scientists can achieve accurate and reproducible results.

References

  • Chhanikar, A., & Gupta, K. R. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Görög, S. (2000). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improve. Analusis, 28(5), 457-463.
  • Li, N., Liu, Y., Zhao, Y., & Liang, Y. R. (2016). Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. Food Analytical Methods, 9(9), 2562-2569.
  • Bhushan, R., & Kumar, V. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Pavlova, V., Gadzovska-Simic, S., & Petrovska-Jovanovic, S. (2008). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. 20th Congress of Chemists and Technologysts of Macedonia.
  • Abdel-Gawad, F. M., El-Guindi, N. M., & El-Ragehy, N. A. (2000). Optimum conditions for the determination of primary amines with DNFB reagent. Journal of the Association of Arab Universities for Basic and Applied Sciences, 1, 33-40.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The molecule's unique electronic and structural features, imparted by the nitro and trifluoromethyl groups, make it a valuable building block. However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties. This guide provides a comprehensive resource to address these issues.

Two primary synthetic routes are commonly considered for this molecule:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is often the more direct and widely used method, involving the reaction of an activated aryl halide with hydroxylamine.

  • Selective Reduction of a Dinitro Precursor: This alternative approach involves the partial reduction of a dinitro analogue.

This guide will focus primarily on the SNA_r_ pathway, as it is generally more accessible, while also providing insights into the reduction method.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNA_r_)

The most common approach for synthesizing this compound is via the nucleophilic aromatic substitution reaction of a 1-halo-4-nitro-2-(trifluoromethyl)benzene with hydroxylamine. The fluorine derivative is typically more reactive than the chlorine derivative.[1][2][3][4]

Core Reaction Scheme
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this SNA_r_ reaction are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature in small increments.

    • Ineffective Base: The choice and amount of base are critical. A weak base may not sufficiently generate the free hydroxylamine nucleophile. Consider using a stronger base or ensuring your current base is not degraded. The stoichiometry of the base should be at least two equivalents: one to neutralize the hydroxylamine hydrochloride and one to scavenge the hydrofluoric acid (HF) or hydrochloric acid (HCl) byproduct.

  • Side Reactions:

    • Formation of N-substituted Isomer: While O-arylation is generally favored, some N-arylation can occur, leading to the formation of N-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This is more likely at higher temperatures. Maintaining a moderate reaction temperature is key to minimizing this side product.

    • Formation of Aniline Derivative: Over-reduction of the nitro group is a potential side reaction if any reducing agents are inadvertently present. Ensure all reagents and solvents are free from contaminants.

  • Product Degradation:

    • Harsh Reaction Conditions: The product, a hydroxylamine derivative, can be sensitive to heat and strongly acidic or basic conditions. Avoid excessive temperatures and prolonged reaction times. A gentle work-up is also recommended.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be and how can I purify my product effectively?

A2: The presence of multiple spots on a TLC plate is a strong indicator of side product formation. Besides unreacted starting material, the most probable impurities are:

  • N-substituted Isomer: As mentioned above, the N-arylated product is a common impurity.

  • Bis-arylated Product: It is possible for a second molecule of the aryl halide to react with the newly formed product, though this is less common.

  • Decomposition Products: If the reaction was overheated or the work-up was too harsh, you may see smaller, more polar spots corresponding to decomposition.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired O-substituted product from its N-substituted isomer and other impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. Careful monitoring of the fractions by TLC is crucial.

Q3: What is the optimal choice of solvent and base for this reaction?

A3: The choice of solvent and base significantly impacts the reaction's success.

  • Solvent: A polar aprotic solvent is generally preferred for SNA_r_ reactions as it can solvate the cation of the base while leaving the nucleophile relatively free. Suitable solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (CH₃CN)

    • A mixture of ethanol and water can also be effective, as demonstrated in related syntheses.[5]

  • Base: A moderately strong base is required to deprotonate the hydroxylamine hydrochloride. Common choices include:

    • Sodium Carbonate (Na₂CO₃)

    • Potassium Carbonate (K₂CO₃)

    • Sodium Hydroxide (NaOH)

    • Potassium Hydroxide (KOH)

    When using hydroxide bases, it is crucial to control the temperature as they can also promote hydrolysis of the starting material or product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Reagents:

    • 1-Halo-4-nitro-2-(trifluoromethyl)benzene: These are irritants and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Hydroxylamine Hydrochloride: Can be corrosive and is a skin and respiratory irritant.

    • Solvents: DMF and DMSO have specific handling requirements due to their ability to be absorbed through the skin. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Reaction:

    • The reaction may be exothermic, especially during the addition of the base. Maintain good temperature control and add reagents slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNA_r_

This protocol is a representative procedure based on established methods for analogous compounds.[5] Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Base: To this solution, add potassium carbonate (2.5 equivalents) portion-wise with stirring.

  • Addition of Aryl Halide: Add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 60-80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table
ParameterRecommended Value/Condition
Starting Material 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene
Reagents Hydroxylamine hydrochloride, Potassium Carbonate
Solvent Ethanol/Water mixture
Temperature 60-80 °C
Reaction Time 4-8 hours (monitor by TLC)
Purification Silica Gel Column Chromatography

Alternative Synthetic Route: Selective Reduction

An alternative, though less common, approach is the selective reduction of 1,3-dinitro-5-(trifluoromethyl)benzene. This method requires careful control of the reducing agent and reaction conditions to avoid over-reduction to the corresponding aniline.

Common Reducing Agents for Selective Reduction:

  • Zinc dust in the presence of ammonium chloride.[6][7]

  • Catalytic transfer hydrogenation using hydrazine hydrate and a rhodium catalyst.[6]

Challenges with the Reduction Method:

  • Selectivity: Achieving selective reduction to the hydroxylamine without further reduction to the aniline can be difficult and often results in a mixture of products.

  • Reaction Control: These reactions can be highly exothermic and require careful temperature management.

Visualizing the Workflow

SNA_r_ Experimental Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Solutions: - Hydroxylamine HCl in EtOH/H₂O - Aryl Halide add_base Add Base (e.g., K₂CO₃) prep_reagents->add_base add_aryl_halide Add Aryl Halide add_base->add_aryl_halide reflux Heat to Reflux (60-80 °C) add_aryl_halide->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: A typical experimental workflow for the synthesis via SNA_r_.

Logical Relationship of Troubleshooting

Troubleshooting_Logic low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions product_degradation Product Degradation low_yield->product_degradation insufficient_time_temp Insufficient Time/Temp incomplete_rxn->insufficient_time_temp ineffective_base Ineffective Base incomplete_rxn->ineffective_base n_isomer N-Isomer Formation side_reactions->n_isomer over_reduction Over-reduction side_reactions->over_reduction harsh_conditions Harsh Conditions product_degradation->harsh_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

  • Wikipedia. N-Phenylhydroxylamine. [Link]
  • Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts.
  • Google Patents.
  • PubChem. This compound. [Link]
  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]
  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
  • ResearchGate. Reaction scheme of 1-fluoro-2,4-dinitrobenzene with hydroxylamine. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • ResearchGate. Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. [Link]
  • Chemistry LibreTexts. 16.
  • YouTube.
  • Wikipedia. 4-Fluoronitrobenzene. [Link]
  • Chemistry Steps.
  • PubMed Central.
  • PubChem. O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine. [Link]

Sources

common side reactions with O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in your experiments. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your research.

I. Understanding the Reagent: A Quick Overview

This compound is a powerful aminating agent used in various organic syntheses. Its utility is derived from the presence of a reactive hydroxylamine moiety attached to an electron-deficient aromatic ring. The nitro (-NO2) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups that significantly influence the reactivity and stability of the molecule. While highly effective, its chemical nature also predisposes it to several side reactions that can impact reaction yield and purity. This guide will help you navigate these potential pitfalls.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for their causes and actionable solutions.

Issue: Formation of an Unexpected Aminophenol Byproduct

Observation: You observe a byproduct with a mass corresponding to a hydroxylated and aminated version of your starting material, or a rearranged product of the hydroxylamine itself.

Probable Cause: This is a classic indicator of the Bamberger rearrangement , a well-documented acid-catalyzed intramolecular rearrangement of N-phenylhydroxylamines to form 4-aminophenols.[1] While our reagent is an O-phenylhydroxylamine, acidic conditions can facilitate its isomerization or direct rearrangement to form 4-amino-3-(trifluoromethyl)phenol. The presence of strong electron-withdrawing groups on the aromatic ring can influence the rate and outcome of this rearrangement.[2]

Mechanism of the Bamberger Rearrangement: The reaction proceeds via protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This intermediate is then attacked by water at the para-position, leading to the final aminophenol product after deprotonation.[1][3]

Solutions:

  • Strict pH Control: The Bamberger rearrangement is acid-catalyzed. Maintaining a neutral or slightly basic reaction medium is crucial to suppress this side reaction.

    • Protocol: Carefully monitor the pH of your reaction mixture. If acidic starting materials or reagents are used, consider the addition of a non-nucleophilic base, such as proton sponge or a hindered amine, to neutralize any acid present.

  • Temperature Management: While primarily acid-driven, elevated temperatures can sometimes promote rearrangement.

    • Protocol: Run your reaction at the lowest effective temperature. Consider performing initial trials at 0 °C or even lower to minimize the occurrence of this byproduct.

  • Anhydrous Conditions: The presence of water is necessary for the final step of the Bamberger rearrangement.

    • Protocol: Employ anhydrous solvents and reagents. Drying solvents over appropriate drying agents and handling reagents under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the formation of the aminophenol byproduct.

Issue: Presence of Nitroso or Nitro Impurities in the Final Product

Observation: Your product is contaminated with compounds corresponding to the nitroso (Ar-N=O) or further oxidized nitro (Ar-NO2) analogs of your desired product, or you observe the degradation of the starting hydroxylamine into 2-nitro-4-(trifluoromethyl)nitrosobenzene.

Probable Cause: Phenylhydroxylamines are susceptible to oxidation, which can occur in the presence of atmospheric oxygen or other oxidizing agents present in the reaction mixture.[4][5] The initial oxidation product is the corresponding nitrosobenzene, which can be further oxidized to the nitrobenzene.

Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction.

    • Protocol: Set up your reaction under an inert atmosphere. This can be achieved by using Schlenk line techniques or by working in a glovebox. Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) before adding your reagents.

  • Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.

    • Protocol: Degas your solvents prior to use. This can be done by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

  • Avoid Oxidizing Agents: Be mindful of all reagents in your reaction mixture.

    • Protocol: Ensure that none of your reagents or catalysts have oxidizing properties that could degrade the hydroxylamine. If an oxidant is required for a different transformation in your synthetic sequence, consider a different synthetic route where the amination step is not performed in its presence.

Issue: Formation of 2-Trifluoromethyl-4-nitroaniline

Observation: You detect the presence of 2-trifluoromethyl-4-nitroaniline in your reaction mixture.

Probable Cause: This is likely due to the over-reduction of the hydroxylamine starting material or your aminated product.[5] This can be caused by certain reducing agents present in the reaction or by catalytic hydrogenation conditions if not carefully controlled.

Solutions:

  • Choice of Reducing Agent: If a reduction is part of your synthetic sequence, select a milder reducing agent that will not affect the hydroxylamine or the desired aminated product.

    • Protocol: Avoid strong reducing agents like lithium aluminum hydride. Consider using transfer hydrogenation with a suitable catalyst and hydrogen donor, and carefully monitor the reaction progress to stop it once the desired transformation is complete.

  • Control of Hydrogenation Conditions: When using catalytic hydrogenation, the reaction conditions are critical.

    • Protocol: Optimize the catalyst loading, hydrogen pressure, and reaction time to selectively perform the desired reduction without affecting the hydroxylamine moiety. Running small-scale trials to establish the optimal conditions is highly recommended.

III. Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: This reagent should be stored in a cool, dark, and dry place, preferably in a refrigerator or freezer under an inert atmosphere.[6] It is sensitive to light, heat, and moisture. When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation.

Q2: What are the common impurities in commercially available this compound?

A2: Depending on the synthetic route, common impurities may include the starting material for its synthesis, such as 2-chloro-5-nitrobenzotrifluoride, or byproducts from the synthesis, like the corresponding aniline (2-trifluoromethyl-4-nitroaniline). It is advisable to check the certificate of analysis provided by the supplier and, if necessary, purify the reagent before use, for example, by recrystallization.

Q3: Can I use this reagent in protic solvents like methanol or ethanol?

A3: While soluble in many organic solvents, using protic solvents, especially under acidic conditions, can increase the risk of the Bamberger rearrangement. If a protic solvent is necessary, ensure the reaction is run under strictly neutral or basic conditions and at a low temperature. Aprotic solvents are generally a safer choice to minimize side reactions.

Q4: My amination reaction is not going to completion. What can I do?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure you are using an adequate stoichiometric amount of the hydroxylamine. It is often used in a slight excess.

  • Poor Solubility: Your substrate or the hydroxylamine may not be fully dissolved in the chosen solvent. Try a different solvent system or gently warm the mixture to aid dissolution (while being mindful of potential thermal degradation).

  • Inadequate Activation: Depending on your specific reaction, an activating agent or a catalyst might be necessary. Review the literature for similar transformations to see if any additives are required.

  • Decomposition of the Reagent: If the reaction is run for an extended period or at elevated temperatures, the hydroxylamine may be degrading. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

IV. Visualization of Key Reaction Pathways

Diagram 1: The Bamberger Rearrangement

Bamberger_Rearrangement cluster_0 Acidic Conditions hydroxylamine This compound protonated Protonated Hydroxylamine hydroxylamine->protonated + H+ nitrenium Nitrenium Ion Intermediate protonated->nitrenium - H2O aminophenol 4-Amino-3-(trifluoromethyl)phenol nitrenium->aminophenol + H2O, - H+

Caption: Acid-catalyzed Bamberger rearrangement pathway.

Diagram 2: Oxidation and Reduction Side Reactions

Side_Reactions cluster_oxidation Oxidation cluster_reduction Reduction hydroxylamine This compound nitroso 2-Nitroso-4-(trifluoromethyl)nitrobenzene hydroxylamine->nitroso [O] aniline 2-Trifluoromethyl-4-nitroaniline hydroxylamine->aniline [H] nitro 1,2-Dinitro-4-(trifluoromethyl)benzene nitroso->nitro [O]

Caption: Competing oxidation and reduction side reactions.

V. Quantitative Data Summary

Side ReactionKey FactorRecommended ConditionPotential Byproduct(s)
Bamberger Rearrangement pHNeutral to slightly basic4-Amino-3-(trifluoromethyl)phenol
TemperatureLow (e.g., 0 °C)
Oxidation AtmosphereInert (Argon or Nitrogen)2-Nitroso-4-(trifluoromethyl)nitrobenzene, 1,2-Dinitro-4-(trifluoromethyl)benzene
SolventsDegassed
Reduction Reducing AgentMild and selective2-Trifluoromethyl-4-nitroaniline
HydrogenationControlled catalyst loading and pressure

VI. References

  • Bamberger Rearrangement. Hellenica World. [Link]

  • Becker, A. R., & Sternson, L. A. (1981). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Proceedings of the National Academy of Sciences of the United States of America, 78(4), 2003–2007. [Link]

  • Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5894. [Link]

  • PubChem Compound Summary for CID 11775706, this compound. National Center for Biotechnology Information. [Link]

  • Sone, T., et al. (1981). Kinetics and Mechanisms of the Bamberger Rearrangement. Part 4. Rearrangement of Sterically Hindered Phenylhydroxylamines to 4-Aminophenols in Aqueous Sulphuric Acid Solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 1596–1598. [Link]

  • Sone, T., et al. (1981). Kinetics and Mechanisms of the Bamberger Rearrangement. Part 3. Rearrangement of Phenylhydroxylamine and its Derivatives to the Corresponding p-Aminophenols in Sulphuric Acid Solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 298-302. [Link]

  • Bamberger rearrangement. Wikipedia. [Link]

  • Sako, M., et al. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 119. [Link]

  • Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1766–1775. [Link]

  • Method of reducing aromatic nitro compounds. Google Patents.

  • Becker, A. R., & Sternson, L. A. (1981). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Proceedings of the National Academy of Sciences of the United States of America, 78(4), 2003–2007. [Link]

  • This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

troubleshooting guide for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimentation with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on a synthesis of chemical principles, practical experience, and a thorough review of the available literature.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary applications?

This compound, with CAS number 94832-15-2, is a substituted hydroxylamine derivative.[1][2][3] Its chemical structure features a hydroxylamine moiety attached to a phenyl ring bearing both a nitro group and a trifluoromethyl group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Its primary applications lie in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[4] The hydroxylamine group can participate in a variety of chemical transformations, including N-alkylation, acylation, and cyclization reactions, allowing for the construction of diverse molecular architectures.[4]

What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of this compound and to ensure laboratory safety. Based on information from various suppliers and safety data sheets for similar compounds, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a freezer, under -20°C.[5][6]Low temperatures minimize decomposition and side reactions.
Atmosphere Keep under an inert atmosphere (e.g., argon or nitrogen).[5][6]The hydroxylamine functionality can be susceptible to oxidation.
Light Keep in a dark place.[2][5][6]Exposure to light can promote degradation.
Moisture Store in a dry environment, away from moisture.[2]The compound may be hygroscopic and moisture can interfere with reactions.

For handling, standard personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8]

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound.

Problem 1: Low or No Product Yield in Amination/Coupling Reactions

Question: I am using this compound as an aminating agent, but I am observing very low yields or no desired product. What could be the cause?

Answer: Low or no product yield in reactions with this compound can stem from several factors related to reagent stability, reaction conditions, and competing side reactions.

Possible Causes and Solutions:

  • Reagent Degradation: As a hydroxylamine derivative, this compound can be prone to degradation, especially if not stored correctly.

    • Solution: Ensure the reagent has been stored under the recommended conditions (frozen, under inert gas, protected from light and moisture).[2][5][6] If there is any doubt about the quality of the reagent, it is advisable to use a fresh batch or purify the existing stock.

  • Inappropriate Base: The choice of base is critical in reactions involving hydroxylamines. A base that is too strong or too weak can hinder the reaction.

    • Solution: The pKa of the N-H proton in hydroxylamines is typically around 6. A base should be chosen that is strong enough to deprotonate the hydroxylamine to the desired extent without causing decomposition or side reactions with other functional groups in your substrate. Consider using milder inorganic bases like potassium carbonate or organic bases like triethylamine or diisopropylethylamine. A systematic screening of bases is recommended.

  • Reaction Temperature: The thermal stability of this compound and its reaction intermediates can be limited.

    • Solution: Start with lower reaction temperatures and gradually increase if no reaction is observed. Thermal decomposition can lead to the formation of undesired byproducts.[7] Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal conditions.

  • Oxygen Sensitivity: Reactions involving hydroxylamines can be sensitive to atmospheric oxygen, leading to oxidative side products.

    • Solution: Degas your solvent and reaction mixture thoroughly before starting the reaction. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

Problem 2: Formation of Multiple Unidentified Byproducts

Question: My reaction with this compound is messy, showing multiple spots on the TLC plate that are difficult to characterize. What are the likely side reactions?

Answer: The formation of multiple byproducts is a common issue and can be attributed to the inherent reactivity of the hydroxylamine and nitro functionalities.

Likely Side Reactions:

  • Over-reduction of the Nitro Group: If your reaction conditions involve a reducing agent, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, leading to a mixture of products.[9]

    • Causality: This is particularly prevalent in catalytic hydrogenation or when using metal-based reducing agents.[9]

    • Mitigation: Carefully select your reducing agent to be chemoselective for the desired transformation. If the nitro group is not intended to react, avoid harsh reducing conditions.

  • Rearrangement Reactions: Phenylhydroxylamines can undergo rearrangements, such as the Bamberger rearrangement, especially under acidic conditions, to form aminophenols.

    • Causality: The presence of acid catalysts or acidic byproducts can promote this rearrangement.

    • Mitigation: Maintain neutral or basic reaction conditions if this rearrangement is not desired. The use of a non-acidic solvent and appropriate base is crucial.

  • Dimerization and Condensation Products: Hydroxylamines can undergo self-condensation or react with other intermediates to form dimeric species like azoxy or azo compounds.

    • Causality: These reactions are often promoted by heat or oxidative conditions.

    • Mitigation: As mentioned previously, maintaining an inert atmosphere and controlling the reaction temperature can minimize the formation of these byproducts.

Experimental Workflow for Identifying Byproducts:

G start Messy Reaction Mixture (Multiple Spots on TLC) lcms Analyze by LC-MS start->lcms nmr Isolate Major Byproducts via Prep-TLC or Column Chromatography lcms->nmr Identify masses of major components nmr_analysis Characterize by 1H, 13C, and 19F NMR nmr->nmr_analysis lit_search Compare Spectra with Known Phenylhydroxylamine Byproducts (e.g., anilines, azoxybenzenes) nmr_analysis->lit_search conclusion Identify Byproduct Structures and Adjust Reaction Conditions Accordingly lit_search->conclusion

Caption: A logical workflow for the identification of byproducts.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my desired product from the reaction mixture containing residual this compound and its byproducts. What purification strategies are recommended?

Answer: The polarity of this compound and its potential byproducts can be similar to that of the desired product, complicating purification by standard column chromatography.

Purification Strategies:

MethodDescriptionBest For
Aqueous Workup with Mild Base Washing the organic extract with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) can help remove acidic impurities.Removing acidic byproducts.
Column Chromatography with Gradient Elution A carefully optimized gradient elution on silica gel is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.Separating compounds with small differences in polarity.
Recrystallization If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.Purifying solid products to high purity.
Preparative TLC or HPLC For small-scale reactions or when other methods fail, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.Isolating highly pure samples for characterization or further reactions.

Troubleshooting Purification Flowchart:

G start Crude Reaction Mixture workup Aqueous Workup (e.g., with NaHCO3) start->workup column Column Chromatography on Silica Gel workup->column gradient Optimize Solvent Gradient (e.g., Hexanes/EtOAc) column->gradient fractions Analyze Fractions by TLC/LC-MS gradient->fractions pure Pure Product fractions->pure impure Impure Fractions fractions->impure recolumn Re-purify by Column Chromatography impure->recolumn recryst Attempt Recrystallization impure->recryst preptlc Consider Preparative TLC/HPLC impure->preptlc recolumn->pure recryst->pure preptlc->pure

Caption: A decision tree for purifying products from reactions.

References

  • PubChem. This compound.
  • MDPI.
  • ResearchGate. Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. [Link]
  • Chongqing Chemdad Co. ,Ltd. This compound. [Link]
  • PubChem. O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine.

Sources

Technical Support Center: Optimizing Reaction Conditions for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing experimental conditions involving this highly electron-deficient hydroxylamine derivative. As Senior Application Scientists, we have synthesized data from the literature and our expertise to help you navigate the unique challenges presented by this reagent.

Introduction

This compound is a valuable synthetic intermediate, particularly in the construction of complex nitrogen-containing heterocycles. However, the presence of two strong electron-withdrawing groups on the aromatic ring—a nitro group and a trifluoromethyl group—imparts unique reactivity and stability challenges. This guide will address common issues encountered during its synthesis and subsequent use in reactions such as nitrone formation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The key features are the para-nitro and ortho-trifluoromethyl substituents on the phenyl ring.[1][2] These groups are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring. This has two main consequences:

  • Increased Electrophilicity of the Aromatic Ring: The carbon atoms of the ring are more susceptible to nucleophilic attack, which is relevant during the synthesis of the molecule via nucleophilic aromatic substitution (SNAr).

  • Decreased Nucleophilicity of the Hydroxylamine: The electron-withdrawing groups pull electron density away from the oxygen and nitrogen atoms of the hydroxylamine moiety, reducing their nucleophilicity in subsequent reactions.

Q2: What are the typical applications of this compound?

A2: This compound is primarily used as a building block in organic synthesis. Its most common application is likely in the formation of nitrones through condensation with aldehydes and ketones.[3][4] These nitrones can then undergo 1,3-dipolar cycloaddition reactions to form various five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry.

Q3: Is this compound commercially available?

A3: Yes, this compound is available from several chemical suppliers.[2][5][6] Its CAS number is 94832-15-2.[1]

Q4: What are the general safety precautions when handling this compound?

Troubleshooting Guide: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most common route to synthesize this compound is via the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor, typically 1-chloro-4-nitro-2-(trifluoromethyl)benzene or 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, with a hydroxylamine equivalent.

Problem 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material (the halo-aromatic compound).

  • Formation of the desired product is slow or stalls completely.

Possible Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Insufficiently Activated Leaving Group If using 1-chloro-4-nitro-2-(trifluoromethyl)benzene, consider switching to the fluoro analogue.Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex.[7][8]
Low Reaction Temperature Gradually increase the reaction temperature. Consider using microwave irradiation for controlled and rapid heating.[9]SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents effectively solvate the cation of the base and the hydroxylamine salt, increasing the nucleophilicity of the hydroxylamine anion.
Weak Base Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).A sufficiently strong base is required to deprotonate hydroxylamine, generating the more potent nucleophile.
Water Contamination Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can protonate the hydroxylamine anion, reducing its nucleophilicity.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

  • Difficult purification and low isolated yield of the target molecule.

Possible Side Reactions and Mitigation Strategies:

  • Reduction of the Nitro Group: If using a reducing agent or certain metals in the reaction setup, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

    • Solution: Avoid reagents that have reducing properties. If a metal salt is used as part of the base, ensure it is not in a reduced state.

  • Reaction at the Trifluoromethyl Group: While generally stable, under harsh basic conditions and high temperatures, the trifluoromethyl group can undergo hydrolysis.

    • Solution: Use the mildest possible reaction conditions (temperature and base strength) that still afford a reasonable reaction rate.

  • Formation of Azoxybenzenes: Under certain conditions, aryl hydroxylamines can undergo self-condensation to form azoxy derivatives.

    • Solution: Use a slight excess of the halo-aromatic starting material and add the hydroxylamine solution slowly to the reaction mixture to maintain a low concentration of the free aryl hydroxylamine.

Troubleshooting Guide: Nitrone Formation

The reaction of this compound with aldehydes or ketones is a condensation reaction that yields a nitrone and water.

Problem 1: Slow or Incomplete Nitrone Formation

Symptoms:

  • TLC or NMR analysis shows the presence of both starting materials (hydroxylamine and carbonyl compound) even after prolonged reaction times.

Possible Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Reduced Nucleophilicity of the Hydroxylamine Add a mild acid catalyst, such as acetic acid or pyridinium p-toluenesulfonate (PPTS).The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the hydroxylamine nitrogen. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydroxylamine.
Steric Hindrance If reacting with a sterically hindered ketone, increase the reaction temperature. The use of a dehydrating agent like molecular sieves can also help drive the equilibrium towards the product.Steric bulk around the carbonyl group can slow down the nucleophilic attack. Higher temperatures provide the necessary activation energy, and removing water shifts the reaction equilibrium forward.[10]
Reversibility of the Reaction Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent (e.g., anhydrous MgSO₄ or molecular sieves).The formation of nitrones is a reversible reaction.[11] Removing one of the products (water) will drive the reaction to completion according to Le Chatelier's principle.
Problem 2: Decomposition of the Hydroxylamine or Nitrone Product

Symptoms:

  • The appearance of a dark coloration in the reaction mixture.

  • Complex mixture of products observed by TLC or LC-MS.

  • Low isolated yield of the desired nitrone.

Possible Causes and Solutions:

  • Instability of the Hydroxylamine: O-aryl hydroxylamines with strong electron-withdrawing groups can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a mild acid catalyst and avoid strong bases. It may be beneficial to generate the hydroxylamine in situ and use it immediately in the next step.

  • Instability of the Nitrone: The resulting nitrone may also be sensitive to the reaction conditions.

    • Solution: Monitor the reaction closely and work up the reaction as soon as the formation of the product is complete. Purify the product promptly.

Purification Strategies

This compound and its nitrone derivatives are often polar compounds, which can present challenges during purification.

Purification ChallengeRecommended ApproachRationale
High Polarity of the Hydroxylamine Column Chromatography: Use a polar stationary phase like silica gel with a relatively polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.The polar nature of the hydroxylamine and nitro groups leads to strong interactions with polar stationary phases.
Removal of Unreacted Carbonyl Compound Column Chromatography: The difference in polarity between the nitrone and the starting aldehyde or ketone is usually sufficient for separation by silica gel chromatography. Aqueous Workup: If the carbonyl compound is water-soluble, an aqueous wash of the organic extract can help remove it.Aldehydes and ketones are generally less polar than the corresponding nitrones.
Product Instability on Silica Gel Neutralization of Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites. Use of Alternative Stationary Phases: Consider using alumina (neutral or basic) or a reversed-phase C18 column for purification.The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds like hydroxylamines and nitrones.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of hydroxylamine hydrochloride (1.2 eq.) in anhydrous DMF, add a suitable base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Nitrone Formation
  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).

  • Add a catalytic amount of a mild acid (e.g., acetic acid).

  • If necessary, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any drying agent and concentrate the solvent.

  • Purify the resulting nitrone by column chromatography or recrystallization.

Visualization of Key Processes

Synthesis Workflow

Synthesis of this compound start Start: Reagents and Solvents reagents 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene Hydroxylamine HCl Base (e.g., NaH) Anhydrous Solvent (e.g., DMF) start->reagents reaction S N Ar Reaction (e.g., 60-80 °C) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of the target hydroxylamine.

Nitrone Formation and Subsequent Reaction

Nitrone Formation and Application hydroxylamine This compound condensation Condensation (Acid Catalyst, Dehydration) hydroxylamine->condensation carbonyl Aldehyde or Ketone carbonyl->condensation nitrone Nitrone Intermediate condensation->nitrone cycloaddition 1,3-Dipolar Cycloaddition (with an alkene or alkyne) nitrone->cycloaddition heterocycle Heterocyclic Product cycloaddition->heterocycle

Caption: Reaction pathway from the hydroxylamine to heterocyclic products.

References

  • Organic Chemistry Portal. Nitrone synthesis by C,N-Coupling. [Link]
  • PubChem. This compound. [Link]
  • MDPI.
  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
  • MDPI.
  • ResearchGate. The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... [Link]
  • Arkivoc. A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. [Link]
  • PMC.
  • MDPI.
  • PubChem. O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine. [Link]
  • PMC.
  • PMC. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)
  • Science Journal of University of Zakho. Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. [Link]
  • ResearchGate.
  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
  • UB. 94832-15-2 | this compound. [Link]
  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
  • ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
  • PMC.
  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis)
  • PMC. Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. [Link]
  • Green Chemistry.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

degradation pathways of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific understanding and practical knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Inherent Reactivity

This compound is a valuable synthetic intermediate, but its structure harbors inherent reactivity that can lead to degradation, especially under acidic stress conditions as often employed in forced degradation studies.[1][2][3] The presence of a hydroxylamine moiety attached to a highly electron-deficient aromatic ring, substituted with both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, predisposes the molecule to specific degradation pathways. This guide will primarily focus on the acid-catalyzed degradation mechanisms you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The principal degradation pathway is an acid-catalyzed intramolecular rearrangement known as the Bamberger rearrangement .[4][5] This reaction is characteristic of N-phenylhydroxylamines and their O-aryl analogues in the presence of strong aqueous acid.[4][5] The reaction proceeds through the formation of a highly reactive nitrenium ion intermediate, which is then attacked by a nucleophile, in this case, water from the aqueous acidic medium.[4][5]

Q2: What are the expected degradation products from the Bamberger rearrangement of this specific compound?

A2: The Bamberger rearrangement will lead to the formation of aminophenol isomers. Given the substitution pattern on the aromatic ring, you can expect the formation of one or more of the following isomers:

  • 5-amino-2-hydroxy-1-nitro-3-(trifluoromethyl)benzene

  • 3-amino-2-hydroxy-5-nitro-1-(trifluoromethyl)benzene

  • 2-amino-3-hydroxy-5-nitro-1-(trifluoromethyl)benzene

The exact ratio of these isomers will depend on the electronic and steric effects of the nitro and trifluoromethyl substituents, which influence the stability of the intermediate carbocations and the regioselectivity of the nucleophilic attack by water.

Q3: How do the trifluoromethyl and nitro groups influence the degradation?

A3: Both the trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing. This has two major consequences:

  • Increased Susceptibility to Rearrangement: The electron-withdrawing nature of these groups destabilizes the aromatic ring, potentially making the molecule more susceptible to rearrangement compared to unsubstituted O-phenylhydroxylamine.

  • Directing Effects: These groups will direct the incoming nucleophile (water) to specific positions on the aromatic ring during the Bamberger rearrangement. The precise substitution pattern of the resulting aminophenol isomers is determined by the complex interplay of these electronic effects.

Q4: Are there any other potential degradation pathways I should be aware of?

A4: While the Bamberger rearrangement is expected to be the dominant pathway, other minor degradation routes could occur, especially under harsh conditions:

  • C-O Bond Cleavage (Hydrolysis): Acid-catalyzed hydrolysis of the C-O bond could lead to the formation of 4-nitro-2-(trifluoromethyl)phenol and hydroxylamine. However, the Bamberger rearrangement is generally kinetically favored for arylhydroxylamines.

  • Hydrolysis of the Trifluoromethyl Group: The C-F bond is exceptionally strong, making the trifluoromethyl group highly stable to hydrolysis under most acidic conditions.[6] Significant degradation of this group would likely require extreme acidic and thermal stress.[6]

Q5: My HPLC analysis shows multiple unexpected peaks after acid treatment. What could they be?

A5: The unexpected peaks are likely the isomeric aminophenol degradation products. Due to their similar structures, they may have close retention times on a standard reversed-phase HPLC column. It is also possible that secondary degradation products or byproducts from minor degradation pathways are being formed. A systematic approach to peak identification is crucial.

Troubleshooting Guide: Experimental Challenges

This section addresses common issues encountered during the study of this compound degradation.

Symptom Potential Cause(s) Troubleshooting Steps & Recommendations
Rapid and complete disappearance of the parent compound peak in HPLC. The degradation is occurring too quickly under the chosen acidic conditions.1. Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl) and gradually increase it. 2. Lower Temperature: Perform the degradation study at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate. 3. Time-Course Study: Take samples at multiple time points to capture the formation and potential subsequent degradation of the primary products.
Poor resolution between degradation product peaks in HPLC. The isomeric aminophenol products are structurally very similar, leading to co-elution.[4][7][8][9][10]1. Optimize Mobile Phase: Adjust the pH of the mobile phase. A slightly acidic mobile phase (e.g., using a phosphate buffer at pH 2.9) can improve the separation of aminophenol isomers.[7][8] 2. Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks. 3. Change Column Chemistry: Consider a different stationary phase. A phenyl-hexyl or a column with a different bonding chemistry might offer better selectivity for these aromatic compounds. 4. Methodical Peak Identification: Use LC-MS to determine the mass-to-charge ratio of each peak to confirm they are isomers of the expected degradation product.
Inconsistent retention times for the parent compound or degradation products. This is a common HPLC issue that can arise from several factors.[11][12][13][14][15]1. Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. 2. Temperature Control: Use a column oven to maintain a consistent temperature.[14] 3. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. 4. Check for Leaks: Inspect the HPLC system for any leaks.
Appearance of "ghost peaks" in the chromatogram. These can be due to contaminants in the mobile phase, sample carryover, or late-eluting compounds from a previous injection.1. Run a Blank Gradient: Inject a blank solvent to see if the ghost peaks are present. 2. Clean the Injector: Implement a needle wash step in your injection sequence. 3. Increase Run Time: Extend the run time to ensure all compounds have eluted from the column.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add 1 N HCl to achieve a final acid concentration of 0.1 N.

    • Dilute to the final volume with a mixture of water and acetonitrile to ensure the compound remains dissolved.

    • Incubate the solution at 60°C for 24 hours.

  • Time-Point Sampling: It is recommended to take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the progress of the degradation.

  • Neutralization: Before HPLC analysis, neutralize the samples by adding an equimolar amount of 0.1 N NaOH. This is crucial to prevent damage to the HPLC column.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is essential to separate the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizing the Degradation Pathway

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Diagram 1: Proposed Degradation Pathway

cluster_main Degradation of this compound Start This compound Protonation O-Protonation Start->Protonation H+ (Acid Catalyst) SideProduct 4-nitro-2-(trifluoromethyl)phenol (Minor Hydrolysis Product) Start->SideProduct H2O, H+ (Minor Pathway) Intermediate Nitrenium Ion Intermediate Protonation->Intermediate Loss of H2O Products Aminophenol Isomers (Degradation Products) Intermediate->Products + H2O (Nucleophilic Attack)

Caption: Proposed acid-catalyzed degradation pathway via Bamberger rearrangement.

Diagram 2: Experimental Workflow for Degradation Analysis

cluster_workflow Experimental Workflow A Prepare Stock Solution B Induce Acidic Stress (e.g., 0.1 N HCl, 60°C) A->B C Sample at Time Points B->C D Neutralize Sample C->D E HPLC Analysis D->E F Data Interpretation (Peak Identification & Quantification) E->F

Caption: Step-by-step workflow for conducting a forced degradation study.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary based on experimental conditions.

Condition Time (hours) Parent Compound (%) Total Degradants (%) Major Degradant Peak Area (%)
0.1 N HCl, 60°C0100.00.00.0
475.224.815.3
852.147.928.7
2415.884.255.1
0.01 N HCl, 60°C2488.511.57.2

References

  • Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499–500. [Link]
  • Wikipedia contributors. (2023). Bamberger rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
  • PubMed. (n.d.).
  • Oxford Academic. (n.d.). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
  • National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
  • MedCrave. (2016).
  • ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
  • Bio-protocol. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Lhasa Limited. (2024).
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Wikipedia contributors. (2023). Bamberger rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Frontiers. (2022). Catalytic Oxidative Cleavage of C(OH)-C Bonds in Lignin Model Compounds to Carboxylic Acids by Fe(NO3)3.9H2O/NaI/DMSO. [Link]
  • ResearchGate. (n.d.). Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. [Link]
  • National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Cleavage of C(OH)-C Bonds in Lignin Model Compounds to Carboxylic Acids by Fe(NO3)3.9H2O/NaI/DMSO. [Link]
  • ACS Publications. (2019).

Sources

Technical Support Center: Safe Handling and Storage of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 94832-15-2). This document is intended for researchers, scientists, and drug development professionals. This compound is a valuable reagent, but its chemical structure—incorporating a hydroxylamine moiety, a nitroaromatic system, and a trifluoromethyl group—necessitates stringent safety protocols. The hydroxylamine group can impart instability, while nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition. This guide provides a comprehensive framework for safe handling and storage, structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your experiments. Our goal is to empower you with the knowledge to mitigate risks and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards of this compound stem from its chemical structure, indicating significant potential for toxicity and chemical instability. Based on available data, it is classified as:

  • Acutely Toxic: It is designated as "Toxic if swallowed" (H301) under the Globally Harmonized System (GHS), as indicated by the GHS06 "skull and crossbones" pictogram.

  • Corrosive: Some suppliers indicate that it "Causes severe skin burns and eye damage" (H314), associated with the GHS05 pictogram.[1][2]

The combination of a nitro group and a hydroxylamine functional group on an aromatic ring is a classic structural alert for thermal instability. Nitroaromatic compounds can decompose exothermically, and hydroxylamines can be sensitive to heat, shock, and contaminants.[3] Therefore, an unquantified but significant risk of rapid decomposition upon heating must be assumed.

Q2: What are the correct storage conditions for this reagent to ensure its stability and purity?

A2: To maintain the chemical integrity and minimize decomposition, this compound must be stored under controlled conditions. The consensus from supplier data is as follows:

  • Temperature: Store in a freezer at temperatures under -20°C.[2] Some sources suggest 4°C is also acceptable, but colder temperatures are generally preferred for long-term stability of potentially unstable compounds.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2] This prevents oxidation and moisture-driven degradation.

  • Light and Moisture: Keep in a dark place, sealed away from moisture and light.[1]

  • Container: Use a tightly sealed, clearly labeled container.

These conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Store in freezer, under -20°CMinimizes thermal degradation and preserves stability.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Keep in dark placeProtects against light-catalyzed decomposition.
Moisture Sealed container, away from moisturePrevents hydrolysis and potential side reactions.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is critical. Given the high toxicity and corrosivity, the following should be considered the minimum requirement:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and change them immediately if contamination occurs.

    • Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider impervious clothing.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.

Q4: How should I properly dispose of waste containing this chemical?

A4: Waste disposal must be handled in strict accordance with local, state, and federal regulations.

  • Contaminated Materials: All contaminated items (gloves, pipette tips, vials, etc.) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Reagent: Do not dispose of this chemical down the drain. It should be treated as hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.[4]

Troubleshooting Guide

Scenario 1: I observed a color change (e.g., darkening) in the solid reagent upon storage. Is it still usable?

  • Probable Cause: A color change often indicates decomposition or the presence of impurities. This can be caused by exposure to air, light, moisture, or elevated temperatures, even for brief periods. The decomposition of nitroaromatic compounds can sometimes be autocatalytic, meaning the process can accelerate over time.

  • Recommended Action:

    • Do NOT use the material. The presence of decomposition products could lead to unpredictable results in your experiment and may indicate increased thermal sensitivity.

    • Evaluate your storage conditions. Ensure all parameters in the storage table above are being strictly followed. Check the seal on your container and the integrity of the inert atmosphere.

    • Dispose of the discolored reagent following your institution's hazardous waste protocols.

    • Order a fresh batch of the reagent and perform a quality control check (e.g., melting point, NMR) upon arrival if your application is highly sensitive.

Scenario 2: During my reaction workup, I need to perform an extraction with a basic solution. Are there any risks?

  • Probable Cause for Concern: Yes, there are significant risks. Hydroxylamine derivatives can be incompatible with strong bases.[5] The presence of a nitro group can activate the aromatic ring, making it susceptible to nucleophilic attack, and basic conditions could potentially initiate or accelerate decomposition pathways.

  • Recommended Action:

    • Avoid strong bases if possible. Consider alternative workup procedures that use mild or neutral pH conditions.

    • If a base is unavoidable, use a weak, non-nucleophilic base (e.g., sodium bicarbonate) and perform the reaction at a low temperature (e.g., 0°C).

    • Perform a small-scale trial run first. This will help you assess the stability of your compound under the proposed basic conditions before committing your entire batch.

    • Work in a chemical fume hood and have appropriate quench materials and emergency procedures in place.

Scenario 3: My reaction involves heating. What precautions should I take?

  • Probable Cause for Concern: This is a high-risk operation. The combination of functional groups suggests that this compound could be thermally unstable and potentially explosive upon heating. The decomposition temperature is not well-documented, so extreme caution is required.

  • Recommended Action:

    • Re-evaluate the need for heating. Explore alternative synthetic routes that can be performed at ambient or sub-ambient temperatures.

    • If heating is absolutely necessary, a thorough risk assessment is mandatory. Consult with your institution's safety officer.

    • Use the smallest scale possible for your experiment.

    • Utilize indirect heating methods like an oil bath with a temperature controller and a blast shield. Never heat directly on a hot plate.

    • Monitor the reaction continuously. Look for signs of a runaway reaction, such as a sudden temperature spike, color change, or gas evolution.

    • Ensure the reaction is conducted in a chemical fume hood, behind a blast shield, and away from any incompatible materials.

Workflow and Decision-Making Diagrams

The following diagram illustrates a logical workflow for handling this reagent, from receipt to disposal.

Caption: General workflow for handling this compound.

The next diagram provides a decision-making tree for assessing thermal risks.

G Start Does my protocol involve heating? No_Heat Proceed with Caution at Ambient Temperature Start->No_Heat No Risk_Assess High Risk: Conduct Formal Safety Assessment with EHS Start->Risk_Assess Yes Alternative Can an alternative room-temp method be used? Risk_Assess->Alternative Use_Alternative Adopt Alternative Protocol Alternative->Use_Alternative Yes Proceed_Heat If No Alternative: Use Smallest Scale, Blast Shield, Constant Monitoring Alternative->Proceed_Heat No

Caption: Decision tree for thermal risk assessment.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine.
  • Suvara, A., et al. (2018). Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. ResearchGate.

Sources

removing impurities from O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound. This resource is designed to provide expert, field-proven insights into the common challenges encountered during the synthesis and purification of this critical reagent. As researchers, we understand that product purity is paramount. This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to help you identify, understand, and remove impurities effectively from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My final product has a low yield and poor purity after synthesis. What are the most likely impurities I'm dealing with?

A: In the synthesis of this compound, which typically involves the partial reduction of a dinitro or halo-nitro precursor, two major impurities are exceptionally common. Understanding their origin is the first step to effective removal.

  • Unreacted Starting Material: Often, this is a related nitroaromatic compound like 1-chloro-4-nitro-2-(trifluoromethyl)benzene or 2,4-dinitrobenzotrifluoride. Its presence indicates an incomplete reaction.

  • Over-reduced Byproduct: The most common byproduct is 4-amino-2-(trifluoromethyl)aniline. This arises from the further reduction of the desired hydroxylamine product to the corresponding aniline.[1][2] Controlling the reduction potential and reaction time is critical to minimize this impurity.[3]

Other minor impurities can arise from side reactions, but these two are the primary culprits to investigate first.

Q2: My isolated product is a yellow or brownish solid, not the expected off-white crystals. What causes this discoloration?

A: Discoloration is almost always indicative of impurities. The most likely causes are residual nitroaromatic starting materials, which are often yellow, or degradation products. O-aryl hydroxylamines can be unstable and may decompose over time, especially when exposed to air, light, or non-neutral pH conditions, forming colored nitrones or other oxidation products.[4][5] Immediate purification after synthesis is recommended to prevent the formation of these degradation-related impurities.

Q3: I've attempted recrystallization, but my product purity isn't improving significantly according to HPLC analysis. What am I doing wrong?

A: This is a common issue that usually points to one of two problems: an unsuitable solvent system or the presence of an impurity with very similar solubility properties to your desired product.

  • Solvent Choice: The ideal recrystallization solvent will dissolve your product completely at high temperatures but very poorly at low temperatures, while keeping impurities dissolved at all temperatures.[6] If the impurity crystallizes out with your product, you need a different solvent system.

  • Co-precipitation: If the impurity (e.g., the over-reduced aniline) has a very similar crystal lattice structure or polarity, it may co-precipitate. In this scenario, recrystallization alone may be insufficient.

For such persistent impurities, a multi-step purification approach is necessary. You may need to perform an initial purification by flash column chromatography followed by a final polishing step via recrystallization.

Q4: How do I choose between recrystallization and column chromatography for purification?

A: The choice depends on the nature and quantity of the impurities. The following decision workflow can guide you.

Purification_Decision_Flow start Crude Product Analysis (TLC / HPLC) impurity_check What is the nature of the main impurity? start->impurity_check polarity_diff Is there a significant polarity difference between product and impurity? impurity_check->polarity_diff Starting Material (Different Polarity) chromatography Primary Method: Flash Column Chromatography impurity_check->chromatography Over-reduced Aniline (Similar Polarity) recrystallization Primary Method: Recrystallization polarity_diff->recrystallization Yes polarity_diff->chromatography No final_polish Optional: Final polish with recrystallization chromatography->final_polish

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step procedures for the most effective purification techniques.

Impurity Profile Summary

The first step in any purification is to identify the problem. Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to profile your crude product.[7][8]

Impurity Likely Source Relative Polarity (on Silica) Recommended Primary Purification
Unreacted Starting MaterialIncomplete reactionGenerally less polar than productRecrystallization or Chromatography
4-amino-2-(trifluoromethyl)anilineOver-reduction of productMore polar than productFlash Column Chromatography
Degradation ProductsOxidation, pH instabilityVariableFlash Column Chromatography
Protocol 1: High-Purity Recrystallization

This protocol is most effective for removing impurities with significantly different solubility profiles, such as unreacted starting materials.

Causality: The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.[9] A slow cooling process allows for the formation of a pure crystal lattice, excluding impurity molecules which remain in the solvent.[6]

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures, toluene). The ideal solvent will dissolve the solid when hot but cause it to precipitate when cooled. An ethyl acetate/hexane mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Swirl constantly.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining mother liquor containing dissolved impurities.[10]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation a Add minimum hot solvent to crude product b Cool slowly to room temp a->b c Cool in ice bath b->c d Vacuum filter crystals c->d e Wash with cold solvent d->e f Dry under vacuum e->f end end f->end Pure Product

Sources

Technical Support Center: O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (CAS 94832-15-2)[1]. This guide is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during synthesis, providing troubleshooting solutions and in-depth explanations to ensure the successful, safe, and scalable production of this key intermediate.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis.

Q1: What is the most common synthetic route to this compound at the lab scale?

A1: The most prevalent and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide, typically 2-fluoro-5-nitrobenzotrifluoride or 2-chloro-5-nitrobenzotrifluoride, with hydroxylamine or a protected hydroxylamine equivalent in the presence of a base. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical as they activate the aromatic ring for nucleophilic attack.

Q2: Why is my reaction yield low despite complete consumption of the starting material?

A2: Low isolated yields with full conversion often point towards product decomposition or the formation of soluble, hard-to-isolate byproducts. O-Arylhydroxylamines, particularly those with nitro groups, can be thermally sensitive and prone to side reactions like the formation of azo or azoxy compounds, especially if oxygen is present or if the reaction is overheated. See the detailed troubleshooting guide in Section 2 for specific mitigation strategies.

Q3: I'm observing a significant amount of 4-nitro-2-(trifluoromethyl)aniline as a byproduct. What causes this?

A3: The formation of the corresponding aniline is a common side reaction. It typically arises from a reductive process where the hydroxylamine moiety is cleaved and replaced by a hydrogen atom. This can be caused by impurities in the starting materials or reagents, or by specific reaction conditions that favor a reduction pathway. Using high-purity reagents and maintaining an inert atmosphere can help minimize this.

Q4: Are there any major safety concerns with this synthesis?

A4: Yes. Nitro-aromatic compounds and hydroxylamine derivatives can be thermally unstable and potentially energetic. While the target molecule itself is not listed as explosive, related compounds are known to have hazardous properties[2][3]. It is crucial to conduct a thorough safety assessment before scaling up. Avoid excessive heating, friction, or shock. All reactions should be conducted behind a blast shield, especially during initial scale-up experiments.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and scale-up.

Problem 1: Incomplete or Stalled Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-halo-5-nitrobenzotrifluoride starting material even after prolonged reaction times.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Insufficient Base The reaction requires a base to deprotonate hydroxylamine, generating the more potent hydroxylamide anion (NH₂O⁻) needed for the nucleophilic attack. An insufficient amount of base will result in a low concentration of the active nucleophile.Use at least 1.1-1.5 equivalents of a suitable base like K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DBU. For scale-up, inorganic bases are often preferred for cost and ease of removal.
Low Reaction Temperature SNAr reactions have a significant activation energy barrier. While high temperatures can cause decomposition, a temperature that is too low will result in impractically slow reaction kinetics.Gradually increase the reaction temperature in 5-10 °C increments, monitoring for byproduct formation. An optimal range is often between 40-70 °C, depending on the solvent and leaving group (F vs. Cl).
Poor Solvent Choice The reaction performs best in polar, aprotic solvents that can solvate the charged intermediate (Meisenheimer complex) and the reagents. Non-polar solvents will hinder the reaction.Use solvents like DMF, DMSO, or NMP. For scale-up, consider acetonitrile or DMAc as alternatives with different safety and environmental profiles.
Water in the Reaction While not always detrimental, excessive water can hydrolyze the starting material or compete with the hydroxylamine as a nucleophile, especially at higher temperatures, leading to 2-hydroxy-5-nitrobenzotrifluoride as a byproduct[4].Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃) by heating under vacuum before use.
Problem 2: Formation of Dark Tars and Multiple Byproducts

Symptom: The reaction mixture darkens significantly (to dark brown or black), and analysis shows a complex mixture of unidentified byproducts, with little to no desired product.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Thermal Runaway / Overheating SNAr reactions with highly activated substrates are exothermic. On a larger scale, if heat is not dissipated effectively, the internal temperature can rise uncontrollably, leading to rapid decomposition of the product and reagents.Ensure adequate reactor cooling and agitation. For scale-up, consider semi-batch addition of the limiting reagent to control the rate of heat generation. Perform reaction calorimetry (DSC/ARC) to understand the thermal hazards before proceeding beyond the gram scale.
Air (Oxygen) Exposure O-Arylhydroxylamines can be oxidized, especially under basic conditions. Oxygen can facilitate the formation of radical species, leading to colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) byproducts, which are intensely colored and can complicate purification.Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Degas the solvent before use by sparging with an inert gas.
Unstable Reagents Hydroxylamine itself can be unstable. Using aged or impure hydroxylamine hydrochloride can introduce impurities that catalyze decomposition pathways.Use fresh, high-quality hydroxylamine hydrochloride or sulfate. Alternatively, consider using a more stable protected hydroxylamine equivalent, such as ethyl acetohydroximate, followed by a deprotection step[5][6].

Section 3: Experimental Protocols & Workflows

Protocol 1: Lab-Scale Synthesis (1-10 g)

This protocol is a representative starting point. Optimization will be necessary based on your specific equipment and purity requirements.

Materials:

  • 2-Fluoro-5-nitrobenzotrifluoride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Reagent Addition: To the flask, add hydroxylamine hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Starting Material Addition: Add 2-fluoro-5-nitrobenzotrifluoride (1.0 eq) to the slurry at room temperature.

  • Reaction: Heat the mixture to 50-60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete in 4-8 hours.

  • Quench: Cool the reaction to room temperature and pour it slowly into a beaker containing ice-water (10x the volume of DMF).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash is crucial to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Workflow & Logic Diagrams

A clear workflow is essential for reproducible and scalable synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Reactor: - NH₂OH·HCl - K₂CO₃ - Anhydrous DMF inert Establish Inert Atmosphere (N₂) reagents->inert add_sm Add 2-Fluoro-5-nitro- benzotrifluoride inert->add_sm heat Heat to 50-60 °C add_sm->heat monitor Monitor by LC-MS (Target: <1% SM) heat->monitor quench Cool and Quench in Ice-Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Aqueous Washes (H₂O, NaHCO₃, Brine) extract->wash concentrate Dry and Concentrate wash->concentrate purify Purification: - Column Chromatography OR - Recrystallization concentrate->purify final_product Pure Product: O-[4-nitro-2-(trifluoromethyl) -phenyl]hydroxylamine purify->final_product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree p1 Low Isolated Yield c1 Incomplete Conversion p1->c1 c2 Product Loss/Decomposition p1->c2 sc1a Insufficient Base c1->sc1a Cause? sc1b Low Temperature c1->sc1b Cause? sc1c Poor Solvent c1->sc1c Cause? sc2a Thermal Decomposition (Overheating) c2->sc2a Cause? sc2b Oxidative Degradation (Air Leak) c2->sc2b Cause? sc2c Mechanical Loss (Workup Issues) c2->sc2c Cause? sol1a Action: Use >1.1 eq Base sc1a->sol1a sol1b Action: Increase Temp. sc1b->sol1b sol1c Action: Use Polar Aprotic (e.g., DMF, DMSO) sc1c->sol1c sol2a Action: Improve Cooling, Consider Semi-Batch sc2a->sol2a sol2b Action: Ensure Inert Atmo., Degas Solvent sc2b->sol2b sol2c Action: Optimize Extraction & Phase Separation sc2c->sol2c

Caption: Troubleshooting logic tree for diagnosing low yield issues.

Section 4: References

  • Wikipedia. Trifluoromethylation.[Link]

  • Recent advances in transition metal-mediated trifluoromethylation reactions. (2022). RSC Advances.[Link]

  • Wikipedia. Togni reagent II.[Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry.[Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). SciSpace.[Link]

  • Nucleophilic Trifluoromethylation Reactions Involving Copper(I) Species: From Organometallic Insights to Scope. (2019). Thieme Chemistry.[Link]

  • One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. (2013). The Journal of Organic Chemistry.[Link]

  • Purification, characterization, and crystallization of an N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium. (1998). PubMed.[Link]

  • o-(3-Nitrophenyl)hydroxylamine. PubChem.[Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal.[Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.[Link]

  • A novel synthesis of N-hydroxy-3-aroylindoles from nitrosoarenes and alkynones. (2014). AperTO.[Link]

  • Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient. Google Patents.

  • This compound. PubChem.[Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. (2010). PMC - NIH.[Link]

  • Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. (2001). ResearchGate.[Link]

  • 2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. Medium.[Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.

  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. (2021). Chemical Reviews.[Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI.[Link]

  • O-(4-(trifluoromethyl)phenyl)hydroxylamine. PubChem.[Link]

  • Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A. (2014). PubMed.[Link]

Sources

preventing byproduct formation with O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in Electrophilic Amination

Welcome to the technical support center for O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. As a leading Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of using this potent electrophilic aminating agent. Our goal is to empower you, our scientific partners, to achieve higher yields, cleaner reaction profiles, and predictable outcomes by understanding and mitigating common side reactions.

This is not a simple instruction manual. Instead, it is a dynamic troubleshooting resource structured in a question-and-answer format to directly address the challenges you may encounter in your research. We will delve into the "why" behind experimental choices, grounding our advice in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction?

This compound serves as an electrophilic aminating agent. In essence, it is a source of an "NH2+" synthon. The electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups on the phenyl ring make the oxygen atom a good leaving group, thereby activating the N-O bond for nucleophilic attack at the nitrogen atom. This allows for the formation of a new carbon-nitrogen bond with a suitable nucleophile, such as a Grignard reagent, organozinc compound, or enolate.

Q2: What is the most common and expected byproduct of a successful amination reaction?

In a successful amination, the primary and expected byproduct is 4-nitro-2-(trifluoromethyl)phenol [1]. This is the leaving group from the hydroxylamine reagent after the amino group has been transferred to your substrate. Its formation is a direct indicator that the desired reaction is proceeding. However, its presence can complicate purification, and it is crucial to select an appropriate workup and chromatographic method to remove it from your desired amine product.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Amine and a Complex Reaction Mixture

Q: I am getting a low yield of my aminated product, and my crude NMR/LC-MS shows multiple unexpected signals. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several competing side reactions. Let's break down the most probable culprits and their solutions.

Potential Cause A: Decomposition of the Aminating Reagent

This compound, like many hydroxylamine derivatives, can be sensitive to reaction conditions, particularly strong bases and high temperatures[2]. Uncontrolled decomposition can lead to a cascade of undefined byproducts, resulting in a dark, complex reaction mixture and consumption of your starting material.

  • Mechanistic Insight: Strong bases can deprotonate the hydroxylamine, leading to instability and fragmentation. Elevated temperatures can promote homolytic cleavage of the weak N-O bond, initiating radical side reactions.

  • Preventative Measures:

    • Temperature Control: Maintain strict temperature control throughout the reaction. Start your reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm it to the optimal temperature as determined by scouting reactions. Avoid excessive heating.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Avoid strong, nucleophilic bases like alkoxides or hydroxides if possible. The choice of base is critical and should be carefully screened.

    • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can participate in oxidative degradation pathways of the hydroxylamine reagent and the desired product[3].

Potential Cause B: Side Reactions of the Nucleophile

Highly reactive nucleophiles, such as organolithium and some Grignard reagents, can engage in undesired reactions with the aminating agent[4].

  • Mechanistic Insight:

    • Proton Transfer: If your nucleophile is also a strong base, it may simply deprotonate the hydroxylamine, rendering it unreactive towards amination.

    • Electron Transfer: Highly reactive organometallics can undergo single-electron transfer (SET) with the electron-deficient aromatic ring of the aminating agent, leading to radical species and a host of byproducts.

  • Preventative Measures:

    • Transmetalation: Consider transmetalating highly reactive organolithium or Grignard reagents to less reactive organozinc or organocopper species before adding the aminating agent. This often tempers the reactivity and favors the desired nucleophilic attack on the nitrogen atom.

    • Use of Copper Catalysis: Copper salts can facilitate the desired amination pathway, often at lower temperatures, and can mitigate some of the side reactions associated with highly reactive organometallics[5][6].

Potential Cause C: Reduction of the Nitro Group

The nitro group on the phenyl ring of the aminating agent is susceptible to reduction, especially if your reaction conditions have reducing potential.

  • Mechanistic Insight: If your substrate or other reagents can act as reducing agents, or if you are using a catalyst known for hydrogenation (e.g., Palladium), the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group[7][8]. This not only consumes the reagent in an unproductive pathway but also introduces new, reactive species into your mixture. For example, the reduction can lead to the formation of 4-amino-2-(trifluoromethyl)phenol or related compounds.

  • Preventative Measures:

    • Avoid Reductive Conditions: Be mindful of all components in your reaction. If using a metal catalyst, ensure it does not also promote nitro reduction under your reaction conditions. For instance, while Pd-catalysis is common in many C-N bond formations, it is also a classic catalyst for nitro reduction.

    • Alternative Reagents: If your substrate requires reductive conditions for another transformation, it may be necessary to reconsider the synthetic route or choose a different aminating agent that does not contain a nitro group.

Experimental Protocol: Optimized Amination of a Grignard Reagent

This protocol is a general starting point designed to minimize the side reactions discussed above.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add your substrate in a suitable anhydrous solvent (e.g., THF, Et2O).

  • Grignard Formation: Prepare your Grignard reagent as per standard procedures.

  • Temperature Control: Cool the solution of the Grignard reagent to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Purification: Proceed with a standard aqueous workup. The expected byproduct, 4-nitro-2-(trifluoromethyl)phenol, is acidic and can often be removed by a mild basic wash (e.g., with aqueous NaHCO3). Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes reagent decomposition and side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Solvent Anhydrous THF or Et2OEnsures stability of the organometallic reagent.
Stoichiometry 1.1 eq. of hydroxylamineEnsures complete consumption of the nucleophile.
Addition Rate Slow, dropwiseMaintains low temperature and concentration of the reagent.
Issue 2: Formation of a Symmetrical Byproduct (R-R) from my Organometallic Reagent (R-M)

Q: I am observing a significant amount of a homocoupled byproduct from my Grignard or organozinc reagent. Why is this happening?

A: The formation of a homocoupled byproduct (R-R) is often indicative of an oxidative process competing with the desired amination.

  • Mechanistic Insight: The electrophilic nature of the aminating agent, especially in the presence of transition metal catalysts like copper, can facilitate single-electron transfer (SET) pathways. This can lead to the oxidation of your organometallic reagent, generating radicals that then couple to form the R-R byproduct.

  • Troubleshooting Workflow:

    G start Homocoupling Observed (R-R) q1 Are you using a transition metal catalyst (e.g., Cu)? start->q1 sol1 Lower catalyst loading. Screen different ligands. Change copper salt (e.g., CuI vs Cu(OAc)2). q1->sol1 Yes sol2 Lower reaction temperature. Use a less reactive organometallic (e.g., R-ZnX instead of R-MgBr). Ensure strict inert atmosphere. q1->sol2 No a1_yes Yes a1_no No

    Caption: Troubleshooting homocoupling byproducts.

Issue 3: My Desired Primary Amine is Over-alkylated/arylated

Q: I am trying to synthesize a primary amine (R-NH2), but I am also forming the secondary amine (R2NH). How can I improve the selectivity for the primary amine?

A: The formation of a secondary amine byproduct occurs when the primary amine product, which is also a nucleophile, reacts with another molecule of your starting material (e.g., an alkyl halide in a one-pot reaction) or potentially with the aminating reagent itself under certain conditions.

  • Mechanistic Insight: The newly formed primary amine can be more nucleophilic than the starting nucleophile, leading to a second amination event.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess of the nucleophile relative to the aminating agent to ensure the aminating agent is fully consumed.

    • Slow Addition: Add the aminating agent slowly to a solution of the nucleophile to maintain a low concentration of the aminating agent throughout the reaction.

    • Low Temperature: Running the reaction at a lower temperature will decrease the rate of the second amination more significantly than the first, often improving selectivity.

    • In Situ Protection: In some cases, it may be advantageous to perform the reaction in the presence of a reagent that will protect the newly formed primary amine in situ, such as di-tert-butyl dicarbonate (Boc2O), to prevent over-alkylation.

Reaction Pathway Visualization

G cluster_0 Desired Pathway cluster_1 Side Reaction: Over-amination R_M R-M (Nucleophile) Primary_Amine R-NH2 (Product) R_M->Primary_Amine + Amine Reagent Amine_Reagent Ar-O-NH2 Leaving_Group Ar-OH Amine_Reagent->Leaving_Group Cleavage Primary_Amine_Side R-NH2 (Product) Secondary_Amine R2NH (Byproduct) Primary_Amine_Side->Secondary_Amine + R-M / + Amine Reagent Amine_Reagent_Side Ar-O-NH2

Caption: Desired amination vs. over-amination side reaction.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.Molecules2024, 29(18), 4353. [Link]
  • O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions.Topics in Current Chemistry2023, 381(1), 4. [Link]
  • O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine. PubChem Compound Summary for CID 13589041. [Link]
  • Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine.Russian Chemical Bulletin2004, 53(8), 1766-1771. [Link]
  • This compound. PubChem Compound Summary for CID 11775706. [Link]
  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.Science of Synthesis2014. [Link]
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • Process for the preparation of arylhydroxylamines.
  • 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol.Acta Crystallographica Section E2012, 68(Pt 12), o3327. [Link]
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.Organic & Biomolecular Chemistry2017, 15(3), 563-567. [Link]
  • β-PHENYLHYDROXYLAMINE.Organic Syntheses1925, 5, 87. [Link]
  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Copper-Mediated N-Trifluoromethylation of O-Benzoylhydroxylamines.Chemistry – A European Journal2021, 27(4), 1435-1439. [Link]
  • Electrophilic Amination with Nitroarenes.Angewandte Chemie International Edition2017, 56(43), 13436-13440. [Link]
  • 4-nitro-2-(trifluoromethyl)phenol.
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.Beilstein Journal of Organic Chemistry2014, 10, 2682-2688. [Link]
  • Derivatives of 4-(trifluoromethyl)phenol and derivatives of 4-(trifluoromethylphenyl)-2-(tetrahydropyranyl)ether and process for their preparation.
  • Recent Advances in Electrophilic Amination Reactions.Synthesis2011, 2011(21), 3389-3406. [Link]
  • n-acetyl-n-phenylhydroxylamine.Organic Syntheses1981, 60, 8. [Link]
  • Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines.Organic Chemistry Frontiers2021, 8(12), 3228-3237. [Link]
  • Copper's Contribution to Amination Catalysis.Science2013, 341(6146), 628-629. [Link]
  • Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines.Proceedings of the National Academy of Sciences1981, 78(4), 2003-2007. [Link]
  • Copper-Catalyzed Intermolecular C(sp2)-H Amination with Electrophilic O-Benzoyl Hydroxylamines.The Journal of Organic Chemistry2021, 86(15), 10580-10590. [Link]
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
  • Reduction reactions, Nitro compounds. Filo. [Link]
  • Hydroxylamine promoted hydroxyl radical production and organic contaminants degradation in oxygenation of pyrite.

Sources

Validation & Comparative

comparative study of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine and similar reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Electrophilic Trifluoromethylating Agents for Researchers

A Senior Application Scientist's Guide to O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine and a Comparative Analysis of Benchmark Electrophilic CF₃ Reagents

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern molecular design, profoundly enhancing the lipophilicity, metabolic stability, and binding affinity of molecules in drug discovery and materials science.[1][2][3][4] The choice of reagent to deliver this crucial functional group is therefore a critical decision in any synthetic campaign. While a variety of methods exist, electrophilic trifluoromethylation, which utilizes a "CF₃⁺" synthon, offers a powerful approach for derivatizing electron-rich substrates.[5][6]

This guide provides a comparative analysis of key electrophilic trifluoromethylating agents. We will begin by contextualizing the user-specified molecule, this compound, within the broader landscape. The core of this guide will then focus on an in-depth, data-driven comparison of the two most prevalent classes of benchtop-stable electrophilic reagents: the hypervalent iodine-based Togni reagents and the sulfonium-derived Umemoto reagents . Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal reagent for their specific synthetic challenges.

Understanding the Landscape: From Hydroxylamines to Dedicated Reagents

The specified compound, this compound, belongs to a class of hydroxylamine derivatives.[7][8] While hydroxylamines are critical intermediates in organic synthesis, particularly for forming nitrogen-containing compounds, this specific molecule is not commonly employed as a direct, off-the-shelf reagent for electrophilic trifluoromethylation.[9] The field has instead coalesced around more stable, reliable, and commercially available reagents designed specifically for this purpose. The most prominent among these are the Togni and Umemoto reagents, which have become the gold standard for delivering a CF₃ group to a wide array of nucleophiles.[10]

The Titans of Trifluoromethylation: Togni vs. Umemoto Reagents

The development of shelf-stable, crystalline electrophilic trifluoromethylating agents revolutionized the field, moving it beyond the need for hazardous gases or difficult-to-handle precursors.

Togni Reagents: The Power of Hypervalent Iodine

Introduced by Antonio Togni and his group in 2006, these reagents are cyclic hypervalent iodine(III) compounds.[10] The most common variant is 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, often referred to as Togni Reagent II.[11][12]

  • Properties: They are generally colorless, crystalline solids that are stable to air and moisture, making them convenient to handle on the benchtop. However, it is crucial to note that under certain conditions, Togni's Reagent II can have explosive properties, and appropriate safety precautions must be taken.[11]

  • Mechanism of Action: The precise mechanism is often substrate-dependent and remains a topic of discussion.[12] Two primary pathways are generally considered: a polar, ionic pathway involving direct nucleophilic attack on the CF₃ group, or a Single Electron Transfer (SET) process. The SET pathway generates a trifluoromethyl radical (•CF₃), which then engages with the substrate.[6][13] This dual reactivity expands the scope of these reagents beyond simple nucleophiles.

Sources

A Comparative Guide to the Structural Validation of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine and its derivatives are a class of compounds with significant potential in drug discovery, owing to the unique electronic properties conferred by the nitro and trifluoromethyl substituents. The journey from synthesis to application for these molecules is critically dependent on rigorous structural validation. An unambiguous determination of the molecular architecture ensures the reliability of structure-activity relationship (SAR) studies, informs on potential metabolic pathways, and is a prerequisite for regulatory submission.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols, thereby offering a comprehensive framework for ensuring the scientific integrity of your research.

The Imperative of Multi-Modal Structural Analysis

No single analytical technique can provide a complete and unambiguous structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. This approach not only confirms the primary structure but also provides insights into purity, conformation, and intermolecular interactions. For this compound derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography is considered the gold standard.

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subgraph "cluster_primary" { label="Primary Structural Elucidation"; style="filled"; color="#E6F4EA"; "NMR" [label="NMR Spectroscopy\n(1H, 13C, 19F)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(EI, ESI)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_definitive" { label="Definitive Structure & Stereochemistry"; style="filled"; color="#FCE8E6"; "X-ray" [label="Single-Crystal X-ray\nCrystallography", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_confirmation" { label="Confirmation & Purity"; style="filled"; color="#FEF7E0"; "Elemental_Analysis" [label="Elemental Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

"Synthesized_Compound" -> "NMR" [label="Initial Structure Hypothesis"]; "Synthesized_Compound" -> "MS" [label="Molecular Weight Confirmation"]; "NMR" -> "Structure_Hypothesis" [label="Connectivity & Environment"]; "MS" -> "Structure_Hypothesis" [label="Formula Confirmation"]; "Structure_Hypothesis" [label="Proposed Structure", shape=parallelogram, fillcolor="#FFFFFF"]; "Structure_Hypothesis" -> "X-ray" [label="Absolute Structure Determination"]; "Structure_Hypothesis" -> "Elemental_Analysis" [label="Purity Assessment"]; "X-ray" -> "Validated_Structure" [label="Unambiguous 3D Structure"]; "Elemental_Analysis" -> "Validated_Structure" [label="Confirmation of Composition"]; "Validated_Structure" [label="Validated Structure", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Figure 1. A comprehensive workflow for the structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For trifluoromethylated nitroaromatic compounds, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule. For a representative this compound derivative, the aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups will deshield the aromatic protons, shifting their resonances downfield. The hydroxylamine protons (-ONH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework. The presence of the trifluoromethyl group introduces characteristic splitting of the carbon signal to which it is attached (¹JCF) and often to adjacent carbons (²JCF, ³JCF), which is a powerful diagnostic tool. The carbon atoms attached to the nitro and trifluoromethyl groups will be significantly deshielded.

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and crucial technique.[1][2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong NMR signals.[2] The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring.[1] A single peak in the ¹⁹F NMR spectrum is expected for the -CF₃ group in the target molecule.

Table 1: Representative NMR Data for a Substituted Nitro-(trifluoromethyl)benzene Derivative

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.38d8.0Ar-H
¹H7.86d8.0Ar-H
¹³C148.4s-C-NO₂
¹³C134.7q33C-CF₃
¹³C126.3s-Ar-C
¹³C123.2q272CF₃
¹³C117.5s-Ar-C
¹³C116.2s-Ar-C
¹⁹F-63.18s--CF₃

Note: Data is for the representative compound 1-nitro-4-(trifluoromethyl)benzene and serves as an illustrative example.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Ionization Techniques

For this compound derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable.

  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern can be highly informative for structural elucidation.

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This is particularly useful for confirming the molecular weight of the synthesized compound.

Fragmentation Analysis

The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or parts of it (e.g., NO). The presence of the trifluoromethyl group can also lead to characteristic fragmentation pathways. A detailed analysis of these fragments allows for the piecing together of the molecular structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule. For this compound derivatives, a crystal structure would definitively confirm the substitution pattern on the aromatic ring and provide insights into the conformation of the hydroxylamine group and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so a relatively small number of scans is typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

General Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, scanning over an appropriate mass range to include the expected molecular ion.

  • Tandem MS (MS/MS): If further structural information is required, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion and interpret the fragmentation pattern to deduce structural features.

General Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer and collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters. Visualize the structure using appropriate software.

Conclusion

The structural validation of this compound derivatives requires a multifaceted and rigorous analytical approach. By combining the detailed connectivity information from multinuclear NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional structure from single-crystal X-ray crystallography, researchers can establish the structure of their synthesized compounds with the highest degree of confidence. This comprehensive validation is not merely a procedural step but a fundamental requirement for advancing these promising molecules in the field of drug development and ensuring the integrity of the scientific record.

References

(Please note that due to the nature of this guide, the following is a representative list of references that would be cited to support the claims made. A comprehensive list would be tailored to the specific experimental data presented.)

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lee, S., & Wagner, G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2877–2887. [Link]
  • University of Zurich. (n.d.). Searching the Cambridge Structural Database. Department of Chemistry.
  • PubChem. (n.d.). O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). O-(4-(trifluoromethyl)phenyl)hydroxylamine. National Center for Biotechnology Information.
  • Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1736–1748. [Link]
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
  • CCDC. (2025, May 14). Introducing Cambridge Structural Database 6.00.
  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1624. [Link]
  • PubChem. (n.d.). O-(trifluoromethyl)hydroxylamine. National Center for Biotechnology Information.
  • Gerig, J. T. (2001). Fluorine NMR. In Modern Magnetic Resonance (pp. 1-8). Springer.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • Lee, S., & Wagner, G. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2877–2887. [Link]
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Dalvit, C., et al. (2002). Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures. Combinatorial Chemistry & High Throughput Screening, 5(8), 605–611.
  • van de Streek, J., & Motherwell, S. (2005). Searching the Cambridge Structural Database for polymorphs. Acta Crystallographica Section B: Structural Science, 61(5), 594–607.
  • Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12895–12904. [Link]
  • Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Confirmation of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and characterize the reaction products of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (TFP-hydroxylamine). We will move beyond a simple recitation of methods to explore the underlying principles, comparative analyses, and data interpretation strategies essential for achieving high-confidence results in the context of covalent modifier analysis.

Introduction: The "Why" of TFP-Hydroxylamine and Covalent Labeling

This compound is an electrophilic reagent increasingly utilized in chemical biology and proteomics to covalently modify proteins. Its utility stems from its reactivity towards nucleophilic amino acid residues, most notably cysteine.[1][2] The sulfhydryl group of a cysteine residue, particularly in its more reactive thiolate form, attacks the electron-deficient aromatic ring of TFP-hydroxylamine, displacing the hydroxylamine group in a nucleophilic aromatic substitution (SNAr) reaction.

This targeted covalent modification is a powerful tool. In drug discovery, it's used to identify and validate drug targets, map binding pockets, and develop irreversible inhibitors.[3] In basic research, it helps to profile the reactivity of specific residues within the proteome, providing insights into their functional roles.[4][5] Given the importance of these applications, unambiguous confirmation of the modification event—identifying the modified protein, the specific site of modification, and the nature of the adduct—is paramount. LC-MS/MS is the gold-standard technology for this purpose, offering the sensitivity and specificity required for complex biological samples.[6][7]

This guide will compare and contrast key methodological choices, providing the rationale needed to design a self-validating experiment for confirming TFP-hydroxylamine reaction products.

Experimental Design: A Comparative Framework

To ensure the trustworthiness of our results, we will design an experiment that includes not only the test article but also essential positive and negative controls. Our model system will be a standard protein, such as Bovine Serum Albumin (BSA), which is rich in cysteine residues, digested with trypsin to generate a complex peptide mixture.

Comparison Groups:

  • Negative Control: Digested BSA with no reagent added. This group establishes the baseline peptide map and MS/MS spectra.

  • Test Article: Digested BSA reacted with TFP-hydroxylamine. This is our primary experimental group.

  • Positive Control (Alternative Reagent): Digested BSA reacted with a well-characterized, cysteine-reactive reagent like Iodoacetamide (IAA). IAA alkylates cysteines with a mass addition of +57.021 Da.[8] This allows us to compare the reactivity profile of TFP-hydroxylamine against a known standard.

The core objective is to identify peptides in the "Test Article" group that exhibit a specific mass shift corresponding to the addition of the TFP moiety, a shift not present in the control groups.

Reaction Mechanism & Expected Mass Shift

The reaction of TFP-hydroxylamine with a cysteine residue results in the covalent attachment of the 4-nitro-2-(trifluoromethyl)phenyl group.

  • Molecular Formula of TFP-hydroxylamine: C7H5F3N2O3[9]

  • Molecular Weight: ~222.12 g/mol [9]

  • Leaving Group: Hydroxylamine (NH2OH)

  • Adducted Moiety: C7H2F3NO2

  • Monoisotopic Mass of Adduct: 207.0041 Da

Therefore, the key signature to search for in our MS data is a mass increase of +207.0041 Da on cysteine-containing peptides.

cluster_reactants Reactants cluster_product Product Peptide_Cys Peptide-Cys-SH (Nucleophilic Thiol) Modified_Peptide Peptide-Cys-S-TFP (Mass Shift: +207.0041 Da) Peptide_Cys->Modified_Peptide SNAr Reaction TFP_OH TFP-Hydroxylamine TFP_OH->Modified_Peptide Leaving_Group NH2OH (Hydroxylamine) TFP_OH->Leaving_Group

Caption: Covalent modification of a cysteine residue by TFP-hydroxylamine.

Detailed Methodologies: From Sample to Data

The overall workflow involves protein digestion, covalent labeling, and subsequent LC-MS/MS analysis. Each step contains critical choices that impact the final result.

P Start: Protein Sample (e.g., BSA) DA Denaturation, Reduction & Alkylation (for IAA control) P->DA D Tryptic Digestion DA->D L Covalent Labeling Step (TFP-hydroxylamine or IAA) D->L C Sample Cleanup (e.g., C18 ZipTips) L->C LC LC Separation (Reverse-Phase HPLC) C->LC MS1 MS1 Full Scan (Detect Precursor Ions) LC->MS1 MS2 Data-Dependent MS/MS (Fragment Peptides) MS1->MS2 DAI Data Analysis (Database Search, PTM Identification) MS2->DAI

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation and Reaction

This protocol must be executed for all three comparison groups, with minor variations as noted.

  • Protein Solubilization & Denaturation: Dissolve 100 µg of BSA in 100 µL of a denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0). The urea disrupts protein folding, ensuring all cysteine residues are accessible.

  • Reduction (for IAA control): For the IAA positive control sample only, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C. This step reduces disulfide bonds. For the TFP-hydroxylamine and negative control groups, this step is typically omitted to probe the reactivity of natively accessible cysteines.

  • Alkylation (for IAA control): For the IAA positive control sample only, add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature. Quench excess IAA with DTT.

  • Buffer Exchange & Digestion: Dilute all samples 8-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Covalent Labeling (Test Article): To the digested "Test Article" sample, add TFP-hydroxylamine from a fresh stock solution (e.g., in DMSO) to a final concentration of 100 µM. Incubate for 1-2 hours at room temperature. The optimal concentration and time should be determined empirically.

  • Reaction Quenching & Cleanup: Stop the reaction by adding an excess of a thiol-containing small molecule like DTT or by acidification with formic acid. Desalt all three peptide samples using C18 solid-phase extraction (e.g., ZipTips) according to the manufacturer's protocol.[10] This removes salts, detergents, and excess reagent that would interfere with LC-MS analysis.

  • Final Preparation: Lyophilize the cleaned peptides and reconstitute in a small volume of LC mobile phase A (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis

The goal of the liquid chromatography step is to separate the complex peptide mixture before introduction into the mass spectrometer. A typical reverse-phase setup is highly effective.[11][12]

Table 1: Comparative LC-MS/MS Parameters

ParameterStandard MethodRationale & Expert Insights
LC Column C18 Reverse-Phase (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)C18 is the workhorse for proteomics, providing excellent separation of peptides based on hydrophobicity. The modification with the TFP group will increase a peptide's hydrophobicity, leading to a later elution time compared to its unmodified counterpart—a key diagnostic feature.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a crucial additive; it acidifies the mobile phase, ensuring peptides are protonated ([M+nH]n+), which is essential for efficient positive-mode electrospray ionization (ESI) and good fragmentation.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the standard organic solvent for eluting peptides from the C18 column.
LC Gradient 2-40% B over 90 minutesA long, shallow gradient is critical for resolving the thousands of peptides in a digest. This increases the likelihood that both the modified and unmodified versions of a peptide are detected and selected for MS/MS.
Flow Rate ~300 nL/minNano-flow rates enhance ionization efficiency and sensitivity, which is vital for detecting low-abundance modified peptides.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is the standard for proteomics, gently transferring peptide ions from liquid to gas phase. Positive mode is used due to the basic nature of tryptic peptides (C-terminal Lys/Arg).
MS1 Scan Orbitrap Analyzer, 350-1750 m/z, Resolution 60,000A high-resolution full scan (MS1) is performed to accurately measure the mass-to-charge ratio (m/z) of all eluting precursor peptides. This accuracy is essential for calculating the mass shift of the modification.
MS/MS Method Data-Dependent Acquisition (DDA), Top 15In DDA, the instrument automatically selects the 15 most intense precursor ions from the MS1 scan for fragmentation.[10] This provides an unbiased survey of the most abundant peptides.
Fragmentation Higher-Energy Collisional Dissociation (HCD)HCD is a robust fragmentation technique that occurs in a separate collision cell, producing information-rich spectra with clear b- and y-type fragment ions.[11] This is crucial for pinpointing the exact amino acid that has been modified.
MS2 Scan Orbitrap Analyzer, Resolution 17,500High-resolution fragment ion scans aid in confident identification of the fragment ions, improving the confidence of peptide sequencing and modification site localization.

Data Analysis and Interpretation: Finding the Needle in the Haystack

The raw data from the LC-MS/MS is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot). The core of the analysis is a database search where experimental MS/MS spectra are matched against a theoretical database of spectra generated from a protein sequence database (e.g., UniProt for BSA).

Crucial Search Parameters:

  • Enzyme: Trypsin, allowing up to 2 missed cleavages.

  • Fixed Modification: Carbamidomethyl (C) for the IAA control (+57.021 Da).

  • Variable Modifications:

    • Oxidation (M) (+15.995 Da) - A common artifact.

    • TFP-adduct (C) (+207.0041 Da) - This is the specific modification we are searching for in the "Test Article" dataset.

The software will calculate a score for each peptide-spectrum match (PSM). High-confidence identifications are then filtered based on a stringent false discovery rate (FDR), typically set at 1%.

What to Look For:

  • Mass Shift: The primary evidence is the identification of peptides with a +207.0041 Da modification on a cysteine residue.

  • Chromatographic Shift: As mentioned, the TFP-modified peptide will be more hydrophobic and should elute later than its unmodified counterpart. Comparing chromatograms between the control and test runs can reveal this shift.

  • MS/MS Fragmentation Pattern: A good MS/MS spectrum is the ultimate confirmation. The fragmentation pattern should allow for unambiguous localization of the modification. For a peptide PEPT(C)IDE, if the cysteine is modified, you will observe a mass shift of +207.0041 Da on all b- and y-ions that contain the cysteine residue. For example, if the modification is on the 3rd residue (a Cys), the b3, b4, b5... ions and the y(n-2), y(n-1), yn... ions will all show the mass shift, while the b1, b2 and y1, y(n-3)... ions will not. This localizes the modification with high confidence.

Table 2: Hypothetical Comparative Results

MetricNegative ControlPositive Control (IAA)Test Article (TFP-OH)Interpretation
Identified Cys Peptides 252425Total number of cysteine-containing peptides identified.
% Cys Peptides Modified 0%95% (+57.021 Da)60% (+207.0041 Da)IAA shows high, non-specific reactivity after reduction. TFP-hydroxylamine shows significant but potentially more selective reactivity with accessible cysteines.
Example Peptide: ...SLGKVGTRCT...Detected, UnmodifiedDetected, +57.021 DaDetected, +207.0041 DaThis specific peptide was successfully modified by both reagents.
Example Peptide: ...WCC*TES...Detected, UnmodifiedDetected, +57.021 Da (both C)Not Detected (Modified)This peptide might be part of a disulfide bond, inaccessible to TFP-OH without reduction, but accessible to IAA after the reduction step.

Conclusion: A Self-Validating Approach

References

  • Mann, M., & Kelleher, N. L. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 36(6), 453-461. [Link]
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. (General reference for the power of MS in proteomics)
  • Chang, E. J. (2015). Characterization and Quantification of Covalent Modification of Proteins Using Mass Spectrometry. CUNY Academic Works. [Link]
  • ProQuest. (Various Authors). Studies of protein covalent modifications using mass spectrometry.
  • Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]
  • Paulo, J. A. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Journal of Biological Methods, 3(3), e106. [Link]
  • Paulo, J. A. (2016). PDF version of Sample preparation for proteomic analysis using a GeLC-MS/MS strategy.
  • Frontiers in Chemistry. (2022).
  • Holder, P. G., & Hsieh, J. J. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. bioRxiv.
  • Wisdom, R. A., et al. (2018). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. Proteomics, 18(23), e1800262. [Link]
  • bioRxiv. (2024). A platform for mapping reactive cysteines within the immunopeptidome. [Link]
  • Thomas, J. J., et al. (2007). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? Journal of the American Society for Mass Spectrometry, 18(4), 624–633. [Link]
  • Wang, Y., et al. (2022). Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS.
  • Nature Communications. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]
  • Methods in Molecular Biology. (2021).
  • PubChem. This compound.
  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.

Sources

A Comparative Guide to the Reactivity of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine Isomers in Electrophilic Amination

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

O-Arylhydroxylamines are a pivotal class of reagents in modern organic synthesis, primarily serving as potent electrophilic aminating agents.[1] Their reactivity is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the predicted reactivity of positional isomers of O-[nitro-(trifluoromethyl)phenyl]hydroxylamine, with a primary focus on O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. While direct comparative experimental data for these specific isomers is not extensively available in peer-reviewed literature, this document leverages established principles of physical organic chemistry to forecast their relative reactivity. We will delve into the interplay of electronic effects, steric hindrance, and the "ortho effect" to provide a robust theoretical framework for researchers, scientists, and drug development professionals. A detailed, representative experimental protocol for evaluating the electrophilic amination potential of these isomers is also presented.

Introduction: The Role of Substituted O-Arylhydroxylamines in Synthesis

The formation of carbon-nitrogen bonds is a cornerstone of organic chemistry, with wide-ranging implications in the synthesis of pharmaceuticals, agrochemicals, and materials.[2] Electrophilic amination has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic amination methods.[1] In this context, O-arylhydroxylamines bearing electron-withdrawing groups are particularly effective, as these substituents enhance the electrophilicity of the nitrogen atom, facilitating its transfer to a nucleophile.[3]

The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the phenyl ring significantly activates the hydroxylamine moiety for electrophilic amination. The strong electron-withdrawing nature of these groups, acting through both inductive and resonance effects, polarizes the N-O bond, making the nitrogen atom more susceptible to nucleophilic attack.[4] This guide will explore how the positional arrangement of these two powerful activating groups influences the overall reactivity of the isomeric O-[nitro-(trifluoromethyl)phenyl]hydroxylamines.

Theoretical Comparison of Isomer Reactivity

The reactivity of the different isomers of O-[nitro-(trifluoromethyl)phenyl]hydroxylamine is primarily dictated by a combination of electronic and steric effects. We will consider three representative isomers to illustrate these principles:

  • Isomer A: this compound

  • Isomer B: O-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine

  • Isomer C: O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine

isomers cluster_A Isomer A: 4-nitro-2-trifluoromethyl cluster_B Isomer B: 4-nitro-3-trifluoromethyl cluster_C Isomer C: 2-nitro-4-trifluoromethyl A A B B C C

Caption: Molecular structures of the compared isomers.

Electronic Effects

The electronic influence of the -NO₂ and -CF₃ groups is paramount in determining the electrophilicity of the nitrogen atom. Both are potent electron-withdrawing groups, as indicated by their positive Hammett substituent constants (σ).[5]

  • -NO₂ group: Exerts a strong -I (inductive) and -R (resonance) effect. When in the ortho or para position to the hydroxylamine group, the -R effect significantly delocalizes the electron density of the ring, thereby increasing the electrophilicity of the nitrogen.[6]

  • -CF₃ group: Primarily exhibits a very strong -I effect due to the high electronegativity of the fluorine atoms.[4] Its resonance effect is generally considered to be weak.

Predicted Electronic Activation Order:

Based on the synergistic electron-withdrawing effects, the predicted order of electronic activation for electrophilic amination is:

Isomer C > Isomer A > Isomer B

  • Isomer C (2-nitro-4-trifluoromethyl): The nitro group at the ortho position and the trifluoromethyl group at the para position work in concert to maximally withdraw electron density from the reaction center. The powerful -R effect of the ortho-nitro group is particularly activating.

  • Isomer A (4-nitro-2-trifluoromethyl): Similar to isomer C, both groups are in positions (para and ortho, respectively) to exert strong electron-withdrawing effects on the hydroxylamine moiety.

  • Isomer B (4-nitro-3-trifluoromethyl): With the -CF₃ group in the meta position, its electron-withdrawing influence is primarily inductive. The lack of a strong resonance-withdrawing group at the ortho or para position (relative to the hydroxylamine) makes this isomer the least electronically activated of the three.

Steric Effects: The "Ortho Effect"

Steric hindrance plays a crucial role, particularly when a bulky substituent is located at the ortho position to the reacting group. This is known as the "ortho effect."[1][2][7] The trifluoromethyl group is known to be bulkier than a methyl group.[8]

Predicted Reactivity Order (Considering Sterics):

When steric effects are taken into account, the predicted overall reactivity for an electrophilic amination reaction is likely to be:

Isomer B > Isomer C ≈ Isomer A

  • Isomer B (4-nitro-3-trifluoromethyl): This isomer is predicted to be the most reactive as it benefits from strong electronic activation from the para-nitro group without suffering from significant steric hindrance at the ortho positions.

  • Isomer C (2-nitro-4-trifluoromethyl): While highly electronically activated, the ortho-nitro group presents a steric barrier.

  • Isomer A (4-nitro-2-trifluoromethyl): The ortho-trifluoromethyl group is expected to impose the most significant steric hindrance of the three, potentially making it the least reactive despite its strong electronic activation.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of the isomers based on the interplay of electronic and steric effects.

IsomerSubstituent PositionsPredicted Electronic ActivationPredicted Steric HindranceOverall Predicted Reactivity
A 4-NO₂, 2-CF₃HighHighModerate to Low
B 4-NO₂, 3-CF₃ModerateLowHigh
C 2-NO₂, 4-CF₃Very HighModerateModerate

Experimental Protocol: Comparative Electrophilic Amination of a Grignard Reagent

To empirically validate the theoretical predictions, a comparative kinetic study is recommended. The following protocol outlines a general procedure for the electrophilic amination of a Grignard reagent, which can be adapted to compare the reactivity of the different O-[nitro-(trifluoromethyl)phenyl]hydroxylamine isomers.[11][12]

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Grignard Prepare Grignard Reagent (e.g., Phenylmagnesium Bromide) in THF Reaction Add Grignard reagent to isomer solution at 0°C Grignard->Reaction Isomers Prepare equimolar solutions of Isomers A, B, and C in anhydrous THF Isomers->Reaction Quench Quench with saturated aqueous NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Analyze Analyze by GC-MS and/or LC-MS to determine product yield and rate of reaction Dry->Analyze

Caption: Experimental workflow for comparative reactivity studies.

Materials
  • This compound (Isomer A)

  • O-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (Isomer B)

  • O-[2-nitro-4-(trifluoromethyl)phenyl]hydroxylamine (Isomer C)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Argon or Nitrogen gas for inert atmosphere

Procedure
  • Preparation of Phenylmagnesium Bromide (in triplicate for each isomer):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous THF.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour. The resulting solution is approximately 1 M phenylmagnesium bromide.

  • Electrophilic Amination Reaction (performed in parallel for each isomer):

    • In separate flame-dried, round-bottom flasks under an inert atmosphere, dissolve each hydroxylamine isomer (1.0 eq) in anhydrous THF.

    • Cool the solutions to 0 °C in an ice bath.

    • To each flask, add the freshly prepared phenylmagnesium bromide solution (1.1 eq) dropwise over 15 minutes.

    • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes) and quenching them in a solution of saturated aqueous NH₄Cl and an internal standard.

  • Work-up and Analysis:

    • After the final time point, quench the entire reaction mixture by slowly adding it to a stirred solution of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Analyze the crude product and the time-point aliquots by GC-MS and/or LC-MS to determine the yield of the aminated product (N-phenylaniline) and the consumption of the starting hydroxylamine.

Data Interpretation

By plotting the concentration of the product or the disappearance of the starting material against time for each isomer, the initial reaction rates can be determined. A comparison of these rates will provide quantitative experimental evidence for the relative reactivity of the isomers.

Conclusion

The reactivity of O-[nitro-(trifluoromethyl)phenyl]hydroxylamine isomers in electrophilic amination is governed by a delicate balance of potent electronic activation and significant steric hindrance. Theoretical analysis based on fundamental principles of organic chemistry predicts that the O-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (Isomer B) will exhibit the highest reactivity due to its favorable combination of strong electronic activation and minimal steric hindrance. The ortho-substituted isomers, particularly this compound (Isomer A), are expected to be less reactive due to the steric impediment posed by the bulky trifluoromethyl group. The provided experimental protocol offers a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the selection of reagents for their synthetic endeavors.

References

  • Electrophilic amin
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2021).
  • Ortho effect. (2023). In Wikipedia.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Ortho, Para, Meta. (n.d.). Chemistry Steps.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Charton, M. (1969). Nature of the ortho effect. II. Composition of the Taft steric parameters. Journal of the American Chemical Society, 91(23), 615–618.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange.
  • The Electrical Effect of the Trifluoromethyl Group. (1951). Journal of the American Chemical Society.
  • Taft equ
  • Steric parameters taft's steric factor (es). (2022). SlideShare.
  • Assertion (A)
  • Kinetic resolution of substituted amido[2.2]paracyclophanes via asymmetric electrophilic amination. (2023).
  • Substituent Effects on the Electrophilic Activity of Nitroarenes in Reactions with Carbanions. (2000). Journal of the American Chemical Society.
  • Buy O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine. (n.d.). Smolecule.
  • Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. (1993). Bulletin of the Chemical Society of Japan.
  • Temperature effect on the steric and polar Taft substituent parameter values. (2021). Reaction Chemistry & Engineering.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (n.d.). Echemi.
  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (2018). Wiley-VCH.
  • Selection of Hammett constant σ+ values for selected functional... (2019).
  • [Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine. (2003). Semantic Scholar.]([Link]
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (2007).
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2021).
  • Synthesis of N,N‐Dimethylamines via Barbier–Grignard‐Type Electrophilic Amination. (2011).
  • Hammett equ
  • Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. (2018). Journal of the American Chemical Society.
  • Electrophilic Aminating Agents in Total Synthesis. (2021).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Electrophilic amin
  • Hammett Substituent Constants. (n.d.).
  • Recent Advances in Electrophilic Amination Reactions. (2018).
  • O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine. (n.d.). PubChem.
  • Process for producing new hydroxylamine derivatives... (1989).
  • Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine. (2000).
  • N-Phenylhydroxylamine synthesis. (n.d.). ChemicalBook.
  • O-(4-Nitrophenyl)hydroxylamine: A Versatile Intermediate for Chemical Innovation. (2025). Ningbo Inno Pharmchem Co.,Ltd.
  • Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. (2021). Scientific Research Publishing.

Sources

A Comparative Guide to the Cross-Reactivity of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (TFK-HA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (TFK-HA) is an electrophilic aminating agent with potential applications in organic synthesis and drug development. Understanding its reactivity profile, particularly its cross-reactivity with common functional groups, is paramount for its effective and selective application. This guide provides a comprehensive comparison of the predicted reactivity of TFK-HA with other functional groups, supported by established chemical principles. While direct experimental data for TFK-HA is limited, this document offers a predictive analysis based on the known reactivity of related O-arylhydroxylamines, considering the electronic effects of the nitro and trifluoromethyl substituents. We present detailed, actionable experimental protocols for researchers to validate these predictions and assess the suitability of TFK-HA for their specific applications.

Introduction to this compound (TFK-HA)

This compound belongs to the class of O-arylhydroxylamines, which are valuable reagents for electrophilic amination. The key feature of TFK-HA is the presence of two strong electron-withdrawing groups (a nitro group at the 4-position and a trifluoromethyl group at the 2-position) on the aromatic ring. These substituents are expected to significantly influence the reactivity of the hydroxylamine moiety by rendering the nitrogen atom highly electrophilic. This enhanced electrophilicity makes TFK-HA a potent aminating agent, capable of reacting with a variety of nucleophiles. However, this high reactivity also raises concerns about its selectivity and potential for unwanted side reactions with other functional groups present in complex molecules.

This guide aims to provide a predictive comparison of TFK-HA's cross-reactivity with key functional groups encountered in organic synthesis and drug discovery, namely amines, thiols, alcohols, and carbonyl compounds. We will also compare its predicted reactivity profile with that of a common alternative, O-(p-nitrobenzoyl)hydroxylamine.

Predicted Reactivity Profile of TFK-HA

The reactivity of TFK-HA is dictated by the electrophilicity of the nitrogen atom. The electron-withdrawing nitro and trifluoromethyl groups pull electron density away from the N-O bond, making the nitrogen atom more susceptible to nucleophilic attack.

Caption: General reaction scheme for electrophilic amination using TFK-HA.

Based on general principles of organic chemistry, we can predict the following reactivity trends:

  • High Reactivity with Soft Nucleophiles: TFK-HA is expected to react readily with soft and highly nucleophilic functional groups such as primary and secondary amines, and especially thiols.

  • Moderate Reactivity with Harder Nucleophiles: Reactions with harder nucleophiles like alcohols and water are predicted to be slower.

  • Reaction with Carbonyls: TFK-HA is expected to react with aldehydes and ketones to form oximes, a characteristic reaction of hydroxylamines.[1][2][3]

Comparative Analysis with O-(p-nitrobenzoyl)hydroxylamine

To provide context for the predicted reactivity of TFK-HA, we compare it with another common electrophilic aminating agent, O-(p-nitrobenzoyl)hydroxylamine.

FeatureThis compound (TFK-HA) (Predicted)O-(p-nitrobenzoyl)hydroxylamine
Activating Groups 4-Nitro and 2-Trifluoromethyl4-Nitrobenzoyl
Leaving Group 4-nitro-2-(trifluoromethyl)phenoxidep-nitrobenzoate
Predicted Reactivity Higher, due to the combined electron-withdrawing effect of two powerful groups.High, but potentially lower than TFK-HA.
Potential for Side Reactions Higher, due to increased reactivity.High.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of TFK-HA, we propose a standardized set of experiments. These protocols are designed to be self-validating by including a known substrate and a control reaction.

General Workflow for Cross-Reactivity Screening

G A Prepare stock solutions of TFK-HA and test substrates B Set up parallel reactions for each functional group A->B C Incubate reactions under controlled conditions (e.g., RT, 24h) B->C D Quench reactions and prepare samples for analysis C->D E Analyze by LC-MS and/or NMR D->E F Quantify substrate consumption and product formation E->F G Compare results to determine cross-reactivity profile F->G

Caption: Experimental workflow for screening the cross-reactivity of TFK-HA.

Detailed Protocol: Reaction with a Model Amine (Benzylamine)
  • Materials:

    • This compound (TFK-HA)

    • Benzylamine

    • Acetonitrile (anhydrous)

    • Triethylamine (Et3N)

    • Internal standard (e.g., dodecane)

  • Procedure:

    • Prepare a 100 mM stock solution of TFK-HA in anhydrous acetonitrile.

    • Prepare a 100 mM stock solution of benzylamine in anhydrous acetonitrile.

    • In a clean, dry vial, add 100 µL of the benzylamine stock solution (10 µmol).

    • Add 12 µL of triethylamine (a non-nucleophilic base).

    • Add 100 µL of the TFK-HA stock solution (10 µmol, 1 equivalent).

    • Add a known amount of the internal standard.

    • Seal the vial and stir the reaction at room temperature.

    • Take aliquots at specific time points (e.g., 1h, 4h, 24h) for analysis.

    • Quench the aliquots with a small amount of water.

    • Analyze the samples by LC-MS and 1H NMR to monitor the consumption of starting materials and the formation of the aminated product.

Protocols for Other Functional Groups

Similar protocols should be followed for other model substrates representing different functional groups:

  • Thiol: Benzyl mercaptan

  • Alcohol: Benzyl alcohol

  • Aldehyde: Benzaldehyde

  • Ketone: Acetophenone

Predicted Cross-Reactivity: A Comparative Table

The following table summarizes the predicted outcomes of the cross-reactivity screening experiments. These predictions are based on established principles of chemical reactivity and should be validated experimentally.

Functional GroupModel SubstratePredicted Reactivity with TFK-HA (24h, RT)Expected Major ProductPotential Side Products
Primary Amine BenzylamineHigh (>90% conversion)N-AminobenzylamineOver-amination products
Thiol Benzyl mercaptanVery High (>95% conversion)S-Aminobenzyl mercaptanDisulfide formation
Alcohol Benzyl alcoholLow (<10% conversion)O-Aminobenzyl alcoholNone expected
Aldehyde BenzaldehydeModerate (20-50% conversion)Benzaldehyde oximeNone expected
Ketone AcetophenoneLow (5-15% conversion)Acetophenone oximeNone expected

Mechanistic Considerations

The primary reaction pathway for the amination of nucleophiles by TFK-HA is expected to be a nucleophilic attack on the electrophilic nitrogen atom, leading to the displacement of the 4-nitro-2-(trifluoromethyl)phenoxide leaving group.

G Nu Nu-H Intermediate [Nu-H---NH2---O-Ar]‡ Nu->Intermediate Nucleophilic Attack TFK_HA Ar-O-NH2 TFK_HA->Intermediate Product Nu-NH2 Intermediate->Product LeavingGroup Ar-OH Intermediate->LeavingGroup Loss of Leaving Group

Caption: Proposed mechanism for the reaction of TFK-HA with a nucleophile.

For carbonyl compounds, the reaction proceeds via the well-established mechanism of oxime formation.[2][3][4][5]

Conclusion and Future Outlook

This compound (TFK-HA) is predicted to be a highly reactive electrophilic aminating agent. Its reactivity is expected to be most pronounced with soft nucleophiles like thiols and amines. While its reaction with alcohols is likely to be slow, it is predicted to react with aldehydes and ketones to form oximes.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically determine the cross-reactivity profile of TFK-HA. Such data is essential for the rational design of synthetic routes and the development of selective chemical probes and drug candidates. Further studies are warranted to fully characterize the reactivity of this promising reagent and to explore its applications in complex molecule synthesis.

References

  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. Journal of Organic Chemistry. [Link]
  • Hydroxylamine - Wikipedia. [Link]
  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones.
  • Hydroxylamine-Derived Reagent as a Dual Oxidant and Amino Group Donor for the Iron-Catalyzed Preparation of Unprotected Sulfinamides
  • Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate.
  • O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Chemistry Portal. [Link]
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. [Link]
  • Formation of oximes and hydrazones (video) | Khan Academy. [Link]
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog. [Link]
  • Hydroxylamine Definition - Organic Chemistry Key Term - Fiveable. [Link]
  • Electrophilic amin
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • [Solved] Aldehydes react with hydroxylamine to form - Testbook. [Link]
  • The conversion of amines to hydroxylamines - European P
  • Electrophilic Amination: An Update | Request PDF.
  • Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacet
  • Qualitative tests for organic functional groups learner notes.
  • ORGANIC FUNCTIONAL GROUP ANALYSIS - Chem21Labs. [Link]
  • LABORATORY 5 DETECTION OF FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS I. Characteristic reactions differentiating saturated aliphatic. Poznan University of Medical Sciences. [Link]

Sources

Performance Evaluation of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive literature searches did not yield specific, published applications of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (NTPA) in standardized performance evaluation assays. This suggests that NTPA is not a commonly utilized commercial reagent for this purpose. However, its chemical structure—a substituted nitroaromatic hydroxylamine—points toward potential utility in specific biochemical contexts, such as an enzyme substrate or inhibitor.

This guide, therefore, adopts a predictive and instructive framework. It will first explore the hypothetical application of NTPA as a chromogenic substrate for nitroreductase enzymes, a plausible role given its nitro-group-containing structure. Subsequently, it will present a comparative analysis against established alternatives, providing the experimental designs and data interpretation frameworks necessary to rigorously evaluate its performance. This approach serves as a comprehensive template for the evaluation of novel chemical probes in enzymatic assays.

Introduction: The Rationale for New Assay Reagents

The development of robust and sensitive assays is fundamental to advancing research in biology and medicine. The ideal assay reagent offers high specificity, a strong and easily detectable signal, and stability. While many well-established reagents exist, the search for novel compounds is driven by the need for improved performance characteristics, such as enhanced sensitivity, lower background noise, or altered substrate kinetics to suit specific experimental conditions.

This compound (NTPA) is a nitroaromatic compound. Such compounds are known to be substrates for nitroreductases, enzymes that are particularly important in microbiology and hypoxia research.[1] The reduction of the nitro group can lead to the formation of products with distinct optical properties, making NTPA a candidate for a chromogenic or fluorogenic substrate in nitroreductase assays.

Hypothetical Application: NTPA as a Chromogenic Substrate for Nitroreductase

Nitroreductases are enzymes that reduce nitroaromatic compounds to their corresponding hydroxylamines and amines.[1] This capability is exploited in various applications, including the activation of prodrugs in cancer therapy and the detection of specific bacteria that express these enzymes. A common method for assaying nitroreductase activity involves monitoring the oxidation of a cofactor, such as NADH, spectrophotometrically.[2] Alternatively, a chromogenic substrate that changes color upon reduction can provide a direct and sensitive measure of enzyme activity.

Here, we hypothesize that NTPA can serve as such a chromogenic substrate. The reduction of the nitro group in NTPA to a hydroxylamine or an amine is expected to cause a significant shift in its absorption spectrum, allowing for the colorimetric quantification of nitroreductase activity.

Mechanism of Action

The proposed mechanism involves the enzymatic transfer of electrons from a reduced cofactor (e.g., NADH or NADPH) to the nitro group of NTPA, catalyzed by a nitroreductase. This two-electron reduction would yield the corresponding nitroso derivative, which is then further reduced to the hydroxylamine. A subsequent two-electron reduction would produce the amine. Each of these reduction steps can alter the electronic structure of the aromatic ring, leading to a change in the molecule's molar absorptivity and maximum absorption wavelength.

Comparative Analysis: NTPA vs. Established Alternatives

To evaluate the performance of NTPA as a hypothetical nitroreductase substrate, it must be benchmarked against existing, widely used reagents. A primary alternative is the indirect measurement of nitroreductase activity by monitoring the consumption of NADH. A common direct chromogenic substrate is p-nitrophenol.

Alternative 1: NADH Depletion Assay

This is a classic, coupled enzyme assay where the activity of the nitroreductase is linked to the oxidation of NADH to NAD+.[2] The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the rate of the nitroreductase reaction.

Alternative 2: p-Nitrophenol-Based Assays

In some contexts, compounds like p-nitrophenol can be used, where their reduction leads to a colored product. However, the direct monitoring of a substrate's color change is often preferred for simplicity.

Experimental Design for Performance Evaluation

A rigorous comparison of NTPA with the NADH depletion method would involve a series of experiments to determine key performance parameters.

Determination of Kinetic Parameters (Km and Vmax)

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are fundamental parameters that describe the affinity of an enzyme for its substrate and its catalytic efficiency.

Experimental Protocol: Enzyme Kinetics

  • Reagent Preparation:

    • Prepare a stock solution of recombinant nitroreductase (e.g., from E. coli) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of NADH in the same buffer.

    • Prepare a series of dilutions of NTPA in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, a fixed concentration of NADH, and varying concentrations of NTPA.

    • Initiate the reaction by adding a fixed concentration of the nitroreductase enzyme.

  • Data Acquisition:

    • For the NTPA assay, monitor the increase in absorbance at the predetermined wavelength of the reduced product over time using a microplate reader.

    • For the NADH depletion assay, monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plots.

    • Plot V0 against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Assay Sensitivity and Limit of Detection (LOD)

The sensitivity of the assay is its ability to discriminate between small differences in enzyme concentration. The LOD is the lowest enzyme concentration that can be reliably detected.

Experimental Protocol: Limit of Detection

  • Enzyme Dilutions: Prepare a serial dilution of the nitroreductase enzyme in the assay buffer.

  • Assay Performance: Perform the assay for both NTPA and the NADH depletion method using each enzyme dilution. Include a blank with no enzyme.

  • Data Analysis:

    • Determine the signal-to-noise ratio for each enzyme concentration.

    • The LOD is typically defined as the concentration of enzyme that gives a signal three times the standard deviation of the blank.

High-Throughput Screening (HTS) Compatibility (Z'-Factor)

For applications in drug discovery, assays must be robust and suitable for high-throughput screening. The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Experimental Protocol: Z'-Factor Determination

  • Controls: Prepare a set of positive controls (with enzyme) and negative controls (without enzyme or with a known inhibitor).

  • Assay Execution: Run a large number of replicates for both positive and negative controls on a single microplate.

  • Calculation: Calculate the Z'-factor using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

Predicted Performance and Data Summary

While experimental data for NTPA is not available, we can construct tables to illustrate how the comparative data would be presented.

Table 1: Hypothetical Kinetic Parameters for Nitroreductase Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (Vmax/Km)
NTPA[Predicted Value][Predicted Value][Predicted Value]
NADH (coupled)[Literature Value][Literature Value][Literature Value]

Table 2: Hypothetical Assay Performance Metrics

Assay MethodLimit of Detection (ng/mL)Z'-Factor
NTPA Direct Assay[Predicted Value][Predicted Value]
NADH Depletion Assay[Literature Value][Literature Value]

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate the assay principles and workflows.

Assay_Principle cluster_NTPA NTPA Direct Chromogenic Assay cluster_NADH NADH Depletion Coupled Assay NTPA NTPA (colorless) Nitroreductase_NTPA Nitroreductase NTPA->Nitroreductase_NTPA Reduced_NTPA Reduced NTPA (colored) NADH_NTPA NADH NADH_NTPA->Nitroreductase_NTPA NAD_NTPA NAD+ Nitroreductase_NTPA->Reduced_NTPA Nitroreductase_NTPA->NAD_NTPA Substrate_NADH Nitroaromatic Substrate Nitroreductase_NADH Nitroreductase Substrate_NADH->Nitroreductase_NADH Reduced_Substrate_NADH Reduced Substrate NADH_NADH NADH (Abs @ 340nm) NADH_NADH->Nitroreductase_NADH NAD_NADH NAD+ (No Abs @ 340nm) Nitroreductase_NADH->Reduced_Substrate_NADH Nitroreductase_NADH->NAD_NADH

Caption: Comparison of assay principles.

Workflow start Prepare Reagents (Enzyme, Substrates, Buffer) plate Dispense Reagents into 96-well Plate start->plate initiate Initiate Reaction (Add Enzyme) plate->initiate read Kinetic Read in Plate Reader (Absorbance vs. Time) initiate->read analyze Data Analysis (V0, Km, Vmax, LOD, Z') read->analyze compare Compare Performance (NTPA vs. Alternatives) analyze->compare

Caption: General experimental workflow.

Conclusion and Future Directions

While this compound is not currently a well-documented reagent for performance evaluation assays, its chemical structure suggests a plausible application as a chromogenic substrate for nitroreductases. The experimental framework outlined in this guide provides a comprehensive strategy for evaluating its performance against established methods. Should NTPA demonstrate superior sensitivity, a more robust signal, or favorable kinetics, it could represent a valuable new tool for researchers in microbiology, oncology, and drug discovery. The next logical step would be to synthesize or procure NTPA and perform the described experiments to validate this hypothesis and quantify its performance characteristics.

References

  • Goda, R., et al. (2006). Detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients. Drug Metabolism and Disposition, 34(6), 957-963. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
  • Walker, J. M. (Ed.). (2009). The Crc Handbook of Enzyme Active Site Probes. CRC press. (A general reference for enzyme assay principles).
  • Ackerley, D. F., et al. (2004). A family of diverse nitroreductase enzymes from Escherichia coli. Journal of Biological Chemistry, 279(42), 43929-43936. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11775706, this compound.
  • Clinical and Laboratory Standards Institute. (2008). Evaluation of the Linearity of Quantitative Measurement Procedures: A Statistical Approach; Approved Guideline (EP06-A). CLSI.
  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. [Link]

Sources

A Paradigm Shift in Amination: Unveiling the Superiority of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the introduction of an amino group into a molecule is a fundamental and often pivotal transformation. For decades, traditional methodologies such as reductive amination and direct alkylation have been the workhorses of this field. However, these stalwart methods are not without their limitations, often presenting challenges in selectivity, functional group tolerance, and the synthesis of sterically hindered amines. This guide introduces a superior alternative, O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine , an electrophilic aminating reagent that overcomes many of the hurdles posed by conventional approaches. Through a detailed analysis of its mechanism, supported by experimental insights, we will demonstrate its distinct advantages for the modern synthetic chemist.

The Pitfalls of Tradition: Limitations of Conventional Amination Methods

Traditional methods for amine synthesis, while widely practiced, frequently encounter obstacles that can complicate synthetic routes and limit their applicability, especially in the context of complex molecule synthesis.[1]

Reductive Amination , a cornerstone of C-N bond formation, involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced.[2] While effective in many cases, this method is beset by several inherent drawbacks:

  • Lack of Selectivity: The reducing agents used, such as sodium borohydride (NaBH₄), can also reduce the starting carbonyl compound, leading to undesired alcohol byproducts and reducing the overall yield of the desired amine.[3][4] While more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) exist, they introduce their own challenges, including toxicity (in the case of NaBH₃CN) and moisture sensitivity.[5][6]

  • Over-alkylation: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of products that are often difficult to separate.[1]

  • Harsh Reaction Conditions: The formation of the imine intermediate is an equilibrium process, often requiring acidic catalysts and the removal of water, conditions that may not be tolerated by sensitive functional groups present in the substrate.[6]

  • Limited Scope for Hindered Amines: The formation of sterically congested amines is often challenging due to steric hindrance around the carbonyl group, which disfavors the initial nucleophilic attack by the amine.[7]

Direct Alkylation of Amines , another classical approach, suffers from a significant lack of control, almost invariably leading to over-alkylation and the formation of complex product mixtures.[1]

These limitations underscore the pressing need for more robust and selective amination methodologies, particularly in the fields of drug discovery and natural product synthesis, where molecular complexity and functional group compatibility are paramount.

A New Electrophile on the Block: The Power of this compound

Electrophilic amination has emerged as a powerful strategy that inverts the polarity of the traditional approach; instead of a nucleophilic amine attacking an electrophilic carbon, a carbanionic nucleophile attacks an electrophilic nitrogen species.[8] Among the arsenal of electrophilic aminating agents, O-substituted hydroxylamines have proven to be particularly effective.[9] The subject of this guide, this compound, stands out due to the unique electronic properties imparted by its substituents.

The presence of two potent electron-withdrawing groups—the nitro group at the 4-position and the trifluoromethyl group at the 2-position—on the phenyl ring dramatically increases the electrophilicity of the nitrogen atom. This enhanced electrophilicity is the cornerstone of its superior reactivity and broad applicability.

Mechanism of Electrophilic Amination

Electrophilic Amination Mechanism reagent This compound (Ar-ONH2) intermediate Transition State reagent->intermediate nucleophile Nucleophile (R-M) nucleophile->intermediate Nucleophilic Attack on N product Primary Amine (R-NH2) intermediate->product C-N Bond Formation leaving_group Leaving Group (Ar-O-) intermediate->leaving_group N-O Bond Cleavage Electrophilic Amination Workflow start Start step1 Prepare Grignard Reagent (R-MgX) start->step1 step2 Add this compound in THF at -78 °C step1->step2 step3 Warm to room temperature and stir step2->step3 step4 Aqueous workup (e.g., NH4Cl) step3->step4 step5 Extraction and Purification step4->step5 end Primary Amine (R-NH2) step5->end

Caption: Workflow for the synthesis of a primary amine via electrophilic amination.

Step-by-Step Methodology:

  • To a solution of the Grignard reagent (1.2 equivalents) in THF at -78 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired primary amine.

Expected Outcome: This method is anticipated to provide the primary amine in high yield with excellent chemoselectivity, avoiding the formation of over-alkylation products. The reaction is generally clean, with the main byproduct being the easily separable 4-nitro-2-(trifluoromethyl)phenol.

Protocol 2: Traditional Reductive Amination

This protocol outlines the synthesis of the same target primary amine from the corresponding aldehyde via reductive amination.

Workflow Diagram

Reductive Amination Workflow start Start step1 Dissolve aldehyde and ammonia source (e.g., NH4OAc) in methanol start->step1 step2 Add NaBH3CN and stir at room temperature step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Quench with water and adjust pH step3->step4 step5 Extraction and Purification step4->step5 end Primary Amine (R-CH2-NH2) step5->end

Caption: Workflow for the synthesis of a primary amine via reductive amination.

Step-by-Step Methodology:

  • To a solution of the aldehyde (1.0 equivalent) and ammonium acetate (5-10 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully add water to quench the reaction and adjust the pH to >10 with aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method is likely to produce the desired primary amine, but potentially in a lower yield compared to the electrophilic amination protocol. The formation of byproducts such as the corresponding alcohol from the reduction of the starting aldehyde and dialkylated amines is a significant possibility, complicating purification. [1][3]

Conclusion: A Clear Advantage for Complex Synthesis

The use of this compound represents a significant advancement in amination chemistry. Its high electrophilicity, driven by the powerful electron-withdrawing groups on the aromatic ring, allows for clean, selective, and high-yielding amination of a wide range of nucleophiles under mild conditions. This stands in stark contrast to traditional methods like reductive amination, which are often plagued by issues of selectivity, over-alkylation, and limited functional group tolerance. For researchers and professionals in drug development and complex molecule synthesis, this compound offers a more reliable and efficient tool for the critical task of C-N bond formation, paving the way for more streamlined and successful synthetic endeavors.

References

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
  • O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. PubMed. [Link]
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. PubMed Central. [Link]
  • Reductive amin
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. [Link]
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations.
  • Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • This compound. PubChem. [Link]
  • Phenothiazinimides: Atom-Efficient Electrophilic Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Pharmaceutical Chemistry. [Link]
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]
  • Reductive Amin
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
  • Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine.
  • Recent advances in biocatalytic C-N bond-forming reactions. PubMed. [Link]
  • A Novel Transformation of Primary Amines to N-Monoalkylhydroxylamines.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]
  • β-PHENYLHYDROXYLAMINE. Organic Syntheses. [Link]
  • Methods and Strategies for C–N Bond Form
  • Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Chemistry Portal. [Link]
  • This compound. Chongqing Chemdad Co., Ltd. [Link]
  • O-(4-Nitrophenyl)hydroxylamine: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]
  • Recent advances in biocatalytic C N bond-forming reactions.
  • Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides.
  • Recent advances in photocatalytic C–N bond coupling reactions. PolyU Institutional Research Archive. [Link]
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Recent advances in enzymatic carbon–carbon bond form
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]
  • Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. [Link]
  • Amination of Grignard Reagents with Retention of Configuration.
  • Hitchhiker's guide to reductive amin
  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. University of Iowa. [Link]
  • Synthesis of N,N‐Dimethylamines via Barbier–Grignard‐Type Electrophilic Amination.

Sources

A Comparative Spectroscopic Guide to O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the critical synthetic intermediate, O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, and its common precursors, 2-chloro-5-nitrobenzotrifluoride and hydroxylamine. Understanding the spectral transformations from starting material to final product is paramount for reaction monitoring, quality control, and structural confirmation in research, pharmaceutical development, and fine chemical synthesis.

Introduction: The Synthetic Pathway

This compound is a valuable building block in medicinal chemistry, often utilized for creating complex heterocyclic structures and other pharmacologically active agents. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of 2-chloro-5-nitrobenzotrifluoride is activated towards nucleophilic attack by the potent nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Hydroxylamine (NH₂OH), acting as the nucleophile, displaces the chloride, leading to the formation of the desired product.

The overall transformation is illustrated below:

G cluster_precursors Precursors Precursor1 2-Chloro-5-nitrobenzotrifluoride Reaction Nucleophilic Aromatic Substitution (SₙAr) Precursor1->Reaction Precursor2 Hydroxylamine (NH₂OH) Precursor2->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

This guide will dissect the spectroscopic signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that characterize this chemical journey.

Comparative Spectroscopic Analysis

The key to confirming the synthesis is to observe the disappearance of precursor signals and the concomitant appearance of product signals that reflect the specific structural changes.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to changes in the electronic environment of the aromatic ring. The substitution of the electronegative chlorine atom with the -ONH₂ group induces predictable shifts in the aromatic proton signals.

Key Observations:

  • Disappearance of Precursor Signals: The characteristic aromatic signals for 2-chloro-5-nitrobenzotrifluoride will diminish as the reaction proceeds.

  • Shift in Aromatic Protons: The protons on the aromatic ring in the product experience a slight upfield shift (move to lower ppm values) compared to the precursor. This is because the oxygen atom of the hydroxylamine moiety is less inductively electron-withdrawing on the ring than the chlorine atom it replaces.

  • Appearance of -NH₂ Protons: A new, typically broad signal corresponding to the two protons of the amino group (-ONH₂) will appear. Its chemical shift can be variable and is often concentration and solvent-dependent.

Table 1: Comparative ¹H NMR Data (Approximate δ, ppm)

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
2-Chloro-5-nitrobenzotrifluoride ~7.7 - 8.5 (complex multiplet)-
This compound ~7.2 - 8.2 (complex multiplet)~5.5 - 7.0 (br s, 2H, -NH₂) (Predicted)

Note: Specific chemical shifts and splitting patterns depend on the solvent and spectrometer frequency. Aromatic protons in both compounds will exhibit complex splitting due to ³J and ⁴J couplings.

¹³C NMR Spectroscopy

Carbon NMR provides direct insight into the changes at the carbon skeleton, particularly at the site of substitution (C1 position).

Key Observations:

  • C1 Signal Shift: The most significant change occurs for the carbon atom bonded to the substituent. The C-Cl carbon signal in the precursor is replaced by a C-O signal in the product, which typically resonates further downfield (higher ppm) due to the strong deshielding effect of the attached oxygen.

  • CF₃ Signal: The quartet signal for the trifluoromethyl carbon (-CF₃) will be present in both the precursor and the product, though its chemical shift may be slightly altered by the change in the adjacent substituent.[1]

Table 2: Comparative ¹³C NMR Data (Approximate δ, ppm)

CompoundC-Substituent (δ, ppm)Aromatic Carbons (δ, ppm)CF₃ Carbon (δ, ppm)
2-Chloro-5-nitrobenzotrifluoride ~133 (C-Cl)~122-148~121 (q, J ≈ 273 Hz)
This compound ~155 (C-O) (Predicted)~115-150~120 (q, J ≈ 273 Hz) (Predicted)

Note: Data for the product are predicted based on typical substituent effects. Experimental values may vary.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for tracking the change in functional groups. The conversion is validated by the loss of the C-Cl vibration and the appearance of N-H and O-N vibrations.

Key Observations:

  • Disappearance of C-Cl Stretch: The C-Cl stretching vibration, typically found in the 1000-700 cm⁻¹ region of the precursor's spectrum, will be absent in the product.

  • Appearance of N-H Stretches: The product will exhibit new, medium-intensity absorption bands in the 3200-3400 cm⁻¹ region, characteristic of N-H stretching in the amino group.[3]

  • N-O and C-O Stretches: The presence of the hydroxylamine moiety will introduce N-O and aromatic C-O stretching vibrations, typically in the 1200-900 cm⁻¹ region.

  • Persistent NO₂ Stretches: The strong, characteristic asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching bands of the nitro group will be present in both precursor and product spectra, serving as a useful internal reference.

Table 3: Key Comparative IR Frequencies (cm⁻¹)

Functional Group VibrationHydroxylamine HCl [4]2-Chloro-5-nitrobenzotrifluoride [5]This compound
N-H Stretch~3200-3000 (broad, strong)-~3300 (medium, sharp) (Predicted)
C-H Aromatic Stretch-~3100~3100
NO₂ Asymmetric Stretch-~1530~1530
NO₂ Symmetric Stretch-~1350~1350
C-O Aromatic Stretch--~1250 (Predicted)
N-O Stretch~1100-900-~1000 (Predicted)
C-Cl Stretch-~800-700Absent
Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of the transformation by confirming the molecular weight of the product.

Key Observations:

  • Molecular Ion Peak (M⁺): The mass spectrum of the product will show a molecular ion peak corresponding to its molecular weight (C₇H₅F₃N₂O₃, MW ≈ 222.12 g/mol ).[6] This is a clear shift from the molecular ion of the precursor (C₇H₃ClF₃NO₂, MW ≈ 225.55 g/mol ), which will also exhibit a characteristic M+2 peak at ~m/z 227 due to the ³⁷Cl isotope.[5]

  • Fragmentation: The fragmentation pattern will change significantly. The precursor may show loss of Cl (m/z 190) or NO₂ (m/z 179).[5] The product, this compound, is expected to show fragmentation corresponding to the loss of the -ONH₂ group or other characteristic cleavages.

G cluster_precursor Precursor Fragmentation cluster_product Product Fragmentation P_M [M]⁺· at m/z 225/227 P_F1 Loss of Cl· P_M->P_F1  -35/37 Da P_F2 Loss of NO₂· P_M->P_F2  -46 Da Prod_M [M]⁺· at m/z 222 Prod_F1 Loss of NH₂O· Prod_M->Prod_F1  -32 Da Prod_F2 Loss of NO₂· Prod_M->Prod_F2  -46 Da

Caption: Key mass spectrometry fragmentation pathways for precursor vs. product.

Experimental Protocols

Synthesis of this compound

Causality: This protocol utilizes a base to deprotonate hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required for the SNAr reaction. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the charge separation in the transition state.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzotrifluoride (1.0 eq) and a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by a mild base such as sodium bicarbonate (2.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • IR Spectroscopy: For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. For liquid precursors, a thin film between two NaCl or KBr plates can be used.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent (e.g., methanol, acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or an LC/GC inlet.

Conclusion

The transformation of 2-chloro-5-nitrobenzotrifluoride into this compound is unequivocally confirmed by a suite of spectroscopic techniques. Key validation markers include the shift of aromatic proton and carbon signals in NMR, the disappearance of the C-Cl stretch and appearance of N-H stretches in IR, and the observation of the correct molecular ion peak in mass spectrometry. This guide provides the foundational data and rationale for researchers to confidently characterize these critical compounds in their synthetic endeavors.

References

  • Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 780–783.
  • Giguere, P. A., & Liu, I. D. (1957). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry, 35(4), 247-258.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21645, Hydroxylamine HCl.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61213, 2-Chloro-5-nitrobenzotrifluoride.
  • ResearchGate (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.
  • Chemistry LibreTexts (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Supporting Information for various publications often contain raw spectral data.
  • University of Wisconsin-Madison, Department of Chemistry (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11775706, this compound.
  • Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Electrophilic Amination

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine is a powerful electrophilic aminating reagent, enabling the direct introduction of an amino group into a wide array of nucleophiles.[1][2] Its utility in the synthesis of complex nitrogen-containing molecules, which are foundational in pharmaceuticals and agrochemicals, cannot be overstated.[3] However, the success and reproducibility of these sensitive transformations are inextricably linked to the purity of the reagent. The presence of impurities, even at trace levels, can lead to unpredictable reaction outcomes, the formation of difficult-to-remove side products, and diminished yields, ultimately compromising the integrity of a synthetic campaign.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers to confidently ascertain the quality of this critical reagent.

Anticipating the Adversaries: Likely Impurities from Synthesis

Effective purity analysis begins with an understanding of what impurities might be present. The synthesis of O-aryl hydroxylamines typically involves the partial reduction of a nitroaromatic compound or, more commonly, a nucleophilic aromatic substitution (SNAr) reaction.[4][5] A plausible route to our target compound involves the reaction of a precursor like 1-chloro-4-nitro-2-(trifluoromethyl)benzene with hydroxylamine.

This synthetic pathway illuminates the most probable process-related impurities:

  • Unreacted Starting Materials: Residual 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

  • Over-reduction Products: If a reductive synthesis path is used, the corresponding 4-nitro-2-(trifluoromethyl)aniline is a common byproduct.[4]

  • Isomeric Impurities: Depending on the regioselectivity of the nitration of the trifluoromethyl-benzene precursor, other isomers may be present.

  • Degradation Products: Hydroxylamines can be unstable, and degradation may lead to various byproducts.[6]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane).

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// Nodes precursor [label="1-chloro-4-nitro-2-\n(trifluoromethyl)benzene\n(Starting Material)", fillcolor="#4285F4"]; reagent [label="Hydroxylamine\n(NH2OH)", fillcolor="#34A853"]; product [label="this compound\n(Target Compound)", fillcolor="#FBBC05", shape=Mdiamond]; impurity1 [label="Unreacted Starting Material\n(Impurity A)", fillcolor="#EA4335"]; impurity2 [label="4-nitro-2-(trifluoromethyl)aniline\n(Over-reduction Impurity B)", fillcolor="#EA4335"];

// Edges reagent -> product [label="SNAr Reaction"]; precursor -> product [label="SNAr Reaction"]; precursor -> impurity1 [label="Incomplete\nReaction", style=dashed, color="#5F6368"]; product -> impurity2 [label="Potential Side\nReaction/Reduction", style=dashed, color="#5F6368"]; } ondot Caption: Synthetic pathway and potential process-related impurities.

A Comparative Analysis of Purity Determination Methods

No single analytical technique provides a complete picture of purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to build a comprehensive and trustworthy purity profile. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle & Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For our target compound, its nitroaromatic structure contains a strong chromophore, making it highly responsive to UV detection. This allows for sensitive and accurate quantification of the main component and any UV-active impurities. A reversed-phase method (e.g., C18 column) is ideal, as it separates compounds primarily based on hydrophobicity, which will effectively resolve our polar product from potentially less polar starting materials or more polar side products.

Experimental Protocol: Quantitative Purity by Area Percent

  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the column, improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C for improved reproducibility.[7]

    • UV Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan of the main peak should be run to determine the absorbance maximum for optimal sensitivity.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 30% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness & Interpretation: This protocol is self-validating. A pure sample will yield a single, sharp, symmetrical main peak. The presence of other peaks indicates impurities. The retention time of the main peak serves as an identifier, while the area percentage provides a quantitative measure of purity. Spiking the sample with anticipated impurities (if available) can confirm their identity by observing an increase in the corresponding peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[8][9] It is best suited for thermally stable and volatile compounds. This compound has sufficient volatility for GC analysis. This method is unparalleled for identifying unknown impurities, as the mass spectrometer fragments molecules into predictable patterns (a "mass spectrum") that can be matched against spectral libraries or interpreted to elucidate the structure of the impurity.

Experimental Protocol: Identification of Volatile Impurities

  • System Preparation: Use a GC-MS system equipped with a low-polarity capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column, 30 m x 0.25 mm).[8]

  • Sample Preparation: Prepare a dilute solution (~0.5 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.[8]

  • Data Analysis: The total ion chromatogram (TIC) will show separated peaks. Analyze the mass spectrum of the main peak to confirm the molecular weight (M.W. 222.12) and fragmentation pattern of the target compound.[10] Analyze the mass spectra of any impurity peaks to identify their structures.

Trustworthiness & Interpretation: The strength of GC-MS is its specificity. While HPLC-UV might show an impurity peak, GC-MS can tell you what it is. This is crucial for understanding the deficiencies in a synthetic procedure and for toxicological assessment. For instance, identifying the starting material as an impurity points to an incomplete reaction, while finding an aniline derivative suggests over-reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed information about the chemical structure and environment of atoms (primarily ¹H, ¹³C, ¹⁹F). For this compound, both ¹H and ¹⁹F NMR are exceptionally informative. ¹H NMR will confirm the aromatic proton substitution pattern and the presence of the -ONH₂ group. ¹⁹F NMR is highly specific to the -CF₃ group and is exquisitely sensitive to its electronic environment, making it an excellent tool for detecting any fluorinated impurities.[11][12] Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[13][14]

Experimental Protocol: Structural Confirmation and Purity

  • Sample Preparation (¹H and ¹⁹F NMR): Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region should show a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring. The -ONH₂ protons may appear as a broad singlet.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A pure sample should show a single sharp singlet for the -CF₃ group. The presence of other signals indicates fluorine-containing impurities.

  • Quantitative ¹H NMR (qNMR):

    • Accurately weigh ~10 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a sharp signal in a clean region of the spectrum.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.

    • Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.

Trustworthiness & Interpretation: NMR provides unparalleled structural confirmation. An impurity might co-elute in HPLC, but it will almost certainly have a different NMR spectrum. The presence of unexpected signals in the ¹H or ¹⁹F spectra is a definitive indicator of impurities. qNMR is considered a primary analytical method and offers a highly accurate, direct measure of mass purity without the need for a reference standard of the analyte itself.

Melting Point Analysis

Principle & Rationale: The melting point is a fundamental physical property of a pure crystalline solid. A pure compound melts over a very narrow temperature range (typically <1°C).[15][16] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[17] This makes it a fast, inexpensive, and effective preliminary test for purity.

Experimental Protocol: A Rapid Purity Screen

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the powder into a melting point capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to ~10-15°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[15]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

Trustworthiness & Interpretation: While not quantitative or specific, a sharp melting range that matches the literature value is a strong indicator of high purity. A broad, depressed range is a clear red flag that further investigation by chromatographic or spectroscopic methods is required.[17]

Data Summary and Method Comparison

FeatureHPLC-UVGC-MSNMR SpectroscopyMelting Point
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation & Absolute Quantification (qNMR)Preliminary Purity Screen
Specificity Moderate to HighVery HighVery HighLow
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (qNMR ~0.1%)Low (~1-2% impurity)
Quantification Excellent (Relative)Semi-QuantitativeExcellent (Absolute - qNMR)No
Information Retention Time, % AreaRT, Mass SpectrumChemical StructureMelting Range
Speed Moderate (~15-20 min/run)Moderate (~20-30 min/run)Fast (¹H/¹⁹F) to Slow (qNMR)Very Fast (~10 min/sample)
Cost (Instrument) ModerateHighVery HighLow

An Integrated Workflow for Self-Validating Purity Assessment

A logical, tiered approach ensures both efficiency and rigor in purity assessment. This workflow leverages the strengths of each technique to build a complete and trustworthy quality profile.

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// Nodes start [label="Synthesized Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mp [label="Step 1: Melting Point Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Step 2: HPLC-UV Analysis\n(Quantitative Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_gcms [label="Step 3: Structural Confirmation\n(NMR & GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Sharp MP Range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision2 [label="Purity > 99%?\nSingle Major Peak?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision3 [label="Spectra Match Structure?\nNo Unexpected Signals?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fail [label="Re-purify / Re-synthesize", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pass [label="Product Meets Purity Specs", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mp; mp -> decision1; decision1 -> hplc [label="Yes"]; decision1 -> fail [label="No (Broad/Depressed)"]; hplc -> decision2; decision2 -> nmr_gcms [label="Yes"]; decision2 -> fail [label="No (Low Purity or Impurities)"]; nmr_gcms -> decision3; decision3 -> pass [label="Yes"]; decision3 -> fail [label="No (Identify Impurities\n& Troubleshoot)"]; } ondot Caption: A tiered, self-validating workflow for purity assessment.

Applicability to Alternative Reagents

The analytical principles detailed here are broadly applicable to other O-substituted hydroxylamine reagents used in electrophilic amination, such as 2,4-dinitrophenylhydroxylamine (DPH) or hydroxylamine-O-sulfonic acid (HOSA).[18] The specific parameters would be adapted based on the unique properties of each molecule:

  • HPLC: The UV detection wavelength would be optimized for the specific chromophore.

  • GC-MS: The temperature program would be adjusted based on the compound's volatility and thermal stability. HOSA, being a salt, is not suitable for GC-MS.

  • NMR: The chemical shifts and coupling patterns will be unique to each structure, serving as a specific fingerprint.

Conclusion

Assessing the purity of this compound is not a single measurement but a systematic investigation. By integrating a rapid preliminary screen like melting point analysis with a robust quantitative method such as HPLC, and confirming identity and structure with the high-specificity techniques of NMR and GC-MS, researchers can establish a comprehensive and reliable purity profile. This rigorous, multi-faceted approach is essential to ensuring the validity of experimental results and the successful development of novel chemical entities.

References

  • Kumar, A., et al. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • Sivasubramanian, L., et al. (2001). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction.
  • George, M., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red.
  • Akkala, S., et al. (2022). Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Asian Journal of Pharmaceutical Research.
  • Hossain, M. A., & Hoque, M. E. (2019). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules.
  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Genet, J. P., et al. (1992). Asymmetric electrophilic amination: synthesis of .alpha.-amino and .alpha.-hydrazino acids with high optical purity. Journal of the American Chemical Society.
  • PubChem. This compound.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Online- and offline-NMR spectroscopy. Available at: The Royal Society of Chemistry ([Link])
  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods.
  • Mettler Toledo. What is Melting Point?.
  • Quora. How to use boiling and melting point as criteria for purity of chemical substances.
  • ResearchGate. Electrophilic amination reactions and reagents.
  • Kumar, S., & Kumar, S. (2014). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry.
  • Human Metabolome Database. GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338).
  • Hyma Synthesis Pvt. Ltd. Product List.
  • Vasilikogiannaki, E., & Stratakis, M. (2016). Nitrenium ions as new versatile reagents for electrophilic amination. Nature Communications.
  • Google Patents. HU195666B - Process for producing new hydroxylamine derivatives.
  • ResearchGate. Synthesis and properties of N-nitro-O-(4-nitrophenyl)hydroxylamine.
  • Wikipedia. Hydroxylamine.
  • Reubke, R., & Mollica, J. A. (1967). Purity determinations by differential thermal analysis. Talanta.
  • M. D. J. M. de N. e. A. (2019). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications.
  • Organic Syntheses. β-PHENYLHYDROXYLAMINE.
  • Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Al-Zharani, M., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. BMC Complementary Medicine and Therapies.
  • Saravanakumar, K., et al. (2020). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. International Journal of Advanced Biochemistry Research.
  • ResearchGate. GC-MS spectra of 4-nitrophenol.
  • Nurlelasari, et al. (2022). GC-MS metabolomic approach to study antimicrobial activity of the marine sponge-derived fungi Trichoderma reesei TV221. Journal of Applied Pharmaceutical Science.
  • Guideline, I. H. T. (2001). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. Chirality.
  • ResearchGate. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine | Request PDF.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Biological Efficacy of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Therapeutic Potential

This guide, therefore, takes a different approach. Instead of a side-by-side comparison of non-existent data, we will delve into the foundational principles of medicinal chemistry to predict and rationalize the potential biological efficacy of virtual analogs of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine. We will explore the anticipated impact of structural modifications on the compound's pharmacokinetic and pharmacodynamic properties, providing a framework for the rational design of future experimental studies.

The Core Scaffold: A Trifecta of Functionality

The parent compound, this compound, is a fascinating molecule from a drug design perspective. Let's dissect its key features:

  • Trifluoromethyl (-CF3) Group: This highly electronegative and lipophilic group is a cornerstone of modern medicinal chemistry.[1] Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites of oxidation.[1] Furthermore, the trifluoromethyl group can improve membrane permeability and binding affinity to biological targets.[1][2]

  • Nitro (-NO2) Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially impacting its interaction with target proteins. In some contexts, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that exert cytotoxic effects, a mechanism often exploited in anticancer drug design.

  • O-phenylhydroxylamine Moiety: Hydroxylamine derivatives are known to possess a range of biological activities, including antibacterial and antitumor properties.[3] The O-linkage in this scaffold provides a distinct structural feature compared to the more commonly studied N-phenylhydroxylamines.[4]

Strategic Modifications: A Roadmap to Enhanced Efficacy

The systematic modification of a lead compound is a fundamental strategy in drug discovery. Here, we propose a series of hypothetical analogs of this compound and discuss the anticipated consequences of these changes.

Analog Design Strategy

Our virtual analog design will focus on three primary regions of the molecule:

  • Modification of the Nitro Group Position and Identity: Altering the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups.

  • Substitution on the Phenyl Ring: Introducing additional substituents to probe steric and electronic effects.

  • Alterations to the Hydroxylamine Moiety: Modifying the -ONH2 group to explore its role in target binding and overall stability.

The following table outlines a selection of these hypothetical analogs and the rationale behind their design.

Analog Modification Rationale for Design Predicted Impact on Biological Efficacy
Analog 1 3-Nitro isomerIsomeric repositioning of the nitro groupMay alter the electronic distribution and steric profile, potentially leading to a change in target selectivity and potency.
Analog 2 4-Cyano (-CN) substitutionReplacement of the nitro group with a different strong electron-withdrawing groupCould retain or enhance potency while potentially altering the metabolic profile and reducing the likelihood of genotoxicity associated with some nitroaromatics.
Analog 3 4-Amino (-NH2) substitutionReplacement of the nitro group with a strong electron-donating groupDrastic change in electronic properties, likely leading to a different biological activity profile. May serve as a negative control to confirm the importance of the electron-withdrawing nature of the 4-substituent.
Analog 4 5-Chloro (-Cl) additionIntroduction of a halogen atom to the phenyl ringIncreased lipophilicity could enhance membrane permeability. The electronic effect of chlorine may further modulate the activity.
Analog 5 O-methylhydroxylamine (-ONHCH3)N-methylation of the hydroxylamineMay improve metabolic stability by protecting the nitrogen from certain enzymatic reactions. Could also influence hydrogen bonding interactions with the target.

Proposed Experimental Workflow for Efficacy Evaluation

To translate these theoretical considerations into tangible data, a rigorous experimental workflow is essential. The following protocol outlines a standard approach for evaluating the anticancer potential of these novel analogs.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the analog compounds and the parent compound in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for MTT-based cell viability assay."

Envisioning the Mechanism of Action

While the precise molecular targets of this compound and its analogs are yet to be elucidated, we can hypothesize potential mechanisms based on their structural features.

The presence of the trifluoromethylphenyl moiety is common in various kinase inhibitors.[5] Therefore, it is plausible that these compounds could interfere with cellular signaling pathways regulated by kinases, leading to the inhibition of cell proliferation and the induction of apoptosis.

G

Concluding Remarks and Future Directions

The exploration of this compound analogs represents a promising, yet uncharted, territory in the pursuit of novel anticancer agents. While this guide is built upon established principles of medicinal chemistry rather than direct comparative data, it provides a robust framework for initiating such an investigation. The strategic design and synthesis of the proposed analogs, followed by rigorous biological evaluation, are critical next steps. Future research should also focus on elucidating the precise mechanism of action, identifying the molecular targets, and assessing the in vivo efficacy and safety of the most promising candidates. Through a synergistic combination of rational design and empirical testing, the full therapeutic potential of this intriguing class of compounds can be unlocked.

References

  • DeSelm, M. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. Ursidae: The Undergraduate Research Journal at the University of Northern Colorado, 7(1), Article 13.
  • Cong, W., Sun, Y., Sun, Y. F., Yan, W. B., Zhang, Y. L., Gao, Z. F., Wang, C. H., Hou, G. G., & Zhang, J. J. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-κB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1343–1354.
  • PubMed. (n.d.). Diethylaminopropionamido-hydroxy-anthraquinones as potential anticancer agents: synthesis and characterization.
  • Iqbal, J., & Bamezai, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6297.
  • Biolley, P., & Carreira, E. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1088.
  • González-Bello, C. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17293–17305.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Kumar, A., & Kumar, K. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(8), 1365–1372.
  • Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • Google Patents. (n.d.). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • Wikipedia. (n.d.). N-Phenylhydroxylamine.
  • Meng, F. H., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403.
  • PubChem. (n.d.). This compound.
  • Djurendic, E. A., et al. (2020). Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects. Scientific Reports, 10(1), 1913.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine (CAS No. 94832-15-2). As a compound featuring a hydroxylamine moiety, a nitroaromatic system, and a trifluoromethyl group, it presents a complex hazard profile that demands rigorous adherence to safety protocols. This guide is intended for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Core Hazard Assessment and Immediate Safety Precautions

The molecular structure of this compound dictates its hazardous nature. Hydroxylamine and its derivatives are known for their potential instability and reactivity.[1][2][3] Nitroaromatic compounds are often toxic and can be explosive under certain conditions, while halogenated aromatics require specific disposal considerations to prevent environmental release.[4][5][6] Therefore, this substance must be managed as a hazardous chemical at all times.

Required Personal Protective Equipment (PPE)

Before handling the compound in any capacity, from experimental use to disposal, the following PPE is mandatory to minimize exposure:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[4][5]

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and potential dust generation.[4]

  • Body Protection: A flame-retardant and chemical-resistant lab coat should be worn to protect skin and clothing.[7]

  • Respiratory Protection: All handling of solid material or solutions should be conducted inside a certified chemical fume hood.[8][9] If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[2]

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][10]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Quantitative Data for Disposal Planning

A clear understanding of the compound's properties is essential for safe handling and compliant disposal.

PropertyValueSource(s)
CAS Number 94832-15-2[11][12][13]
Molecular Formula C₇H₅F₃N₂O₃[12][13]
Molecular Weight 222.12 g/mol [12][13][14]
Physical Form Off-white to white solid[14][15]
Hazard Statements H301: Toxic if swallowed[15]
Signal Word Danger[15]
GHS Pictograms GHS06 (Skull and crossbones)[15]
Storage Conditions Store in a freezer (below -20°C), under an inert atmosphere, and protected from light.[14][15][16]

Spill Management Protocol

Accidental spills must be handled promptly and safely to mitigate risks.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, puncture-proof, and sealable hazardous waste container.[17] Avoid generating dust.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.[17]

Step-by-Step Disposal Protocol

The final disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[18][19][20]

Step 1: Waste Identification and Classification

Due to its chemical structure and inherent hazards, this compound and any materials contaminated with it are classified as hazardous waste.[21] It is the generator's responsibility to make this determination.[20]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions.

  • Solid Waste: Collect all solid waste, including residual product and contaminated items (e.g., gloves, weigh boats, pipette tips), in a dedicated, sealable container made of compatible material (e.g., high-density polyethylene).[7]

  • Liquid Waste: Collect any solutions containing the compound in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[22]

Step 3: Container Labeling

Proper labeling prevents accidents and ensures compliant disposal. The container must be clearly labeled with:

  • The words "Hazardous Waste" [17]

  • The full chemical name: "this compound" and its CAS Number (94832-15-2) [17]

  • The appropriate hazard pictograms (e.g., Skull and Crossbones for acute toxicity)[15]

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.[17]

  • The storage area must be well-ventilated.

  • Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks.[17]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[17]

Step 5: Final Disposal
  • The only acceptable method for final disposal is through a licensed professional hazardous waste disposal service. [7][17]

  • Contact your institution's EHS department to arrange for pickup. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21]

  • The standard and most effective disposal technique for halogenated nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to handle hazardous decomposition products.[17]

  • Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [5][17]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_forbidden Forbidden Actions gen Waste Generation (Solid or Liquid) collect Collect in Designated, Compatible Container gen->collect label_container Label Container: 'Hazardous Waste' Full Chemical Name & CAS Hazard Pictograms collect->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Waste Pickup containment->contact_ehs transport Transport by Licensed Waste Contractor contact_ehs->transport incinerate High-Temperature Incineration at TSDF transport->incinerate drain Drain Disposal trash Trash Disposal

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Management. (2024).
  • What Regulations Govern Hazardous Waste Management?Chemistry For Everyone. [Link]
  • Hazardous Laboratory Chemicals Disposal Guide.Reed College. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency. [Link]
  • Hydroxylamine hydrochloride - Safety D
  • Hydroxylamine | NH2OH | CID 787.
  • This compound | C7H5F3N2O3 | CID 11775706.
  • Guidance For Hazard Determination.
  • Biodegradation of Nitroaromatic Compounds and Explosives.CSWAB.org. [Link]
  • PSM applicability to a 50% Solution of Hydroxylamine.
  • Partial List of Chemical Incompatibilities.University of Nevada, Reno - Environmental Health & Safety. [Link]
  • 94832-15-2 | this compound.UB. [Link]
  • O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine | C7H5F3N2O3 | CID 13589041.
  • Process for producing new hydroxylamine derivatives...
  • Process for decomposing solutions of hydroxylammonium salts.

Sources

Navigating the Safe Handling of O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are paramount. O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, a complex molecule incorporating a hydroxylamine moiety with a nitro- and trifluoromethyl-substituted aromatic ring, presents unique opportunities in synthetic chemistry. However, its structural complexity also necessitates a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Intrinsic Risks

This compound (CAS No. 94832-15-2) is a solid substance that requires cold-chain transportation and storage in a freezer under -20°C in an inert atmosphere and protected from light.[1][2][3] This stringent storage requirement suggests potential thermal instability. While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available, an analysis of its constituent functional groups and data from structurally similar compounds allows for a robust hazard assessment.

The primary, immediate hazard identified for this compound is high acute toxicity. A safety data sheet for the closely related compound, O-(4-Nitrophenyl)hydroxylamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[4] Therefore, it is crucial to treat this compound with the same level of caution, assuming it poses a significant risk through multiple routes of exposure. The presence of the GHS06 "skull and crossbones" pictogram and the "Danger" signal word for this chemical further underscore its high toxicity.[1][3]

Beyond acute toxicity, the nitroaromatic and hydroxylamine functionalities introduce the potential for thermal instability and explosive hazards.[1] Aromatic nitro compounds can be energetic and may decompose explosively, a tendency that can be exacerbated by the presence of other functional groups.[5] Similarly, organic hydroxylamine derivatives have been shown to undergo exothermic decomposition and can be sensitive to heat or mechanical impact.[1]

Inferred Hazard Profile:

Hazard CategoryAssociated Functional Group(s)Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Nitroaromatic, HydroxylamineToxic or fatal if swallowed, in contact with skin, or inhaled.[4]
Skin and Eye Irritation NitroaromaticMay cause skin and eye irritation upon contact.[6]
Thermal Instability/Explosive Hazard Nitroaromatic, HydroxylamineRisk of exothermic decomposition or explosion when heated or subjected to shock.[1][5]
Target Organ Damage NitroaromaticProlonged or repeated exposure to related compounds may cause damage to organs such as the kidney and liver.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body AreaRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile, Neoprene)Double-gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.
Eyes/Face Safety goggles and a face shieldProvides protection against splashes, dust, and potential projectiles in the event of a sudden decomposition.
Body Flame-resistant laboratory coatProtects against skin contact and provides a barrier in case of a flash fire.
Respiratory A properly fitted NIOSH-approved respiratorEssential when handling the solid outside of a certified chemical fume hood or in case of a spill to prevent inhalation of toxic dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to mitigating risks. The following workflow provides a step-by-step guide for laboratory operations.

Receiving and Storage
  • Verify Cold Chain: Upon receipt, immediately confirm that the cold-chain shipping conditions were maintained.

  • Inspect Container: Visually inspect the container for any signs of damage or leakage.

  • Transfer to Freezer: Promptly transfer the sealed container to a designated freezer for storage at or below -20°C.[1][2][3]

  • Inert Atmosphere: Ensure the compound is stored under an inert atmosphere as recommended.[1][2][3]

  • Labeling: The storage location should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Handling and Use
  • Work in a Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Controlled Environment: Avoid exposing the compound to heat, sparks, open flames, or strong oxidizing agents.[8]

  • Use of Tools: Employ spark-proof tools for handling the solid material.

  • Avoid Dust Generation: Handle the solid gently to prevent the formation of dust clouds, which could increase the risk of inhalation and potential dust explosion.[5]

  • Small Quantities: Whenever possible, work with the smallest quantities of the material necessary for the experiment.

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Full PPE b Prepare Fume Hood a->b c Gather Spark-Proof Tools b->c d Retrieve from Freezer c->d e Equilibrate to Room Temp in Desiccator d->e f Weigh and Transfer in Fume Hood e->f g Conduct Experiment f->g h Decontaminate Glassware g->h i Dispose of Waste h->i j Clean Work Area i->j k Remove PPE j->k

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

Spills
  • Evacuate and Ventilate: Immediately evacuate the area and ensure the fume hood is operating at maximum capacity.

  • Alert Personnel: Notify nearby colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble, including respiratory protection.

  • Containment: For small spills, gently cover the solid with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collection: Carefully scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is crucial to protect both human health and the environment.

  • Waste Segregation: This compound must be disposed of as halogenated organic waste. Do not mix with non-halogenated waste streams.[9][10]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name, "Halogenated Organic Waste," and the appropriate hazard symbols.[9]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal Method: The ultimate disposal of this hazardous waste must be handled by a licensed environmental management company, likely through high-temperature incineration.[1]

Disposal Workflow Diagram

G start Waste Generation (e.g., excess reagent, contaminated items) segregate Segregate as Halogenated Organic Waste start->segregate container Place in Designated, Labeled Container segregate->container storage Store in Satellite Accumulation Area container->storage collection Arrange for Professional Waste Collection storage->collection disposal High-Temperature Incineration by Licensed Vendor collection->disposal

Caption: Step-by-step process for the proper disposal of this compound waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, harnessing its synthetic potential while prioritizing a culture of safety in the laboratory.

References

  • ResearchGate. (n.d.). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • PubChem. (n.d.). This compound.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Campus Operations. (2021). Halogenated Solvents in Laboratories.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Unknown. (n.d.). Hazardous Waste Segregation.

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.